Product packaging for Molybdenum--rhenium (1/3)(Cat. No.:CAS No. 12298-88-3)

Molybdenum--rhenium (1/3)

Cat. No.: B15488693
CAS No.: 12298-88-3
M. Wt: 654.57 g/mol
InChI Key: SFDKXQSKEOYGGS-UHFFFAOYSA-N
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Description

Molybdenum--rhenium (1/3) is a useful research compound. Its molecular formula is MoRe3 and its molecular weight is 654.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality Molybdenum--rhenium (1/3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Molybdenum--rhenium (1/3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoRe3 B15488693 Molybdenum--rhenium (1/3) CAS No. 12298-88-3

Properties

CAS No.

12298-88-3

Molecular Formula

MoRe3

Molecular Weight

654.57 g/mol

IUPAC Name

molybdenum;rhenium

InChI

InChI=1S/Mo.3Re

InChI Key

SFDKXQSKEOYGGS-UHFFFAOYSA-N

Canonical SMILES

[Mo].[Re].[Re].[Re]

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Molybdenum-Rhenium Alloy Phase Diagram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Molybdenum-Rhenium (Mo-Re) alloy phase diagram, a critical tool for understanding the microstructure and properties of these high-performance alloys. The information presented is essential for researchers and professionals involved in materials science and engineering, particularly in applications demanding high-temperature strength and ductility.

Introduction to the Molybdenum-Rhenium System

The Mo-Re alloy system is of significant interest due to the "rhenium effect," where the addition of rhenium to molybdenum enhances its ductility and low-temperature toughness. This makes Mo-Re alloys suitable for a wide range of demanding applications, including aerospace components, high-temperature furnace parts, and medical devices. A thorough understanding of the Mo-Re phase diagram is paramount for controlling the microstructure and, consequently, the mechanical and physical properties of these alloys.

The Molybdenum-Rhenium Phase Diagram

The Mo-Re phase diagram is characterized by a peritectic reaction and the formation of two intermetallic phases, the sigma (σ) and chi (χ) phases, in addition to the terminal solid solutions. The diagram presented here is based on assessed data, combining computational thermodynamic models with experimental results to provide a reliable representation of the phase equilibria.

Phases in the Mo-Re System

The primary phases present in the Mo-Re system are:

  • Liquid (L): The molten phase of the alloy.

  • (Mo) Solid Solution (α): A body-centered cubic (BCC) solid solution of rhenium dissolved in molybdenum. This phase is present at lower rhenium concentrations.

  • (Re) Solid Solution (β): A hexagonal close-packed (HCP) solid solution of molybdenum dissolved in rhenium, found at very high rhenium concentrations.

  • Sigma (σ) Phase: A hard and brittle intermetallic phase with a complex tetragonal crystal structure. The formation of the σ phase can significantly impact the mechanical properties of the alloy.

  • Chi (χ) Phase: Another intermetallic phase with a complex cubic crystal structure, typically found at higher temperatures than the σ phase.

Quantitative Phase Diagram Data

The following tables summarize the key quantitative data extracted from the assessed Mo-Re phase diagram.

Table 1: Invariant Reactions in the Mo-Re System
Reaction TypeTemperature (°C)Composition (at. % Re)Phases Involved
Peritectic~2550~58L + (Mo) ↔ χ
Eutectoid~1150~47(Mo) ↔ σ + χ
Peritectoid~1050~75χ + (Re) ↔ σ
Table 2: Phase Boundaries in the Mo-Re System
Phase BoundaryTemperature (°C)Composition (at. % Re)
Liquidus 2623 - 25500 - 58
2550 - 318058 - 100
Solidus 2623 - 24500 - 41
2450 - 255041 - 53
2550 - 318077 - 100
(Mo) Solvus 2450 - 115041 - 47
1150 - Room Temp47 - ~38
σ Phase Field 1150 - Room Temp~47 - ~75
χ Phase Field 2550 - 1050~53 - ~77
Table 3: Crystal Structure and Lattice Parameters of Phases
PhaseCrystal SystemSpace GroupPearson SymbolLattice Parameters (Representative)
(Mo)CubicIm-3mcI2a ≈ 0.3147 nm
(Re)HexagonalP6₃/mmchP2a ≈ 0.2761 nm, c ≈ 0.4458 nm
σTetragonalP4₂/mnmtP30a ≈ 0.955 nm, c ≈ 0.498 nm[1]
χCubicI-43mcI58a ≈ 0.959 nm[1]

Experimental Protocols for Phase Diagram Determination

The determination of the Mo-Re phase diagram relies on a combination of experimental techniques to identify the phases present at various temperatures and compositions.

Metallography

Metallography is a fundamental technique for visualizing the microstructure of the alloys.

Methodology:

  • Sample Preparation: Mo-Re alloy samples of varying compositions are sectioned, mounted, and ground using progressively finer abrasive papers. Polishing is then performed using diamond pastes or alumina suspensions to achieve a mirror-like surface finish.

  • Etching: To reveal the microstructure, the polished samples are chemically or electrolytically etched. A common etchant for Mo-Re alloys is a solution of nitric acid and hydrofluoric acid in water. The etching parameters, such as time and temperature, are carefully controlled to delineate the grain boundaries and different phases.

  • Microscopic Examination: The etched samples are examined using optical microscopy and scanning electron microscopy (SEM) to identify the phases present, their morphology, and distribution. Energy-dispersive X-ray spectroscopy (EDS) in the SEM can be used to determine the elemental composition of each phase.

X-ray Diffraction (XRD)

X-ray diffraction is the primary method for identifying the crystal structure of the different phases.

Methodology:

  • Sample Preparation: For powder XRD, small pieces of the equilibrated Mo-Re alloys are ground into a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: The powdered sample is placed in a diffractometer, and a monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample. The diffracted X-rays are detected as a function of the diffraction angle (2θ). The 2θ range is typically scanned from 20° to 120° with a slow scan speed to obtain high-resolution data.

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystal structures present in the sample. The peak positions are used to calculate the lattice parameters, and the overall pattern is compared to databases (e.g., the Powder Diffraction File) to identify the α, β, σ, and χ phases.

Differential Thermal Analysis (DTA)

Differential thermal analysis is used to determine the transformation temperatures (e.g., solidus, liquidus, and eutectoid temperatures).

Methodology:

  • Sample and Reference Preparation: A small, known weight of the Mo-Re alloy sample and a thermally inert reference material (e.g., alumina) are placed in separate crucibles. Due to the high melting point of Mo-Re alloys, high-temperature crucible materials such as tungsten or molybdenum are often used.

  • Heating and Cooling Cycle: The sample and reference are heated and cooled at a controlled, constant rate (e.g., 10-20 °C/min) in an inert atmosphere to prevent oxidation.

  • Data Analysis: The temperature difference between the sample and the reference is continuously measured. Endothermic or exothermic events in the sample, such as melting or phase transformations, cause a deviation in this temperature difference, which appears as a peak on the DTA curve. The onset and peak temperatures of these events correspond to the transformation temperatures.

Visualization of Phase Relationships

The following diagrams illustrate the key relationships and workflows discussed in this guide.

MoRe_Phase_Relationships cluster_Phases Phases in the Mo-Re System cluster_Transformations Phase Transformations L Liquid (L) Peritectic Peritectic L + (Mo) ↔ χ L->Peritectic alpha (Mo) Solid Solution (α) BCC alpha->Peritectic Eutectoid Eutectoid (Mo) ↔ σ + χ alpha->Eutectoid beta (Re) Solid Solution (β) HCP Peritectoid Peritectoid χ + (Re) ↔ σ beta->Peritectoid sigma Sigma (σ) Phase Tetragonal chi Chi (χ) Phase Cubic chi->Peritectoid Peritectic->chi Eutectoid->sigma Eutectoid->chi Peritectoid->sigma

Caption: Phase relationships and transformations in the Mo-Re system.

Experimental_Workflow cluster_AlloyPrep Alloy Preparation cluster_Analysis Phase Analysis cluster_Output Output AlloyComp Select Alloy Compositions ArcMelt Arc Melting & Homogenization AlloyComp->ArcMelt Metallography Metallography (Microstructure) ArcMelt->Metallography XRD X-ray Diffraction (Crystal Structure) ArcMelt->XRD DTA Differential Thermal Analysis (Transformation Temps) ArcMelt->DTA PhaseDiagram Mo-Re Phase Diagram Construction Metallography->PhaseDiagram XRD->PhaseDiagram DTA->PhaseDiagram

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of the Mo₃Re Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive analysis of the crystal structure of the Molybdenum-Rhenium compound, Mo₃Re. Tailored for researchers, scientists, and professionals in drug development and materials science, this document synthesizes crystallographic data, experimental and computational methodologies, and visual representations of the compound's structural characteristics. The information presented is derived from computational materials science databases, offering a foundational understanding for further experimental validation and application.

Crystal Structure and Properties

The Mo₃Re compound crystallizes in the orthorhombic system, a structure characterized by three unequal axes at right angles. This arrangement places it within the Cmmm space group, denoting a C-centered orthorhombic lattice with mirror planes perpendicular to the a, b, and c axes. The computationally predicted structural data provides precise atomic positions and dimensions of the unit cell.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic and atomic parameters for Mo₃Re as determined by computational methods.

Table 1: Crystal Lattice Parameters

ParameterValue
Crystal SystemOrthorhombic
Space GroupCmmm (No. 65)
Lattice Constantsa = 3.14 Å
b = 4.47 Å
c = 8.95 Å
Lattice Anglesα = 90°
β = 90°
γ = 90°
Unit Cell Volume125.60 ų
Calculated Density12.53 g/cm³

Table 2: Atomic Coordinates and Wyckoff Positions

AtomWyckoff SymbolFractional Coordinates (x, y, z)
Re2a(0, 0, 0)
Mo₁2d(0, 0, 1/2)
Mo₂4l(1/2, 0, 0.750347)

Table 3: Interatomic Bond Distances

BondBond Length (Å)
Mo-Mo2.73
Mo-Mo2.74
Mo-Re2.73

Experimental and Computational Protocols

The determination of a novel crystal structure, such as that of Mo₃Re, typically involves a combination of computational prediction and experimental verification.

Computational Prediction Methodology

The structural data presented in this paper is based on ab initio calculations, likely employing Density Functional Theory (DFT). This computational quantum mechanical modeling approach predicts the electronic structure and stable atomic arrangement of a material.

A typical DFT workflow for crystal structure prediction includes:

  • Initial Structure Generation: Proposing a set of candidate crystal structures based on known similar compounds or crystal structure prediction algorithms.

  • Geometry Optimization: Relaxing the atomic positions and lattice parameters of the candidate structures to find the lowest energy (most stable) configuration.

  • Property Calculation: Calculating various properties of the optimized structure, such as lattice parameters, atomic positions, density, and bond lengths.

Experimental Verification: X-Ray Diffraction (XRD)

X-ray Diffraction (XRD) is the primary experimental technique used to determine the crystal structure of materials.[1] The process involves irradiating a sample with X-rays and analyzing the resulting diffraction pattern.

A standard powder XRD experimental protocol would involve:

  • Sample Preparation: The Mo₃Re alloy is synthesized, typically through arc melting or powder metallurgy, and then finely ground to a homogenous powder.

  • Data Collection: The powdered sample is placed in a diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured at various angles (2θ).[2]

  • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to databases like the Inorganic Crystal Structure Database (ICSD) to identify the crystalline phases present.[3]

  • Structure Refinement (Rietveld Method): The experimental diffraction pattern is fitted to a calculated pattern based on a theoretical crystal structure model (such as the one predicted by DFT). This refinement process adjusts the lattice parameters, atomic positions, and other parameters of the model to achieve the best possible match to the experimental data, thereby validating or refining the predicted structure.

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Workflow for Crystal Structure Determination

G cluster_comp Computational Prediction cluster_exp Experimental Verification comp_start Hypothesize Structures dft DFT Calculations (Energy Minimization) comp_start->dft comp_predict Predicted Crystal Structure Data dft->comp_predict rietveld Rietveld Refinement comp_predict->rietveld Initial Model synth Sample Synthesis (e.g., Arc Melting) xrd X-Ray Diffraction (XRD) synth->xrd xrd->rietveld exp_confirm Confirmed Crystal Structure rietveld->exp_confirm

General workflow for crystal structure determination.
Symmetry Operations of the Cmmm Space Group

2D projection of the Cmmm space group symmetry elements.

References

Superconducting Properties of Mo-Re Thin Films: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the superconducting properties of Molybdenum-Rhenium (Mo-Re) thin films, with a focus on their synthesis, characterization, and the theoretical underpinnings of their behavior. This document is intended for researchers and scientists in materials science, condensed matter physics, and related fields.

Introduction to Mo-Re Superconducting Thin Films

Molybdenum-Rhenium (Mo-Re) alloys are of significant interest in the field of superconductivity due to their robust superconducting properties, including high transition temperatures (Tc) and upper critical fields (Hc2). Thin films of Mo-Re are particularly valuable for a range of applications, from fundamental research to the development of advanced electronic devices. Their tunable properties, dependent on factors such as composition, thickness, and fabrication conditions, make them a versatile platform for studying superconductivity in reduced dimensions.

Core Superconducting Properties

The superconducting state in Mo-Re thin films is characterized by several key parameters. This section summarizes the typical ranges of these properties as reported in the literature. It is important to note that these values are highly dependent on the specific fabrication process and film characteristics.

Quantitative Data Summary

The following tables present a summary of the key superconducting properties of Mo-Re thin films, compiled from various studies.

Property Symbol Typical Value Range Influencing Factors
Transition TemperatureTc5 - 12 KFilm thickness, Mo:Re composition, substrate material, deposition temperature.
Upper Critical FieldHc25 - 10 T at low temperaturesFilm thickness, disorder, temperature.
Critical Current DensityJc10^4 - 10^6 A/cm²Film microstructure, defect density, temperature, applied magnetic field.

Table 1: Key Superconducting Properties of Mo-Re Thin Films.

Film Thickness Approximate Tc (K) Approximate Hc2(0) (T) Notes
< 10 nm5 - 8 K~ 8 - 10 TTc is generally suppressed in very thin films. Hc2 can be enhanced due to reduced dimensionality.
10 - 50 nm8 - 10 K~ 6 - 8 TProperties are sensitive to growth conditions and resulting microstructure.
> 50 nm10 - 12 K~ 5 - 7 TApproaches bulk properties, but can still be influenced by strain from the substrate.

Table 2: Influence of Film Thickness on Superconducting Properties.

Theoretical Framework

The superconducting properties of Mo-Re thin films are well-described by the conventional theory of superconductivity.

BCS Theory and Ginzburg-Landau Theory

The microscopic origin of superconductivity in Mo-Re is explained by the Bardeen-Cooper-Schrieffer (BCS) theory .[1][2] This theory posits that at low temperatures, electrons form bound pairs, known as Cooper pairs, through interactions with the crystal lattice (phonons).[1][2] These Cooper pairs can then condense into a macroscopic quantum state with zero electrical resistance.

The macroscopic behavior of Mo-Re superconductors, particularly in the presence of magnetic fields and spatial variations, is effectively described by the Ginzburg-Landau (GL) theory .[1][3] This phenomenological theory uses an order parameter to describe the superconducting state and provides a framework for understanding phenomena such as the Meissner effect, the formation of vortices, and the critical fields.[3][4] The Ginzburg-Landau theory is a powerful tool for analyzing the behavior of thin films where surface and finite-size effects are significant.[4]

G cluster_microscopic Microscopic Origin (BCS Theory) cluster_macroscopic Macroscopic Behavior (Ginzburg-Landau Theory) cluster_properties Observable Superconducting Properties e1 Electrons cp1 Cooper Pairs e1->cp1 attractive interaction p1 Phonons (Lattice Vibrations) p1->cp1 mediate interaction op1 Order Parameter (Ψ) cp1->op1 leads to me1 Meissner Effect op1->me1 v1 Vortex Formation op1->v1 cf1 Critical Fields (Hc, Hc2) op1->cf1 tc1 Transition Temperature (Tc) op1->tc1 jc1 Critical Current Density (Jc) v1->jc1 hc2_1 Upper Critical Field (Hc2) cf1->hc2_1

Caption: Conceptual relationship between microscopic theory, macroscopic behavior, and observable properties.

Experimental Protocols

The synthesis and characterization of Mo-Re thin films require precise control over various experimental parameters.

Thin Film Synthesis: DC Magnetron Sputtering

A common method for depositing high-quality Mo-Re thin films is DC magnetron sputtering.

Protocol:

  • Substrate Preparation: Substrates (e.g., sapphire, silicon with a silicon dioxide layer) are cleaned using a standard procedure, such as sequential ultrasonic baths in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Vacuum System: The substrate is loaded into a high-vacuum sputtering chamber, which is then pumped down to a base pressure of < 1 x 10^-7 Torr to minimize impurities.

  • Sputtering Target: A composite Mo-Re target with the desired stoichiometry (e.g., Mo(60)-Re(40)) is used.

  • Deposition Parameters:

    • Argon Gas Flow: High-purity argon gas is introduced into the chamber, and the pressure is maintained at a constant level, typically in the range of 1-10 mTorr.

    • Sputtering Power: A DC power source is applied to the target, with power levels typically ranging from 50 to 200 W. The power density influences the deposition rate and film properties.

    • Substrate Temperature: The substrate temperature can be varied from room temperature to several hundred degrees Celsius to control the film's crystallinity and microstructure.

    • Deposition Time: The thickness of the film is controlled by the deposition time.

  • Film Growth: The plasma generated sputters atoms from the target, which then deposit onto the substrate, forming the Mo-Re thin film.

  • Cooling: After deposition, the film is allowed to cool down to room temperature in a vacuum before removal from the chamber.

G sub_prep Substrate Preparation load Load into Sputtering Chamber sub_prep->load pump Pump to High Vacuum load->pump argon Introduce Argon Gas pump->argon power Apply DC Power to Mo-Re Target argon->power deposit Film Deposition power->deposit cool Cool Down in Vacuum deposit->cool remove Remove Sample cool->remove

Caption: Experimental workflow for Mo-Re thin film deposition via DC magnetron sputtering.

Characterization of Superconducting Properties

The superconducting properties of the fabricated films are typically characterized using the following methods:

Protocol for Measuring Tc:

  • Sample Mounting: The thin film sample is mounted on a sample holder in a cryostat. Electrical contacts are made to the film for four-point resistance measurements.

  • Cooling: The sample is cooled down to low temperatures using liquid helium or a cryocooler.

  • Resistance Measurement: A small, constant current is passed through the film, and the voltage across the inner contacts is measured as a function of temperature.

  • Tc Determination: The transition temperature (Tc) is typically defined as the temperature at which the resistance drops to 50% of its normal-state value just above the transition.

Protocol for Measuring Hc2:

  • Magnetic Field Application: The cryostat is placed within a superconducting magnet, allowing for the application of a magnetic field perpendicular or parallel to the film surface.

  • Isothermal Field Sweeps: At a constant temperature below Tc, the magnetic field is swept, and the resistance of the film is measured.

  • Hc2 Determination: Hc2 is defined as the magnetic field at which the film transitions from the superconducting to the normal state (e.g., resistance reaches 90% of the normal-state value).

  • Temperature Dependence: This process is repeated at various temperatures to map out the Hc2(T) phase boundary.

G cluster_tc Tc Measurement cluster_hc2 Hc2 Measurement mount_tc Mount Sample in Cryostat cool_tc Cool Down mount_tc->cool_tc measure_r Measure Resistance vs. Temperature cool_tc->measure_r det_tc Determine Tc measure_r->det_tc mount_hc2 Mount Sample in Cryostat with Magnet cool_hc2 Cool to T < Tc mount_hc2->cool_hc2 sweep_h Sweep Magnetic Field cool_hc2->sweep_h measure_r_h Measure Resistance vs. Field sweep_h->measure_r_h det_hc2 Determine Hc2 at T measure_r_h->det_hc2 repeat_t Repeat at Different Temperatures det_hc2->repeat_t

Caption: Experimental workflow for characterizing the superconducting properties of thin films.

Conclusion

Mo-Re thin films exhibit a rich set of superconducting properties that are highly tunable through careful control of synthesis parameters. Their behavior is well-grounded in the fundamental theories of superconductivity. This guide provides a foundational understanding of these materials, offering both a summary of their key characteristics and an overview of the experimental protocols used to fabricate and study them. Further research into optimizing deposition processes and exploring the influence of various parameters will continue to advance the applications of Mo-Re thin films in superconducting technologies.

References

Early Investigations into Molybdenum-Rhenium Superconductivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of superconductivity in the Molybdenum-Rhenium (Mo-Re) alloy system was a significant area of research in the mid-20th century, contributing substantially to the understanding of transition metal alloys and the development of high-field superconducting materials. Early investigations, primarily conducted by pioneers such as J.K. Hulm, R.D. Blaugher, and B.T. Matthias, systematically explored the relationship between the composition of Mo-Re alloys and their superconducting properties. This technical guide provides an in-depth analysis of these seminal studies, detailing the experimental methodologies, presenting key quantitative data in a structured format, and visualizing the experimental workflows and logical relationships central to these early discoveries. The insights gleaned from this historical work continue to inform modern materials science and the ongoing search for novel superconducting materials.

Introduction

The quest for materials exhibiting superconductivity at higher temperatures and in the presence of strong magnetic fields was a driving force in condensed matter physics during the 1950s and 1960s. Transition metal alloys, due to their diverse electronic structures, proved to be a fertile ground for this research. The Mo-Re system, in particular, attracted considerable attention due to its high superconducting transition temperatures (Tc) and impressive critical magnetic fields (Hc).

Early studies were largely empirical, guided by principles such as Matthias's rules, which provided a framework for discovering new superconductors based on factors like the number of valence electrons per atom.[1] The investigation of the Mo-Re alloy system served as a key case study for these rules, demonstrating a systematic variation of Tc with composition. This whitepaper revisits the foundational experimental work on Mo-Re superconductivity, offering a detailed look at the techniques and findings that established this alloy as a significant member of the superconductor family.

Quantitative Data Summary

The core of the early research on Mo-Re superconductivity involved the systematic measurement of superconducting properties as a function of alloy composition. The following table summarizes the key quantitative data extracted from seminal publications of that era.

Molybdenum (at. %)Rhenium (at. %)Superconducting Transition Temperature (Tc) (K)Upper Critical Magnetic Field (Hc2) at 0K (kG)Reference
10000.92~1[2]
9010~4.5-[2]
8020~8.0-[2]
7525~9.5-[2]
703014.0-[2]
6040~11.5-[2]
5248~12.2 (unannealed), ~11.8 (annealed)~55 (unannealed)[3]
5050~11.0-[2]
2575~8.0-[2]
01001.7~0.2[2]

Note: The data presented is a compilation from multiple early studies and may exhibit slight variations due to differences in sample preparation and measurement techniques.

Experimental Protocols

The early investigations into Mo-Re superconductivity relied on a set of meticulous experimental procedures to synthesize high-purity alloys and characterize their low-temperature properties. The following sections detail the typical methodologies employed.

Alloy and Sample Preparation

The majority of early studies on bulk Mo-Re alloys utilized the arc-melting technique to ensure homogeneity and minimize contamination.

Methodology:

  • Starting Materials: High-purity molybdenum (typically >99.95%) and rhenium (typically >99.98%) powders or chunks were used as the starting materials.

  • Weighing and Mixing: The constituent metals were weighed out in the desired atomic percentages.

  • Arc Furnace: The mixture was placed in a water-cooled copper hearth of an inert-atmosphere arc furnace. The chamber was first evacuated to a high vacuum and then backfilled with a high-purity inert gas, such as argon or a helium-argon mixture, to prevent oxidation of the refractory metals.[4][5]

  • Getter Material: A piece of a highly reactive metal, such as titanium or zirconium, was often melted first to act as a "getter," removing any residual oxygen from the furnace atmosphere.[5]

  • Melting Process: A high current was passed through a non-consumable tungsten electrode, creating an arc that melted the alloy constituents.[4] The alloy was typically melted multiple times (3-5 times), with the button being flipped over between each melting, to ensure thorough mixing and compositional homogeneity.[4]

  • Sample Shaping: The resulting alloy buttons were then often machined or cut into specific shapes suitable for the subsequent physical property measurements (e.g., small bars for resistivity measurements). For studies on fine wires, the arc-melted slugs were processed through swaging and drawing.[3]

Measurement of Superconducting Transition Temperature (Tc)

The primary method for determining the superconducting transition temperature was the four-probe electrical resistivity measurement .

Methodology:

  • Sample Mounting: The bar-shaped sample was mounted on a sample holder, typically within a cryostat capable of reaching liquid helium temperatures and below.

  • Probe Attachment: Four fine wires (e.g., copper or platinum) were attached to the sample. Two outer leads served as current contacts, and two inner leads were used for voltage measurement.[1][6] This configuration eliminates the contribution of contact resistance to the measured voltage.[1]

  • Instrumentation: A constant current source was connected to the outer leads, and a sensitive voltmeter was connected to the inner leads.

  • Low-Temperature Environment: The sample was cooled down in a cryostat, typically using liquid helium. The temperature was monitored using a calibrated thermometer, such as a carbon resistance thermometer or a gas thermometer.

  • Data Acquisition: The resistance of the sample was measured as a function of temperature. The superconducting transition temperature (Tc) was identified as the temperature at which the electrical resistance dropped to zero.[7]

Measurement of Critical Magnetic Field (Hc)

The critical magnetic field was determined by measuring the magnetization of the sample as a function of an applied external magnetic field at various constant temperatures below Tc.

Methodology:

  • Sample Preparation: The alloy was typically shaped into a sphere or a long cylinder to allow for accurate demagnetization factor corrections.

  • Magnetometer Setup: The sample was placed inside a pickup coil of a magnetometer, which was in turn placed within a superconducting solenoid capable of generating a high magnetic field. The entire assembly was housed within a cryostat.

  • Zero-Field Cooling (ZFC): The sample was first cooled to the desired temperature below its Tc in the absence of an external magnetic field.

  • Field Application and Measurement: A magnetic field was then applied using the solenoid and slowly ramped up. The magnetic moment of the sample was measured at discrete field intervals.

  • Data Analysis: In the superconducting state, the material exhibits perfect diamagnetism (the Meissner effect), expelling the magnetic field.[8] The magnetic moment is therefore proportional to the negative of the applied field. The critical magnetic field (Hc for Type I or Hc2 for Type II superconductors) was identified as the field at which the magnetic moment returned to zero, indicating the destruction of the superconducting state.[8]

Low-Temperature Specific Heat Measurement

To further characterize the superconducting state, low-temperature specific heat measurements were performed.

Methodology:

  • Calorimeter: A small, well-isolated sample was placed in a calorimeter within a cryostat.

  • Heat Pulse: A known amount of heat was supplied to the sample using a resistive heater, and the resulting change in temperature was precisely measured.

  • Data Acquisition: The heat capacity (C) was calculated from the heat input and the temperature change. This measurement was repeated at various temperatures, both above and below Tc.

  • Data Analysis: A sharp discontinuity in the specific heat at Tc is a hallmark of the superconducting transition, providing a bulk confirmation of superconductivity. The electronic contribution to the specific heat in the superconducting state provides information about the superconducting energy gap.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow employed in the early studies of Mo-Re superconductivity.

ExperimentalWorkflow cluster_prep Alloy Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis and Interpretation start High-Purity Mo and Re Powders weigh Weighing and Mixing start->weigh arc_melt Arc-Melting in Inert Atmosphere weigh->arc_melt remelt Multiple Remelting Cycles arc_melt->remelt remelt->arc_melt Homogenization shape Sample Shaping (Bars, Wires) remelt->shape resistivity Four-Probe Resistivity (Tc) shape->resistivity magnetization Magnetic Susceptibility (Hc) shape->magnetization specific_heat Low-Temperature Specific Heat shape->specific_heat analysis Determination of Tc, Hc, and Thermodynamic Properties resistivity->analysis magnetization->analysis specific_heat->analysis

Caption: Generalized experimental workflow for early Mo-Re superconductivity studies.

Composition-Property Relationship

The following diagram illustrates the logical relationship between the atomic composition of Mo-Re alloys and their resulting superconducting properties, a central theme of the early research.

CompositionProperty cluster_input Controlling Variable cluster_properties Resulting Superconducting Properties composition Atomic Percentage of Rhenium in Molybdenum tc Superconducting Transition Temperature (Tc) composition->tc Directly Influences hc Critical Magnetic Field (Hc) composition->hc Directly Influences dos Electronic Density of States at Fermi Level composition->dos Affects dos->tc Correlates with

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Mo-Re Single Crystals

This technical guide provides a comprehensive overview of the synthesis and characterization of Molybdenum-Rhenium (Mo-Re) single crystals. The unique properties of these alloys, particularly in single-crystal form, make them materials of significant interest for a variety of advanced applications. This document details the primary synthesis methodologies, extensive characterization techniques, and key physical properties.

Introduction to Mo-Re Single Crystals

Molybdenum-Rhenium (Mo-Re) alloys are refractory metal alloys known for their high melting points, excellent strength at elevated temperatures, and enhanced ductility compared to pure molybdenum. The synthesis of these materials in single-crystal form is crucial for fundamental research and for applications where anisotropic properties are critical.[1] Single crystals, having a continuous and unbroken crystal lattice to the edges of the sample, provide a unique window into the intrinsic properties of the material, free from the influence of grain boundaries.[2] The absence of these boundaries allows for more reliable and detailed investigation of structural and physical characteristics.[2]

Synthesis of Mo-Re Single Crystals

The growth of high-quality Mo-Re single crystals is a technically demanding process due to the high melting points of the constituent elements. The primary methods employed are melt growth techniques, such as the Floating Zone and Czochralski methods, and vapor phase techniques like Chemical Vapor Transport.

Floating Zone (FZ) Method

The Floating Zone (FZ) method is a crucible-free technique, which is a significant advantage as it prevents contamination of the crystal by the crucible material, ensuring the highest purity.[2] This method is particularly well-suited for growing single crystals of refractory metals.[2]

Experimental Protocol: Floating Zone Synthesis
  • Feed Rod Preparation: A polycrystalline rod of the desired Mo-Re alloy composition is prepared. This can be done by sintering pressed powder of the constituent metals.

  • Furnace Setup: The feed rod is positioned vertically in a floating zone furnace, typically an infrared image furnace capable of reaching temperatures around 2000°C.[2] A seed crystal with the desired crystallographic orientation is placed below the feed rod.

  • Melting: A small section of the lower end of the feed rod is heated using a focused energy source (e.g., infrared lamps or an induction coil) to create a molten zone.[3][4] The surface tension of the melt holds it between the solid feed rod and the seed crystal.[2]

  • Crystal Growth: The molten zone is brought into contact with the seed crystal.[4] The feed rod and the seed crystal are then slowly and simultaneously moved downwards, causing the molten zone to travel up the feed rod. As the molten material moves away from the heat source, it solidifies on the seed crystal, replicating its crystal structure.[4] Both the feed and seed rods are typically rotated to ensure a homogeneous temperature distribution in the molten zone.[2][4]

  • Cooling and Removal: Once the entire rod has been processed, the single crystal is slowly cooled to room temperature and then carefully removed from the furnace.

G cluster_prep Preparation cluster_growth Crystal Growth cluster_post Post-Processing prep_rod Prepare Polycrystalline Mo-Re Feed Rod mount Mount Feed Rod and Seed Crystal in FZ Furnace prep_rod->mount prep_seed Prepare Seed Crystal prep_seed->mount melt Create Molten Zone on Feed Rod mount->melt contact Contact Molten Zone with Seed Crystal melt->contact pull Slowly Pull and Rotate Feed and Seed Rods contact->pull solidify Solidification of Melt onto Seed Crystal pull->solidify solidify->pull Zone Traverses Rod cool Controlled Cooling solidify->cool remove Remove Single Crystal cool->remove

Floating Zone (FZ) Synthesis Workflow
Czochralski (CZ) Method

The Czochralski (CZ) method is another widely used technique for growing single crystals of metals, semiconductors, and salts.[5][6] It involves pulling a crystal from a melt.[7]

Experimental Protocol: Czochralski Synthesis
  • Melt Preparation: High-purity Mo and Re are placed in a crucible (typically made of a refractory material like quartz) and heated in a furnace above their melting point to form a homogeneous melt.[6][8] The process is usually carried out in an inert atmosphere to prevent oxidation.[6]

  • Seeding: A seed crystal of Mo-Re with the desired orientation is mounted on a pull rod and lowered until it just touches the surface of the melt.[8]

  • Crystal Pulling: The seed crystal is slowly pulled upwards while being rotated.[6] The melt solidifies on the seed, forming a continuous single crystal.[7] The pull rate and the temperature of the melt are carefully controlled to maintain a constant crystal diameter.[8]

  • Growth and Cooling: The pulling process continues until a crystal of the desired length is grown. The crystal is then slowly withdrawn from the melt and cooled to room temperature in a controlled manner to minimize thermal stress.

Chemical Vapor Transport (CVT)

Chemical Vapor Transport (CVT) is a method used for growing high-quality single crystals by taking advantage of reversible chemical reactions.[9] It is particularly useful for materials that have very high melting points or decompose before melting.[10]

Experimental Protocol: Chemical Vapor Transport
  • Precursor Preparation: Polycrystalline Mo-Re material and a suitable transport agent (e.g., iodine or a metal halide) are sealed in a quartz ampoule under vacuum.[9][11]

  • Furnace Setup: The ampoule is placed in a two-zone tube furnace, which allows for the creation of a precise temperature gradient.[9]

  • Transport and Deposition: The end of the ampoule containing the source material (the "source zone") is heated to a higher temperature (T2), while the other end (the "growth zone") is maintained at a slightly lower temperature (T1).[9] The transport agent reacts with the Mo-Re at T2 to form volatile gaseous species. These gases diffuse to the cooler growth zone (T1), where the reverse reaction occurs, depositing single crystals of Mo-Re and releasing the transport agent, which then diffuses back to the source zone.[9][12]

  • Crystal Harvesting: After a sufficient growth period (days to weeks), the furnace is cooled down, and the ampoule is opened to harvest the grown single crystals.

Synthesis Method Key Advantages Key Limitations Typical Purity
Floating Zone (FZ) Crucible-free, leading to very high purity.[2][3]Can be challenging to maintain a stable molten zone.[3]Very High
Czochralski (CZ) Good control over crystal diameter and orientation; scalable.[6][8]Potential for contamination from the crucible.[13]High
Chemical Vapor Transport (CVT) Can be used for materials with very high melting points; produces high-quality crystals.[10]Slow growth rates; choice of transport agent is critical.[11]High

Characterization of Mo-Re Single Crystals

A comprehensive characterization of the grown Mo-Re single crystals is essential to determine their quality and properties.

Structural and Morphological Characterization
3.1.1. X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal.[14] It provides detailed information about the unit cell dimensions, bond lengths, bond angles, and overall crystal structure.[14] Molybdenum Kα radiation (wavelength of 0.7107 Å) is commonly used for single-crystal diffraction.[14]

Experimental Protocol: Single-Crystal XRD

  • Crystal Mounting: A small, high-quality single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam.[14] As the crystal is rotated, a diffraction pattern is produced, which is recorded by a detector.

  • Data Analysis: The positions and intensities of the diffraction spots are analyzed to determine the crystal's unit cell and space group. Further refinement of the data yields the precise atomic positions within the unit cell.[14]

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis select_crystal Select High-Quality Single Crystal mount_crystal Mount Crystal on Goniometer select_crystal->mount_crystal irradiate Irradiate with Monochromatic X-rays mount_crystal->irradiate rotate Rotate Crystal irradiate->rotate detect Record Diffraction Pattern rotate->detect process_data Process Diffraction Data detect->process_data determine_structure Determine Unit Cell, Space Group, and Atomic Positions process_data->determine_structure refine_structure Refine Crystal Structure determine_structure->refine_structure

Single-Crystal XRD Workflow
3.1.2. Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for characterizing the morphology and microstructure of materials at the micro- and nanoscale.[15]

  • Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images of the surface topography.[16] It is useful for examining the overall morphology, surface features, and any macroscopic defects of the grown crystals.[17]

  • Transmission Electron Microscopy (TEM): TEM transmits a beam of electrons through an ultrathin specimen to form an image.[16] It allows for the visualization of the internal microstructure, including dislocations, stacking faults, and other crystallographic defects at the atomic scale.[15][16]

Experimental Protocol: SEM/TEM

  • Sample Preparation:

    • SEM: Samples are mounted on a stub and, if non-conductive, coated with a thin layer of conductive material.[16]

    • TEM: Samples must be thinned to electron transparency (typically less than 100 nm).[16] This can be achieved through methods like focused ion beam (FIB) milling or electropolishing.

  • Imaging: The prepared sample is placed in the microscope's vacuum chamber.

    • SEM: An electron beam is scanned across the surface, and secondary or backscattered electrons are collected to form an image.[16]

    • TEM: A high-energy electron beam is passed through the thin sample, and the transmitted electrons are focused by lenses to create an image or a diffraction pattern.[17]

  • Analysis: The resulting images and diffraction patterns are analyzed to study the morphology, crystal structure, and defects. Energy-dispersive X-ray spectroscopy (EDS), often integrated with SEM and TEM, can be used for elemental analysis.[18]

G cluster_sem SEM Analysis cluster_tem TEM Analysis prep_sem Prepare Bulk Sample (Mounting, Coating) image_sem Scan Surface with Electron Beam prep_sem->image_sem analyze_sem Analyze Surface Topography and Morphology image_sem->analyze_sem prep_tem Prepare Thin Sample (<100 nm) image_tem Transmit Electrons Through Sample prep_tem->image_tem analyze_tem Analyze Internal Microstructure and Defects image_tem->analyze_tem start Mo-Re Single Crystal start->prep_sem start->prep_tem

SEM and TEM Analysis Workflow
Physical Property Characterization

3.2.1. Electrical Properties

The electrical properties of Mo-Re single crystals, such as resistivity and conductivity, are important indicators of their electronic structure and purity.

Experimental Protocol: Four-Probe Method

  • Sample Preparation: A sample with a well-defined geometry is prepared from the single crystal.

  • Measurement: A four-probe setup is used to measure the electrical conductivity.[19] A constant current is passed through the two outer probes, and the voltage is measured across the two inner probes. This method eliminates the influence of contact resistance on the measurement.

  • Data Analysis: The resistivity is calculated from the measured current, voltage, and the sample's dimensions. Measurements can be performed at various temperatures to study the temperature dependence of resistivity.[19]

Property Typical Value Range (Mo-based alloys) Significance
Electrical Resistivity (Room Temp.) 5 - 20 µΩ·cmIndicates the material's opposition to the flow of electric current.
Temperature Coefficient of Resistivity Positive for metalsDescribes how resistivity changes with temperature.
3.2.2. Mechanical Properties

The mechanical properties of Mo-Re single crystals, such as yield strength and ultimate tensile strength, are critical for structural applications. These properties can exhibit significant anisotropy, depending on the crystallographic orientation.[20]

Experimental Protocol: Tensile Testing

  • Sample Preparation: Dog-bone-shaped specimens with specific crystallographic orientations are machined from the single crystal.

  • Testing: The specimen is mounted in a universal testing machine and subjected to a uniaxial tensile load until it fractures. The applied load and the elongation of the specimen are recorded continuously.

  • Data Analysis: A stress-strain curve is plotted from the load-elongation data. Key parameters such as Young's modulus, yield strength, ultimate tensile strength, and elongation at fracture are determined from this curve.[21]

Property Typical Value Range (Mo-based alloys at RT) Significance
Yield Strength 400 - 800 MPaThe stress at which the material begins to deform plastically.[21]
Ultimate Tensile Strength 500 - 1000 MPaThe maximum stress the material can withstand while being stretched.[21]
Elongation at Fracture 10 - 30%A measure of the material's ductility.

Note: The values in the tables are approximate and can vary significantly depending on the specific Re concentration, crystal purity, and crystallographic orientation.

References

In-Depth Technical Guide: Physical Properties of Molybdenum-Rhenium Alloys at Low Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Molybdenum-Rhenium (Mo-Re) alloys at cryogenic temperatures. The addition of rhenium to molybdenum significantly enhances its ductility and workability at low temperatures, making these alloys crucial for applications in cryogenics, aerospace, and advanced research. This document synthesizes available data on the mechanical, thermal, electrical, and superconducting properties of Mo-Re alloys, details relevant experimental methodologies, and presents logical workflows for material characterization.

Mechanical Properties at Cryogenic Temperatures

The primary advantage of Mo-Re alloys at low temperatures is their improved ductility compared to pure molybdenum, which exhibits a high ductile-to-brittle transition temperature (DBTT). The addition of rhenium significantly lowers the DBTT, enhancing the material's toughness and resistance to brittle fracture at cryogenic temperatures.[1]

A study on dilute molybdenum-rhenium alloys demonstrated that increasing the rhenium content leads to a decrease in the ductile-brittle transition temperature. For an Mo-7.7 at.% Re alloy, the tensile DBTT in the recrystallized condition was found to be as low as -170°C (103 K).[1]

Table 1: Mechanical Properties of a Mo-Re-C Containing Medium-Entropy Alloy at Cryogenic Temperatures

Temperature (K)Yield Strength (MPa)Ultimate Tensile Strength (MPa)Elongation (%)
298 (Room Temp.)26765061.3
77476121166.8
4.2537144974.0
(Data extracted from a study on a specific Fe-Co-Cr-Ni-Mo-C based medium-entropy alloy and may not be representative of all Mo-Re alloys.)[2]

For commercially available alloys like Mo-47.5Re, mechanical properties are typically provided at or above room temperature. For instance, the ultimate tensile strength of annealed Mo-47.5Re is approximately 1180 MPa at room temperature.[3]

Superconducting Properties

Molybdenum-Rhenium alloys are known for their superconducting properties at low temperatures. The critical temperature (Tc) of these alloys is dependent on the rhenium concentration.

Table 2: Superconducting Properties of Molybdenum-Rhenium Alloys

Alloy Composition (at.% Re)Superconducting Critical Temperature (Tc) (K)
Mo-47.5Re10.9
(Data for other compositions is not consistently available in a tabulated format.)[3]

Thermal and Electrical Properties

Detailed quantitative data for the thermal conductivity, electrical resistivity, and specific heat of a wide range of Mo-Re alloys at cryogenic temperatures is sparse in publicly available literature. However, some general characteristics and data for specific compositions can be found.

Table 3: Thermal and Electrical Properties of Mo-47.5Re

PropertyValueTemperature
Thermal Conductivity36.8 W/m·KNot Specified
Electrical Resistivity2.2 x 10⁻⁷ Ω·m20 °C
(Low-temperature specific data for these properties is not readily available.)[3]

Experimental Protocols

Accurate characterization of the physical properties of Mo-Re alloys at low temperatures requires specialized experimental techniques and equipment.

Mechanical Testing at Cryogenic Temperatures

ASTM E1450: Standard Test Method for Tension Testing of Structural Alloys in Liquid Helium

This standard provides a detailed procedure for determining the tensile properties of structural alloys at 4.2 K.

  • Apparatus:

    • Tensile Testing Machine: A universal testing machine capable of applying a controlled tensile load.

    • Cryostat: A dewar-style apparatus designed to contain liquid helium and the test specimen. The cryostat must have appropriate feedthroughs for the load train and instrumentation.

    • Load Train: Grips and pull rods made from materials that maintain their strength and do not become excessively brittle at 4.2 K.

    • Extensometer: A cryogenic-rated extensometer to measure strain directly on the specimen.

    • Temperature Measurement: Calibrated temperature sensors (e.g., silicon diodes, carbon-glass resistors) to monitor the temperature of the specimen and the liquid helium bath.

  • Procedure:

    • Specimen Preparation: Machine the test specimen to the dimensions specified in ASTM E8/E8M.

    • System Assembly: Mount the specimen in the grips and assemble the load train within the cryostat.

    • Cool-down: Pre-cool the cryostat with liquid nitrogen and then fill it with liquid helium, ensuring the specimen is fully submerged.

    • Thermal Equilibration: Allow the specimen to reach thermal equilibrium with the liquid helium bath.

    • Tensile Test: Apply a tensile load at a controlled strain rate (typically ≤ 10⁻³ s⁻¹) until the specimen fractures.

    • Data Acquisition: Record load, displacement (from the testing machine), and strain (from the extensometer) as a function of time.

    • Property Calculation: Determine yield strength, ultimate tensile strength, elongation, and reduction of area from the collected data.

Electrical Resistivity Measurement

Four-Probe Method

The four-probe technique is a standard method for measuring the electrical resistivity of materials, particularly at low temperatures where contact resistance can be significant.

  • Apparatus:

    • Cryostat: A cryostat capable of reaching and maintaining the desired low temperatures.

    • Sample Holder: A non-conductive holder to mount the sample, with electrical contacts for the four probes.

    • Current Source: A stable DC or low-frequency AC current source.

    • Voltmeter: A high-impedance voltmeter to measure the voltage drop across the inner two probes.

    • Temperature Controller and Sensor: To precisely control and measure the sample temperature.

  • Procedure:

    • Sample Preparation: Prepare a sample of the Mo-Re alloy with a well-defined geometry (e.g., a rectangular bar).

    • Probe Attachment: Attach four electrical leads to the sample in a linear, equally spaced configuration. The outer two leads serve as the current probes, and the inner two as the voltage probes.

    • Measurement:

      • Pass a known current (I) through the outer probes.

      • Measure the voltage difference (V) across the inner probes.

      • The resistance (R) is calculated as R = V/I.

    • Resistivity Calculation: The electrical resistivity (ρ) is then calculated using the formula: ρ = R * (A/L) * G where A is the cross-sectional area of the sample, L is the distance between the voltage probes, and G is a geometric correction factor that depends on the sample and probe geometry.

    • Temperature Dependence: Repeat the measurement at various temperatures to determine the resistivity as a function of temperature.

Thermal Conductivity Measurement

Steady-State Longitudinal Heat Flow Method

This method is commonly used to determine the thermal conductivity of solid materials at low temperatures.

  • Apparatus:

    • Cryostat with Vacuum Chamber: To provide a high-vacuum environment and control the sample temperature.

    • Sample Holder: To mount the sample and provide thermal links to a heat sink and a heater.

    • Heater: A small resistive heater attached to one end of the sample to generate a known heat flow.

    • Heat Sink: A connection to the cryostat's cold stage to maintain a stable low temperature at the other end of the sample.

    • Thermometers: Two calibrated thermometers placed at a known distance along the sample to measure the temperature gradient.

  • Procedure:

    • Sample Preparation: Prepare a rod-shaped sample of the Mo-Re alloy with a uniform cross-section.

    • Mounting: Mount the sample in the holder, ensuring good thermal contact with the heater and the heat sink. Attach the thermometers to the sample.

    • Evacuation: Evacuate the vacuum chamber to minimize heat loss through convection and gas conduction.

    • Measurement:

      • Set the heat sink to the desired base temperature.

      • Apply a known power (Q) to the heater, which creates a longitudinal heat flow through the sample.

      • Allow the system to reach a steady state, where the temperatures measured by the two thermometers (T₁ and T₂) are stable.

      • The temperature difference (ΔT = T₁ - T₂) is recorded.

    • Thermal Conductivity Calculation: The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q * L) / (A * ΔT) where L is the distance between the thermometers and A is the cross-sectional area of the sample.

    • Temperature Dependence: Repeat the measurement at different base temperatures to obtain the thermal conductivity as a function of temperature.

Specific Heat Measurement

Adiabatic Heat-Pulse Calorimetry

This technique is widely used for measuring the specific heat of solids at low temperatures.

  • Apparatus:

    • Cryostat with High-Vacuum Chamber: To thermally isolate the sample.

    • Sample Platform: A platform with very low thermal conductance to the surroundings, on which the sample is mounted.

    • Heater: A small resistive heater attached to the sample.

    • Thermometer: A sensitive, calibrated thermometer in good thermal contact with the sample.

    • Thermal Switch: A mechanism (e.g., a mechanical or gas-based switch) to thermally connect and disconnect the sample from the cold stage of the cryostat.

  • Procedure:

    • Sample Preparation: Prepare a sample of known mass.

    • Mounting: Mount the sample on the platform and attach the heater and thermometer.

    • Thermal Isolation: Cool the sample to the desired starting temperature using the thermal switch. Once at temperature, open the thermal switch to thermally isolate the sample.

    • Heat Pulse: Apply a short, known pulse of energy (ΔQ) to the sample using the heater.

    • Temperature Rise Measurement: Record the temperature of the sample before and after the heat pulse to determine the temperature rise (ΔT).

    • Specific Heat Calculation: The heat capacity (C) of the sample is calculated as C = ΔQ / ΔT. The specific heat (c) is then determined by dividing the heat capacity by the mass of the sample.

    • Temperature Dependence: Repeat the measurement at different starting temperatures to map out the specific heat as a function of temperature.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Analysis and Characterization Alloy_Selection Alloy Composition Selection (e.g., Mo-41Re, Mo-47.5Re) Sample_Fabrication Sample Fabrication (e.g., machining to ASTM standards) Alloy_Selection->Sample_Fabrication Mechanical Mechanical Testing (Tensile Strength, Ductility) ASTM E1450 Sample_Fabrication->Mechanical Thermal Thermal Conductivity (Steady-State Heat Flow) Sample_Fabrication->Thermal Electrical Electrical Resistivity (Four-Probe Method) Sample_Fabrication->Electrical Specific_Heat Specific Heat (Adiabatic Heat-Pulse) Sample_Fabrication->Specific_Heat Data_Collection Data Collection and Tabulation Mechanical->Data_Collection Thermal->Data_Collection Electrical->Data_Collection Specific_Heat->Data_Collection Property_Analysis Analysis of Temperature Dependence Data_Collection->Property_Analysis Material_Characterization Material Performance Characterization Property_Analysis->Material_Characterization

Caption: Experimental workflow for characterizing the low-temperature physical properties of Mo-Re alloys.

Property_Relationship cluster_structure Material Structure cluster_properties Low-Temperature Physical Properties Crystal_Structure Crystal Structure (BCC) Ductility Enhanced Ductility (Lower DBTT) Crystal_Structure->Ductility Strength High Strength Crystal_Structure->Strength Thermal_Electrical Thermal & Electrical Conductivity Crystal_Structure->Thermal_Electrical Rhenium_Content Rhenium Content Rhenium_Content->Crystal_Structure Microstructure Microstructure (Grain Size, Phases) Rhenium_Content->Microstructure Rhenium_Content->Ductility Superconductivity Superconductivity (Tc) Rhenium_Content->Superconductivity Microstructure->Ductility Microstructure->Strength Ductility->Strength trade-off

Caption: Relationship between the structure and low-temperature physical properties of Mo-Re alloys.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Mo-Re Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-Rhenium (Mo-Re) alloys are a class of refractory materials known for their exceptional strength, high-temperature stability, and resistance to corrosion. These properties have led to their widespread use in demanding applications, including aerospace, electronics, and high-temperature furnace components. The addition of rhenium to molybdenum not only enhances its ductility and weldability but is also reported to impart a "noble surface chemistry," suggesting a reduced reactivity compared to pure molybdenum.[1]

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Mo-Re surfaces. Due to a scarcity of specific experimental and theoretical data for Mo-Re alloys in the scientific literature, this guide will also present data for the constituent pure metals, Molybdenum (Mo) and Rhenium (Re), to provide a baseline for understanding the alloy's behavior. The guide details relevant experimental protocols for surface characterization and includes visualizations of these workflows.

Surface Properties: A Comparative Analysis

The chemical behavior of a surface is governed by fundamental properties such as surface energy and work function. These parameters influence adsorption, catalysis, and corrosion processes.

Surface Energy
Work Function

The work function is the minimum energy required to remove an electron from a solid to a point immediately outside its surface. It is a critical parameter in electronics and catalysis, as it influences electron transfer processes. As with surface energy, specific work function data for Mo-Re alloys is limited. However, the work function of pure Molybdenum has been studied, and general models exist for calculating the work function of solid solution alloys.[5][6][7][8]

Table 1: Surface Properties of Molybdenum and Rhenium

PropertyMetalCrystal FaceValueMethod
Surface Energy Molybdenum (Mo)(100)2.95 J/m²First-principles calculation
(110)2.55 J/m²First-principles calculation
(111)3.20 J/m²First-principles calculation
Work Function Molybdenum (Mo)Polycrystalline4.36 - 4.95 eVExperimental
Rhenium (Re)Polycrystalline4.72 - 5.1 eVExperimental

Note: The data for Molybdenum is compiled from various theoretical and experimental studies. Specific values can vary depending on the experimental conditions and theoretical models used.

Reactivity of Mo-Re Surfaces

The reactivity of a surface is its tendency to chemically interact with its environment. This is of paramount importance in applications involving catalysis and corrosion.

Adsorption of Small Molecules

The adsorption of molecules onto a surface is the initial step in many catalytic reactions. The strength and nature of this adsorption determine the subsequent reaction pathways. Studies on the adsorption of common probe molecules like carbon monoxide (CO) and hydrogen (H₂) on pure Molybdenum surfaces provide a foundation for understanding the behavior of Mo-Re alloys.

Catalytic Activity

Molybdenum-based materials are known to be active catalysts for various reactions, including hydrogenation and dehydrogenation.[9][10] The addition of rhenium can modify the electronic structure of molybdenum, potentially enhancing catalytic activity and selectivity. While specific studies on the catalytic activity of Mo-Re surfaces are not abundant, the general principles of bimetallic catalysis suggest that the combination of Mo and Re could lead to unique catalytic properties.

Decomposition of Hydrazine: Molybdenum-based catalysts have been investigated for the decomposition of hydrazine (N₂H₄), a high-energy molecule used as a propellant. The catalytic decomposition of hydrazine can proceed through different pathways, yielding various products. The selectivity of these pathways is highly dependent on the catalyst material and reaction conditions.[3][4]

Experimental Protocols for Surface Characterization

The study of surface properties and reactivity requires specialized experimental techniques performed under ultra-high vacuum (UHV) conditions to ensure the cleanliness of the surface.

Temperature Programmed Desorption (TPD)

TPD is a powerful technique for studying the kinetics of desorption of adsorbed species from a surface.

Methodology:

  • Sample Preparation: A clean Mo-Re single crystal or polycrystalline foil is prepared in a UHV chamber through cycles of sputtering with inert gas ions (e.g., Ar+) and annealing at high temperatures. Surface cleanliness is verified using Auger Electron Spectroscopy (AES).

  • Adsorption: A known gas (e.g., CO, H₂) is introduced into the chamber at a controlled pressure and temperature, allowing it to adsorb onto the sample surface.

  • Desorption: The sample is heated at a linear rate (β), and the desorbing molecules are detected by a mass spectrometer.

  • Data Analysis: The desorption rate as a function of temperature is plotted, yielding a TPD spectrum. The shape and peak temperature of the spectrum provide information about the desorption energy, reaction order, and the presence of different binding states.

TPD_Workflow cluster_UHV UHV Chamber cluster_Analysis Data Analysis SamplePrep Sample Preparation (Sputtering & Annealing) AES_Check AES Surface Cleanliness Check SamplePrep->AES_Check Verify Adsorption Gas Adsorption AES_Check->Adsorption Clean Heating Linear Heating Adsorption->Heating MS_Detect Mass Spectrometer Detection Heating->MS_Detect Desorbed Molecules TPD_Spectrum Generate TPD Spectrum MS_Detect->TPD_Spectrum

A simplified workflow for a Temperature Programmed Desorption experiment.
Low-Energy Electron Diffraction (LEED)

LEED is the primary technique for determining the crystallographic structure of surfaces.

Methodology:

  • Sample Preparation: A clean and well-ordered Mo-Re single crystal surface is prepared in UHV.

  • Electron Bombardment: A monoenergetic beam of low-energy electrons (20-200 eV) is directed at the sample.

  • Diffraction: The electrons are diffracted by the periodic arrangement of atoms on the surface.

  • Pattern Visualization: The diffracted electrons are accelerated towards a fluorescent screen, where they form a diffraction pattern of spots.

  • Data Analysis: The symmetry and spacing of the spots in the LEED pattern provide information about the surface unit cell. By analyzing the intensity of the spots as a function of electron energy (I-V curves), the precise positions of the surface atoms can be determined.[11][12][13]

LEED_Workflow cluster_UHV UHV Chamber cluster_Analysis Data Analysis SamplePrep Prepare Clean Single Crystal Sample Mo-Re Sample SamplePrep->Sample ElectronGun Electron Gun ElectronGun->Sample Incident Electron Beam Screen Fluorescent Screen Sample->Screen Diffracted Electrons LEED_Pattern Analyze LEED Pattern Screen->LEED_Pattern

A schematic representation of a Low-Energy Electron Diffraction experiment.
Auger Electron Spectroscopy (AES)

AES is a surface-sensitive technique used to determine the elemental composition of a surface.

Methodology:

  • Electron Bombardment: The surface is irradiated with a primary electron beam, which causes the ejection of a core-level electron from an atom.

  • Auger Process: An electron from a higher energy level fills the core hole, and the excess energy is transferred to another electron (the Auger electron), which is then ejected from the atom.

  • Energy Analysis: The kinetic energy of the emitted Auger electrons is measured.

  • Elemental Identification: Since the kinetic energy of the Auger electrons is characteristic of the element from which they originated, an energy spectrum of the Auger electrons provides the elemental composition of the surface.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of materials.

Methodology:

  • Model Construction: A slab model of the Mo-Re surface is constructed, typically consisting of several atomic layers, with a vacuum layer to separate periodic images.

  • Electronic Structure Calculation: The Kohn-Sham equations are solved self-consistently to obtain the ground-state electron density and total energy of the system.

  • Property Calculation: From the calculated electronic structure, various properties can be derived, including surface energy, work function, and adsorption energies of molecules on the surface. Adsorption energies are typically calculated by comparing the total energy of the combined adsorbate-surface system with the sum of the energies of the isolated adsorbate and the clean surface.[14]

DFT_Workflow Model Construct Surface Slab Model SCF Self-Consistent Field Calculation (Solve Kohn-Sham Equations) Model->SCF Properties Calculate Properties (Surface Energy, Work Function, Adsorption Energy) SCF->Properties

A simplified workflow for Density Functional Theory calculations of surface properties.

Conclusion

While direct experimental and theoretical data on the surface chemistry of Mo-Re alloys are limited, the information available for the constituent metals, Mo and Re, provides a valuable starting point for understanding their properties. The "noble surface chemistry" often attributed to Mo-Re alloys suggests a lower reactivity compared to pure molybdenum, which is advantageous in corrosive and high-temperature environments. The experimental and theoretical protocols outlined in this guide provide a roadmap for future research to quantitatively characterize the surface energy, work function, and reactivity of these important materials. Such studies will be crucial for the rational design of new catalysts and corrosion-resistant coatings for a wide range of applications, including in the field of drug development where biocompatible and inert surfaces are often required.

References

Theoretical Modeling of Molybdenum-Rhenium Alloy Properties: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Materials Development Professionals

Introduction

Molybdenum-Rhenium (Mo-Re) alloys are a class of refractory materials renowned for their exceptional high-temperature strength, excellent ductility at low temperatures (the "rhenium effect"), and good weldability.[1][2] These properties make them indispensable in a wide range of demanding applications, including aerospace components, nuclear reactors, and high-temperature furnace parts.[1][2] The continued development of advanced Mo-Re alloys with tailored properties necessitates a deep understanding of their fundamental physical and mechanical characteristics. Theoretical modeling, in conjunction with experimental validation, provides a powerful and cost-effective approach to accelerate the design and optimization of these high-performance materials.[3][4]

This technical guide provides a comprehensive overview of the theoretical modeling of Mo-Re alloy properties, with a focus on first-principles calculations, molecular dynamics, and CALPHAD methodologies. It is intended to serve as a valuable resource for researchers and scientists in the field of materials science and for professionals involved in the development of advanced alloys.

Theoretical Modeling Approaches

The prediction of Mo-Re alloy properties relies on a suite of computational techniques that model the material at different length and time scales. The primary methods employed are Density Functional Theory (DFT), Molecular Dynamics (MD), and the Calculation of Phase Diagrams (CALPHAD) approach.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles.[5][6] It is particularly well-suited for calculating fundamental properties of Mo-Re alloys at the atomic scale.

Key properties calculated using DFT include:

  • Thermodynamic Stability: DFT calculations can determine the formation energy of different Mo-Re alloy compositions and crystal structures, predicting their thermodynamic stability.[7][8] For instance, studies have shown that the alloying element Rhenium (Re) preferentially occupies substitutional positions within the Molybdenum (Mo) lattice.[7]

  • Electronic Structure: Analysis of the density of states (DOS) reveals the nature of the bonding between Mo and Re atoms.[7] Hybridization of the d-orbitals of Mo and Re indicates the formation of strong directional bonds with covalent character, which contributes to the alloy's high strength.[7]

  • Mechanical Properties: DFT is used to calculate the elastic constants (Cij) of Mo-Re alloys, from which other mechanical properties like the bulk modulus (B), Young's modulus (E), shear modulus (G), and Poisson's ratio (ν) can be derived.[7][9] These calculations provide insights into the stiffness, strength, and ductility of the alloys.

Molecular Dynamics (MD)

MD simulations are a powerful tool for studying the dynamic behavior of atoms in a material over time.[10][11][12][13][14] By using interatomic potentials that describe the forces between atoms, MD can model a wide range of phenomena, including:

  • Mechanical Deformation: MD simulations can be used to model the response of Mo-Re alloys to mechanical loading, such as tensile or compressive stress.[15] This allows for the investigation of deformation mechanisms, including dislocation motion and twinning.

  • High-Temperature Behavior: MD is well-suited for simulating the properties of materials at elevated temperatures, providing insights into phenomena like creep and thermal expansion.[10][11]

  • Oxidation and Corrosion: Reactive force fields, such as ReaxFF, can be used in MD simulations to model the chemical reactions that occur at the surface of Mo-Re alloys in harsh environments.[10][11]

CALPHAD (Calculation of Phase Diagrams)

The CALPHAD method is a computational approach used to predict the phase diagrams of multicomponent alloy systems.[4][16][17][18][19] It combines experimental data with thermodynamic models to establish a self-consistent thermodynamic database for a given system.[4][16][17] This database can then be used to calculate phase equilibria and thermodynamic properties for any composition and temperature.[4][16]

For the Mo-Re system, the CALPHAD approach has been successfully used to:

  • Develop thermodynamic databases that describe the Gibbs energies of the liquid, solid solution, and intermetallic phases.[16][17]

  • Model the complex sigma (σ) and chi (χ) intermetallic phases that can form in Mo-Re alloys.[17]

  • Predict isothermal sections of the Mo-Re phase diagram, which are in good agreement with experimental observations.[17]

Data Presentation

The following tables summarize key quantitative data for Mo-Re alloys obtained from both theoretical calculations and experimental measurements.

Table 1: Calculated Mechanical Properties of Mo-Re Alloys from First-Principles

Alloy CompositionElastic Constants (GPa)Bulk Modulus (B) (GPa)Shear Modulus (G) (GPa)Young's Modulus (E) (GPa)Poisson's Ratio (ν)B/G Ratio
MoC11=463, C12=161, C44=1092621263290.312.08
Mo127Re1-2631273310.312.07
Mo53Re1-2651283350.312.07
Mo15Re1-2781383600.302.01

Data sourced from first-principles calculations. The B/G ratio is often used as an indicator of ductility, with a higher value suggesting greater ductility.[7]

Table 2: Experimental Mechanical Properties of Mo-Re Alloys at Various Temperatures

Alloy Composition (wt.%)Temperature (K)Ultimate Tensile Strength (MPa)0.2% Yield Strength (MPa)Elongation (%)
Mo-41Re273~950~750~25
1073~500~400~20
1473~200~150~15
Mo-44.5Re273~1000~800~25
1073~550~450~20
1473~250~200~15
Mo-47.5Re273105384522
1073~600~500~18
1473~300~250~12
Mo-51Re2731252~950~20
1073~650~550~15
1473~350~300~10

Data compiled from experimental studies on powder metallurgy processed sheets.[1][13]

Table 3: Physical Properties of Mo-47.5Re Alloy

PropertyValue
Density13.5 g/cm³
Melting Point2450 °C
Modulus of Elasticity365 GPa
Poisson's Ratio0.285
Shear Modulus132 GPa
Electrical Resistivity2.2 x 10⁻⁵ ohm-cm
Thermal Conductivity36.8 W/m-K

Data for annealed Mo-47.5Re alloy.[20]

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable data for both direct application and for the validation of theoretical models.

Sample Preparation: Powder Metallurgy

Powder metallurgy is a common method for producing Mo-Re alloys.[1][13]

  • Powder Blending: High-purity molybdenum (-250 mesh) and rhenium (-325 mesh) powders are blended in the desired weight percentages.[1] The powders are typically shaken and sieved, followed by V-blending to ensure a homogeneous mixture.[1]

  • Pressing: The blended powder is pressed into a sheet bar using a hydraulic press at pressures around 250 MPa.[1]

  • Sintering: The pressed bars undergo a two-stage sintering process. A pre-sintering step is performed at approximately 1723 K, followed by a final sintering at a higher temperature, around 2523 K, in a hydrogen atmosphere for several hours to achieve high density.[1]

  • Rolling and Annealing: The sintered bars are then subjected to a series of hot-rolling, warm-rolling, and cold-rolling steps with intermediate annealing cycles to achieve the final desired thickness and mechanical properties.[1] Annealing is typically performed at around 1900 K.[1]

Mechanical Testing: Tensile Testing

Tensile testing is performed to determine the strength and ductility of the Mo-Re alloys.

  • Specimen Preparation: Tensile test specimens are typically machined from the processed sheets using electric discharge machining (EDM) to a standard sheet tensile bar geometry.[1]

  • Testing Procedure: Tensile tests are conducted in accordance with standards such as ASTM E8/E8M.[5][21] For high-temperature testing, the tests are carried out in a high-vacuum environment to prevent oxidation.[1] The load and displacement are recorded continuously until the specimen fractures.

  • Data Analysis: From the load-displacement curve, the ultimate tensile strength, 0.2% offset yield strength, and elongation at break are determined.

Microstructural Characterization

The microstructure of the alloys is characterized to correlate it with the observed mechanical properties.

  • X-Ray Diffraction (XRD): XRD is used to identify the phases present in the alloy and to determine their crystal structure and lattice parameters.[16]

  • Scanning Electron Microscopy (SEM): SEM is employed to observe the microstructure, including grain size, phase distribution, and fracture surfaces.[1][3][20] Energy Dispersive X-ray Spectroscopy (EDS) can be used in conjunction with SEM for elemental analysis.[3]

  • Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the microstructure, allowing for the observation of dislocations, stacking faults, and nano-scale precipitates.[1][3]

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in the theoretical and experimental investigation of Mo-Re alloys.

Theoretical_Modeling_Workflow cluster_DFT Density Functional Theory (DFT) cluster_MD Molecular Dynamics (MD) cluster_CALPHAD CALPHAD dft_calcs First-Principles Calculations thermo_stability Thermodynamic Stability dft_calcs->thermo_stability electronic_structure Electronic Structure dft_calcs->electronic_structure mechanical_props Mechanical Properties dft_calcs->mechanical_props calphad_model Thermodynamic Modeling dft_calcs->calphad_model Input Data md_sims MD Simulations deformation Deformation Mechanisms md_sims->deformation high_temp High-Temperature Behavior md_sims->high_temp oxidation Oxidation/Corrosion md_sims->oxidation phase_diagrams Phase Diagrams calphad_model->phase_diagrams thermo_props Thermodynamic Properties calphad_model->thermo_props experimental_data Experimental Data experimental_data->dft_calcs Validation experimental_data->md_sims Validation experimental_data->calphad_model Input & Validation

Theoretical modeling workflow for Mo-Re alloys.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Mechanical Testing cluster_characterization Microstructural Characterization powder_blending Powder Blending pressing Pressing powder_blending->pressing sintering Sintering pressing->sintering rolling_annealing Rolling & Annealing sintering->rolling_annealing tensile_testing Tensile Testing rolling_annealing->tensile_testing hardness_testing Hardness Testing rolling_annealing->hardness_testing creep_testing Creep Testing rolling_annealing->creep_testing xrd XRD rolling_annealing->xrd sem SEM/EDS rolling_annealing->sem tem TEM rolling_annealing->tem tensile_testing->sem Fractography property_data Property Data tensile_testing->property_data hardness_testing->property_data creep_testing->property_data microstructure_data Microstructure Data xrd->microstructure_data sem->microstructure_data tem->microstructure_data Property_Prediction_Logic cluster_inputs Inputs cluster_models Theoretical Models cluster_outputs Predicted Properties composition Alloy Composition dft DFT composition->dft md MD composition->md calphad CALPHAD composition->calphad processing Processing History processing->md temperature Temperature temperature->md temperature->calphad mechanical Mechanical Properties dft->mechanical thermodynamic Thermodynamic Properties dft->thermodynamic md->mechanical calphad->thermodynamic phase Phase Stability calphad->phase experimental_validation Experimental Validation mechanical->experimental_validation thermodynamic->experimental_validation phase->experimental_validation

References

An In-depth Technical Guide to Molybdenum-Rhenium Compounds: Discovery, History, and Core Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and fundamental properties of molybdenum-rhenium (Mo-Re) compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and medical device engineering who are interested in the unique characteristics and potential applications of these advanced materials. The guide summarizes key quantitative data, details experimental protocols for synthesis and characterization, and visualizes critical workflows.

Introduction to Molybdenum-Rhenium Alloys

Molybdenum-rhenium alloys are a class of refractory metal alloys renowned for their exceptional strength, ductility, and high-temperature stability. The addition of rhenium to molybdenum, a phenomenon often referred to as the "rhenium effect," dramatically improves the mechanical properties of molybdenum, mitigating its inherent brittleness, especially after recrystallization. This makes Mo-Re alloys suitable for a wide range of demanding applications, from aerospace and nuclear industries to advanced medical implants.[1][2]

Discovery and History: A Timeline

The development of molybdenum-based alloys began in earnest in the mid-20th century, driven by the demands of the aerospace and electronics industries for materials that could withstand extreme temperatures and harsh environments.[3]

  • 1925: The element Rhenium is discovered by Walter Noddack, Ida Tacke, and Otto Berg in Germany.[4] Its unique properties would later prove crucial for the advancement of refractory metal alloys.

  • 1950s: Alloy development programs, heavily supported by government and industry, begin to systematically investigate the effects of various alloying elements on the properties of molybdenum.[3]

  • Late 1950s: The "rhenium effect" is first observed and documented by researchers G.A. Geach and J.E. Hughes, who noted the remarkable increase in the ductility and fabricability of molybdenum when alloyed with rhenium.[5] Concurrently, Soviet scientists E.M. Savitskii and M.A. Tylkina made significant contributions to the understanding of the Mo-Re phase diagram and properties.[6]

  • 1960s-1970s: Extensive research is conducted to characterize the mechanical and physical properties of various Mo-Re compositions, leading to the commercialization of standard alloys such as Mo-41%Re and Mo-47.5%Re.[7]

  • Present Day: Molybdenum-rhenium alloys continue to be a subject of research and development, with a growing focus on their applications in the medical field due to their excellent biocompatibility, corrosion resistance, and compatibility with medical imaging techniques.[8][9]

Physicochemical and Mechanical Properties

The addition of rhenium to molybdenum results in a unique combination of properties that are superior to those of pure molybdenum.

Physical Properties

A summary of the key physical properties for common Mo-Re alloy compositions is presented in Table 1.

PropertyMo-41%ReMo-47.5%ReUnits
Density~11.0[1]~12.1[1]g/cm³
Melting Point-~2620[1]°C
Coefficient of Thermal ExpansionLow[1]Low[1]-
Electrical Resistivity-0.0000220[10]ohm-cm

Table 1: Physical Properties of Molybdenum-Rhenium Alloys

Mechanical Properties

The mechanical properties of Mo-Re alloys are their most defining feature. The "rhenium effect" leads to a significant decrease in the ductile-to-brittle transition temperature (DBTT) of molybdenum, enhancing its toughness and workability.[7] A summary of the mechanical properties is provided in Table 2.

PropertyMo-41%ReMo-47.5%Re (Annealed)Units
At Room Temperature
Ultimate Tensile Strength-1180[10]MPa
Yield Strength-845[10]MPa
Elongation at Break-22[10]%
At 800 °C
Ultimate Tensile Strength-620[10]MPa
Yield Strength-415[10]MPa
At 1200 °C
Ultimate Tensile Strength-240[10]MPa
Yield Strength-210[10]MPa

Table 2: Mechanical Properties of Molybdenum-Rhenium Alloys at Various Temperatures

Experimental Protocols

The synthesis and characterization of molybdenum-rhenium compounds require specialized equipment and precise control over experimental parameters.

Synthesis of Mo-Re Alloys

Two common methods for the synthesis of Mo-Re alloys are powder metallurgy and arc melting.

4.1.1. Powder Metallurgy

This method involves the consolidation of metal powders through compaction and sintering.

  • Powder Preparation: High-purity molybdenum and rhenium powders with fine particle sizes (typically 1-5 µm) are used.[11] The powders are weighed to the desired atomic or weight percentages.

  • Mixing: The powders are thoroughly mixed to ensure a homogeneous distribution. This can be done using a planetary ball mill or a V-blender.[11]

  • Compaction: The mixed powder is uniaxially or isostatically pressed into a green compact. Pressures can range from 300 to 600 MPa.[11]

  • Sintering: The green compact is sintered in a controlled atmosphere furnace (typically a hydrogen or argon-hydrogen mixture) at elevated temperatures. Sintering temperatures for Mo-Re alloys are typically in the range of 1400 to 1700 °C.[11] A double sintering process can be employed to achieve higher density and a more uniform microstructure.[12]

4.1.2. Arc Melting

Arc melting is a suitable method for producing high-purity, homogeneous Mo-Re alloy ingots.

  • Material Preparation: High-purity molybdenum and rhenium pieces are weighed to the desired composition. A getter material, such as titanium, is also placed in the furnace to remove residual oxygen.[13]

  • Furnace Preparation: The arc melting furnace chamber is evacuated to a high vacuum and then backfilled with an inert gas, such as argon, to prevent oxidation.[8]

  • Melting: A high-current electric arc is struck between a non-consumable tungsten electrode and the raw materials, causing them to melt and form an alloy.[8] The ingot is typically flipped and re-melted several times to ensure homogeneity.[13]

  • Cooling: The molten alloy is allowed to solidify in a water-cooled copper hearth.

Characterization of Mo-Re Alloys

A variety of techniques are used to characterize the microstructure and properties of Mo-Re alloys.

4.2.1. Metallographic Sample Preparation

Proper sample preparation is crucial for accurate microstructural analysis.

  • Sectioning: A representative sample is cut from the bulk material using a low-speed diamond saw or an abrasive cutter with ample cooling to minimize deformation.[14]

  • Mounting: The sample is mounted in a polymer resin (e.g., epoxy) to facilitate handling during grinding and polishing.[14]

  • Grinding: The mounted sample is ground using successively finer grades of silicon carbide paper (e.g., 240, 400, 600, 800, 1200 grit) to achieve a planar surface.[15]

  • Polishing: The ground sample is polished using diamond suspensions on polishing cloths, starting with a coarser grit (e.g., 9 µm) and finishing with a fine grit (e.g., 1 µm or finer) to obtain a mirror-like surface.[15]

  • Etching: The polished surface is chemically etched to reveal the microstructure. A common etchant for Mo-Re alloys is a mixture of nitric acid, sulfuric acid, and water.

4.2.2. Scanning Electron Microscopy (SEM)

SEM is used to visualize the microstructure of the alloy at high magnifications.

  • Sample Placement: The prepared metallographic sample is placed on a sample holder and introduced into the SEM vacuum chamber.

  • Imaging Parameters: The accelerating voltage is typically set between 15 and 25 kV. The working distance and spot size are adjusted to optimize image resolution and depth of field. Both secondary electron (SE) and backscattered electron (BSE) detectors can be used to obtain topographical and compositional contrast, respectively.

4.2.3. X-Ray Diffraction (XRD)

XRD is used to identify the crystal structure and phases present in the alloy.

  • Sample Preparation: A flat, polished sample or a powdered sample is used.

  • Data Acquisition: The sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern is compared to standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to identify the phases present in the alloy.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the development and application of molybdenum-rhenium compounds.

Alloy_Development_Workflow cluster_0 Phase 1: Material Design & Synthesis cluster_1 Phase 2: Characterization & Testing cluster_2 Phase 3: Performance Evaluation & Optimization Define Requirements Define Requirements Composition Selection Composition Selection Define Requirements->Composition Selection Synthesis Method Selection Synthesis Method Selection Composition Selection->Synthesis Method Selection Alloy Synthesis Alloy Synthesis Synthesis Method Selection->Alloy Synthesis Microstructural Analysis (SEM, XRD) Microstructural Analysis (SEM, XRD) Alloy Synthesis->Microstructural Analysis (SEM, XRD) Mechanical Testing (Tensile, Hardness) Mechanical Testing (Tensile, Hardness) Alloy Synthesis->Mechanical Testing (Tensile, Hardness) Physical Property Measurement Physical Property Measurement Alloy Synthesis->Physical Property Measurement Data Analysis Data Analysis Microstructural Analysis (SEM, XRD)->Data Analysis Mechanical Testing (Tensile, Hardness)->Data Analysis Physical Property Measurement->Data Analysis Performance Evaluation Performance Evaluation Data Analysis->Performance Evaluation Iterative Optimization Iterative Optimization Performance Evaluation->Iterative Optimization Iterative Optimization->Composition Selection Refine Design

Caption: Workflow for the development and testing of new molybdenum-rhenium alloys.

Biocompatibility_Testing_Workflow cluster_0 Step 1: Planning & Material Characterization cluster_1 Step 2: In Vitro Testing cluster_2 Step 3: In Vivo Testing cluster_3 Step 4: Final Assessment Biological Evaluation Plan (ISO 10993-1) Biological Evaluation Plan (ISO 10993-1) Material & Chemical Characterization (ISO 10993-18) Material & Chemical Characterization (ISO 10993-18) Biological Evaluation Plan (ISO 10993-1)->Material & Chemical Characterization (ISO 10993-18) Cytotoxicity (ISO 10993-5) Cytotoxicity (ISO 10993-5) Material & Chemical Characterization (ISO 10993-18)->Cytotoxicity (ISO 10993-5) Genotoxicity (ISO 10993-3) Genotoxicity (ISO 10993-3) Cytotoxicity (ISO 10993-5)->Genotoxicity (ISO 10993-3) Hemocompatibility (ISO 10993-4) Hemocompatibility (ISO 10993-4) Genotoxicity (ISO 10993-3)->Hemocompatibility (ISO 10993-4) Irritation & Sensitization (ISO 10993-10) Irritation & Sensitization (ISO 10993-10) Hemocompatibility (ISO 10993-4)->Irritation & Sensitization (ISO 10993-10) Systemic Toxicity (ISO 10993-11) Systemic Toxicity (ISO 10993-11) Irritation & Sensitization (ISO 10993-10)->Systemic Toxicity (ISO 10993-11) Implantation Effects (ISO 10993-6) Implantation Effects (ISO 10993-6) Systemic Toxicity (ISO 10993-11)->Implantation Effects (ISO 10993-6) Toxicological Risk Assessment (ISO 10993-17) Toxicological Risk Assessment (ISO 10993-17) Implantation Effects (ISO 10993-6)->Toxicological Risk Assessment (ISO 10993-17) Biological Safety Report Biological Safety Report Toxicological Risk Assessment (ISO 10993-17)->Biological Safety Report

Caption: Biocompatibility testing workflow for medical devices based on ISO 10993.

Applications in Research and Drug Development

The unique properties of molybdenum-rhenium alloys make them attractive for various high-technology applications.

  • Aerospace and High-Temperature Applications: Due to their high melting point and excellent high-temperature strength, Mo-Re alloys are used in components such as rocket nozzles, thrusters, and heating elements for vacuum furnaces.[1]

  • Medical Devices and Implants: The combination of high strength, good ductility, excellent corrosion resistance, and biocompatibility makes Mo-Re alloys a promising material for medical implants.[8][9] They are being explored for use in orthopedic implants, cardiovascular stents, and dental implants.[8][16] Their non-ferromagnetic nature also makes them compatible with magnetic resonance imaging (MRI).[8]

  • Catalysis: Molybdenum and rhenium compounds are known to have catalytic activity in various chemical reactions.[17][18] Mo-Re catalysts are being investigated for applications in hydrogenation and dehydrogenation reactions.

Conclusion

Molybdenum-rhenium compounds represent a significant class of advanced materials with a rich history of development and a promising future. Their unique combination of mechanical strength, ductility, and high-temperature stability, stemming from the remarkable "rhenium effect," has established their importance in demanding engineering applications. Furthermore, their excellent biocompatibility is paving the way for innovative applications in the medical field. This guide has provided a foundational understanding of these materials, from their discovery to their current state of application, and it is hoped that it will serve as a valuable resource for continued research and development in this exciting area.

References

Methodological & Application

Application Notes and Protocols for Molybdenum-Rhenium Thin Film Deposition by Sputtering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-Rhenium (Mo-Re) alloys are prized for their unique combination of properties, including high melting points, excellent mechanical strength, enhanced ductility, and superconductivity at cryogenic temperatures.[1][2] These characteristics make Mo-Re thin films highly desirable for a range of advanced applications, including high-temperature electronics, wear-resistant coatings, and superconducting devices.[2][3] This document provides detailed application notes and experimental protocols for the deposition of Mo-Re thin films using magnetron sputtering, a widely used physical vapor deposition (PVD) technique.[4][5]

Two primary sputtering methods are covered: co-sputtering from separate Molybdenum and Rhenium targets and sputtering from a pre-alloyed Mo-Re target.[1][6] Adherence to these protocols will enable the reproducible deposition of high-quality Mo-Re thin films with tailored properties.

Sputtering Techniques for Mo-Re Thin Film Deposition

Magnetron sputtering is a versatile technique for depositing high-quality thin films. For Mo-Re alloys, both DC and RF magnetron sputtering can be employed. The choice between these techniques often depends on the specific equipment available and the desired film properties.

  • DC Magnetron Sputtering: This is a common and cost-effective method for depositing conductive materials like Mo-Re alloys. It generally offers high deposition rates.[7][8]

  • RF Magnetron Sputtering: While also suitable for conductive materials, RF sputtering can be advantageous in certain scenarios, such as when using targets with lower conductivity or when finer control over plasma characteristics is desired.[5]

Experimental Protocols

Protocol 1: Co-sputtering of Molybdenum and Rhenium

This method offers excellent flexibility in tuning the stoichiometry of the Mo-Re thin film by independently controlling the power applied to the individual Mo and Re sputtering targets.[1]

3.1.1. Materials and Equipment

  • Sputtering system equipped with at least two magnetron sources (DC or RF)

  • High-purity Molybdenum (Mo) sputtering target (e.g., 99.95%)

  • High-purity Rhenium (Re) sputtering target (e.g., 99.99%)

  • Substrates (e.g., silicon wafers, sapphire, or other suitable materials)

  • High-purity Argon (Ar) gas (99.999%)

  • Substrate holder with heating and rotation capabilities

  • Standard substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)

3.1.2. Substrate Preparation

  • Thoroughly clean the substrates by ultrasonically bathing them in a sequence of acetone, isopropanol, and deionized water for 10-15 minutes each.

  • Dry the substrates using a nitrogen gun.

  • Mount the cleaned substrates onto the substrate holder in the sputtering chamber.

3.1.3. Sputtering Procedure

  • Evacuate the sputtering chamber to a base pressure of at least <1 x 10-6 Torr.

  • Introduce Argon gas into the chamber, setting the working pressure to the desired level (e.g., 1-20 mTorr).[9][10]

  • If required, heat the substrate to the desired deposition temperature (e.g., room temperature to 900°C).[6]

  • Pre-sputter both the Mo and Re targets with the shutters closed for 5-10 minutes to remove any surface contaminants.

  • Simultaneously apply power to both the Mo and Re targets to initiate co-deposition. The relative power applied to each target will determine the film's composition.[1]

  • Open the shutters to begin depositing the Mo-Re thin film onto the substrates.

  • Rotate the substrate holder during deposition to ensure film uniformity.

  • After achieving the desired film thickness, turn off the power to the targets and close the shutters.

  • Allow the substrates to cool down in a vacuum before venting the chamber.

Protocol 2: Sputtering from a Mo-Re Alloy Target

This method is simpler in terms of process control as it utilizes a single sputtering target with a predefined Mo-Re composition.[6]

3.2.1. Materials and Equipment

  • Sputtering system with at least one magnetron source (DC or RF)

  • Pre-alloyed Mo-Re sputtering target (e.g., Mo60Re40)[6]

  • Substrates (e.g., silicon wafers, sapphire)

  • High-purity Argon (Ar) gas (99.999%)

  • Substrate holder with heating and rotation capabilities

  • Standard substrate cleaning solvents

3.2.2. Substrate Preparation

Follow the same substrate preparation protocol as described in section 3.1.2.

3.2.3. Sputtering Procedure

  • Evacuate the sputtering chamber to a base pressure of at least <1 x 10-6 Torr.

  • Introduce Argon gas and set the working pressure.

  • Set the substrate temperature as required.[6]

  • Pre-sputter the Mo-Re alloy target with the shutter closed for 5-10 minutes.

  • Apply the desired power to the target.

  • Open the shutter to commence deposition.

  • Rotate the substrate for uniform film thickness.

  • Once the desired thickness is reached, extinguish the plasma and close the shutter.

  • Cool the substrates in a vacuum before removal.

Data Presentation: Sputtering Parameters and Resulting Film Properties

The properties of sputtered Mo-Re thin films are highly dependent on the deposition parameters. The following tables summarize the expected influence of key parameters on film characteristics.

Table 1: Co-sputtering Parameters and Their Influence on Mo-Re Film Properties

ParameterTypical RangeInfluence on Film Properties
Power to Mo Target 50 - 500 WDirectly influences the Molybdenum content in the film.[1]
Power to Re Target 50 - 300 WDirectly influences the Rhenium content in the film.
Argon Pressure 1 - 20 mTorrAffects film density, stress, and resistivity. Lower pressures generally lead to denser films with lower resistivity, while higher pressures can result in more porous films with higher tensile stress.[9][10]
Substrate Temperature Room Temp. - 900°CHigher temperatures can improve crystallinity, adhesion, and influence the superconducting transition temperature (Tc).[6]
Deposition Time 1 - 60 minDetermines the final film thickness.

Table 2: Sputtering from Alloy Target: Parameters and Film Properties

ParameterTypical RangeInfluence on Film Properties
Sputtering Power 100 - 800 WHigher power generally increases the deposition rate and can affect film density and grain size.[10]
Argon Pressure 1 - 20 mTorrInfluences film stress (compressive vs. tensile) and surface morphology.[9]
Substrate Temperature Room Temp. - 900°CAffects film crystallinity, adhesion, and superconducting properties.[6]

Table 3: Quantitative Data for Sputtered Molybdenum Thin Films (as a reference for expected trends in Mo-Re)

DC Power (W)Ar Pressure (mTorr)Thickness (nm)Resistivity (μΩ·cm)Stress
1005~500~30Tensile
2005~1000~20Tensile
3005~1500~15Tensile
30010~1400~25Tensile
30020~1300~40Compressive

Note: This table is based on data for pure Molybdenum films and serves as an illustration of the expected trends for Mo-Re alloys. Actual values for Mo-Re will vary based on the Re content and specific sputtering conditions.[10][11]

Visualizations

Sputtering_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_characterization Characterization sub_prep Substrate Cleaning chamber_prep Chamber Evacuation sub_prep->chamber_prep Load Substrate gas Introduce Argon Gas chamber_prep->gas pre_sputter Pre-sputter Target(s) gas->pre_sputter sputter Sputter Deposition pre_sputter->sputter Open Shutter cool Cool Down sputter->cool Close Shutter analysis Film Analysis cool->analysis Remove Sample

Caption: Experimental workflow for Mo-Re thin film deposition by sputtering.

Parameter_Relationships cluster_params Sputtering Parameters cluster_props Film Properties power Sputtering Power composition Composition (Co-sputtering) power->composition Controls resistivity Resistivity power->resistivity Affects pressure Argon Pressure pressure->resistivity Influences stress Stress pressure->stress Determines temp Substrate Temperature crystallinity Crystallinity temp->crystallinity Enhances adhesion Adhesion temp->adhesion Improves

Caption: Relationship between sputtering parameters and resulting film properties.

References

Application Notes and Protocols for Pulsed Laser Deposition of Molybdenum-Rhenium (Mo-Re) Superconducting Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-Rhenium (Mo-Re) alloys are of significant interest in the field of superconductivity due to their high critical temperatures (Tc) and robust mechanical and chemical properties. Thin films of Mo-Re are particularly valuable for applications in superconducting electronics, such as single-photon detectors and quantum computing elements. Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique capable of producing high-quality, stoichiometric films of complex materials. This document provides a generalized guide to the deposition of Mo-Re superconducting films using PLD.

Note on Current Research: While the successful synthesis of Mo-Re superconducting films by PLD has been reported, with critical temperatures as high as 14.0 K for a Mo-30 at.% Re composition exhibiting an A-15 type structure, detailed experimental parameters from these studies are not widely available in the public domain.[1] Therefore, the following protocols are based on general principles of PLD for metallic and superconducting thin films and will require optimization for specific Mo-Re compositions and desired film properties.

Experimental Apparatus and Materials

A standard Pulsed Laser Deposition (PLD) system is required, typically consisting of the following components:

  • High-power pulsed laser: Excimer lasers (e.g., KrF at 248 nm, ArF at 193 nm) or Nd:YAG lasers are commonly used.

  • Vacuum chamber: Capable of reaching high vacuum (e.g., <10⁻⁶ Torr).

  • Target holder and rotator: To hold and rotate the Mo-Re target for uniform ablation.

  • Substrate heater: Capable of reaching temperatures up to and potentially exceeding 800°C for optimal film crystallinity.

  • Gas inlet and pressure control: To introduce and maintain a specific background gas pressure.

  • In-situ monitoring tools (optional but recommended): Reflection High-Energy Electron Diffraction (RHEED) to monitor film growth in real-time.

Materials:

  • Mo-Re Target: A high-purity, dense Mo-Re alloy target with the desired stoichiometry (e.g., Mo₇₀Re₃₀).

  • Substrates: Single-crystal substrates such as sapphire (Al₂O₃), magnesium oxide (MgO), or silicon (Si) with a suitable buffer layer. The choice of substrate will influence the crystal orientation and quality of the deposited film.

  • Gases: High-purity argon (Ar) for sputtering and background pressure control. Other reactive gases like nitrogen might be explored for specific applications.

Generalized Experimental Protocol

The following protocol outlines the general steps for the deposition of Mo-Re superconducting films via PLD. The specific parameters will need to be systematically varied to achieve the desired film characteristics.

3.1. Target and Substrate Preparation

  • Target Preparation:

    • Procure a high-purity, high-density Mo-Re alloy target of the desired composition.

    • Ensure the target surface is clean and polished to a mirror finish to minimize the ejection of particulates.

    • Mount the target onto the rotating holder within the PLD chamber.

  • Substrate Preparation:

    • Clean the substrate using a multi-step solvent cleaning process (e.g., sequential ultrasonic baths in acetone, isopropanol, and deionized water).

    • Dry the substrate with high-purity nitrogen gas.

    • Mount the substrate on the heater, facing the target at a specific distance (target-substrate distance).

3.2. Deposition Parameters

The following table summarizes the key PLD parameters and provides suggested starting ranges for the deposition of Mo-Re films. These parameters are interdependent and require careful optimization.

ParameterGeneral Range/ValueInfluence on Film Properties
Laser Wavelength 193 nm (ArF), 248 nm (KrF)Affects absorption by the target and plasma characteristics.
Laser Fluence 1 - 5 J/cm²Influences ablation rate, kinetic energy of the plume, and film stoichiometry.
Laser Repetition Rate 1 - 10 HzAffects deposition rate and can influence surface morphology and defect density.
Substrate Temperature 400 - 800 °CCrucial for film crystallinity, phase formation (e.g., A-15 phase), and adhesion.
Background Gas High-purity Argon (Ar)Controls the kinetic energy of the ablated species and can affect film density.
Background Pressure 10⁻³ - 10⁻¹ TorrInfluences the size and shape of the plasma plume and the scattering of ablated particles.
Target-Substrate Distance 4 - 8 cmAffects deposition uniformity and the kinetic energy of particles arriving at the substrate.
Target Rotation Speed 5 - 20 rpmEnsures uniform ablation of the target surface.

3.3. Deposition Procedure

  • Evacuate the deposition chamber to a base pressure of <10⁻⁶ Torr.

  • Heat the substrate to the desired deposition temperature.

  • Introduce the background gas (e.g., Argon) and stabilize the pressure at the desired setpoint.

  • Initiate target rotation.

  • Begin laser ablation of the target with the chosen parameters. The number of laser pulses will determine the film thickness.

  • After deposition, cool the substrate to room temperature in a controlled manner, either in high vacuum or in the background gas environment.

Film Characterization

After deposition, the Mo-Re films should be characterized to determine their structural, morphological, and superconducting properties.

4.1. Structural and Morphological Characterization

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystalline structure, phase identification (e.g., A-15), lattice parameters, and crystallite size.
Scanning Electron Microscopy (SEM) Surface morphology, grain size, and film thickness (from cross-section).
Atomic Force Microscopy (AFM) Surface roughness and topography.
Transmission Electron Microscopy (TEM) Microstructure, crystal defects, and epitaxial relationships with the substrate.

4.2. Superconducting Property Characterization

ParameterMeasurement TechniqueDescription
Critical Temperature (Tc) Four-point probe resistance measurement as a function of temperature.The temperature at which the film transitions to the superconducting state (zero resistance).
Upper Critical Field (Hc2) Resistance measurements in the presence of a variable magnetic field at different temperatures.The maximum magnetic field a superconductor can withstand while remaining in the superconducting state.
Critical Current Density (Jc) Transport measurements to determine the maximum current the film can carry without resistance.A measure of the current-carrying capacity of the superconductor.

Visualizing the Process

5.1. Experimental Workflow

The following diagram illustrates the general workflow for the pulsed laser deposition of Mo-Re superconducting films.

PLD_Workflow cluster_prep Preparation cluster_pld Pulsed Laser Deposition cluster_char Characterization Target_Prep Target Preparation (Mo-Re Alloy) Chamber_Evac Chamber Evacuation (<10⁻⁶ Torr) Target_Prep->Chamber_Evac Substrate_Prep Substrate Cleaning (e.g., Al2O3, MgO) Substrate_Prep->Chamber_Evac Substrate_Heating Substrate Heating (400-800 °C) Chamber_Evac->Substrate_Heating Gas_Intro Background Gas Introduction (e.g., Ar) Substrate_Heating->Gas_Intro Deposition Laser Ablation and Film Growth Gas_Intro->Deposition Cooling Controlled Cooling Deposition->Cooling Structural_Char Structural & Morphological (XRD, SEM, AFM) Cooling->Structural_Char Superconducting_Char Superconducting Properties (Tc, Hc2, Jc) Cooling->Superconducting_Char

Pulsed Laser Deposition Workflow for Mo-Re Films

5.2. Key Parameter Relationships

The interplay of key deposition parameters determines the final properties of the Mo-Re superconducting film.

Parameter_Relationships cluster_params Deposition Parameters cluster_props Film Properties Laser_Fluence Laser Fluence Stoichiometry Stoichiometry Laser_Fluence->Stoichiometry Morphology Surface Morphology Laser_Fluence->Morphology Substrate_Temp Substrate Temperature Crystallinity Crystallinity / Phase Substrate_Temp->Crystallinity Substrate_Temp->Morphology Background_Pressure Background Pressure Background_Pressure->Stoichiometry Background_Pressure->Morphology Rep_Rate Repetition Rate Rep_Rate->Morphology Thickness Film Thickness Rep_Rate->Thickness Tc Critical Temperature (Tc) Crystallinity->Tc Jc Critical Current (Jc) Crystallinity->Jc Stoichiometry->Tc Morphology->Jc Thickness->Tc

Interdependencies of PLD Parameters and Film Properties

Conclusion

The successful deposition of high-quality Mo-Re superconducting thin films by Pulsed Laser Deposition is a promising avenue for the development of advanced superconducting devices. While specific, optimized recipes for this material system via PLD are not yet widely disseminated, the generalized protocols and understanding of key parameter influences provided in this document offer a solid foundation for researchers to develop their own deposition processes. Systematic experimentation and thorough characterization will be essential to unlock the full potential of PLD for fabricating Mo-Re films with tailored superconducting properties.

References

Molybdenum-Rhenium Catalysts in Hydrogenation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum (Mo) and Rhenium (Re) are transition metals that have garnered significant interest in the field of catalysis. While the direct use of unsupported Molybdenum-Rhenium alloys as primary catalysts for hydrogenation reactions is not extensively documented in publicly available scientific literature, their incorporation into bimetallic and supported catalytic systems has shown considerable promise. This document provides an overview of the application of Molybdenum-Rhenium containing catalysts in hydrogenation reactions, with a focus on bimetallic systems relevant to pharmaceutical and fine chemical synthesis.

The synergy between molybdenum and rhenium, often in combination with a noble metal such as ruthenium or iridium, can lead to catalysts with enhanced activity, selectivity, and stability. These bimetallic catalysts have been successfully employed in the hydrogenation of various functional groups, including amides and nitroarenes, which are critical transformations in drug development.

Data Presentation: Performance of Mo-Re Containing Bimetallic Catalysts

The following tables summarize the quantitative data from studies on hydrogenation reactions using bimetallic catalysts containing molybdenum and another metal.

Table 1: Hydrogenation of Amides using a Ruthenium/Molybdenum Bimetallic Catalyst

Catalyst Composition (Mo:Ru ratio)SubstrateProductH₂ Pressure (bar)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
0.5CyclohexylcarboxamideCyclohexanemethylamine20-100145-160-GoodHigh (no secondary/tertiary amine by-products)
≥1Cyclohexylcarboxamide-20-100145-160-Inhibition of catalysis-

Note: Specific conversion and selectivity percentages were not detailed in the source material, but the trend of optimal performance at a 0.5 Mo:Ru ratio and inhibition at ratios ≥1 was highlighted[1].

Table 2: Hydrogenation of Nitroarenes using an Iridium-Molybdenum Bimetallic Catalyst on a TiO₂ Support

CatalystSubstrateProductTemperature (°C)Time (h)Conversion (%)Selectivity (%)
1Ir9Mo/TiO₂3-Nitrostyrene3-Vinylaniline60110099.8
1Ir/TiO₂3-Nitrostyrene3-Vinylaniline6018.178.9

This data demonstrates the significant promotional effect of Molybdenum on the selectivity and activity of the Iridium catalyst[2].

Experimental Protocols

Protocol 1: Synthesis of an Unsupported Ruthenium-Molybdenum Bimetallic Catalyst for Amide Hydrogenation

This protocol is based on the in situ formation of the catalyst from organometallic precursors as described in the literature[1].

Materials:

  • Triruthenium dodecacarbonyl [Ru₃(CO)₁₂]

  • Molybdenum hexacarbonyl [Mo(CO)₆]

  • Substrate (e.g., Cyclohexylcarboxamide)

  • Solvent (e.g., a high-boiling point ether or hydrocarbon)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature controller

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.

  • Charging the Reactor: Into the autoclave, add the substrate, the desired molar ratio of triruthenium dodecacarbonyl and molybdenum hexacarbonyl (e.g., for a Mo:Ru ratio of 0.5), and the solvent.

  • Sealing and Purging: Seal the autoclave and purge with an inert gas (e.g., argon or nitrogen) several times to remove any air.

  • Pressurization: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 20-100 bar).

  • Reaction: Heat the autoclave to the reaction temperature (e.g., 145-160 °C) while stirring. The catalyst is formed in situ during an initial induction period.

  • Monitoring: Monitor the reaction progress by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by appropriate techniques (e.g., GC, HPLC).

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. The product can be isolated from the reaction mixture using standard purification techniques such as distillation or chromatography.

Protocol 2: Synthesis of a Supported Iridium-Molybdenum Bimetallic Catalyst for Nitroarene Hydrogenation

This protocol describes a typical impregnation method for preparing a supported bimetallic catalyst[2].

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)

  • Titanium dioxide (TiO₂) support

  • Deionized water

  • Drying oven

  • Calcination furnace

  • Tube furnace for reduction

Procedure:

  • Support Preparation: If necessary, pre-treat the TiO₂ support by drying at a specified temperature.

  • Impregnation:

    • Prepare an aqueous solution of ammonium molybdate.

    • Add the TiO₂ support to the solution and stir for a specified time to ensure uniform impregnation.

    • Dry the molybdenum-impregnated support in an oven.

    • Prepare an aqueous solution of iridium chloride.

    • Impregnate the dried Mo/TiO₂ material with the iridium solution.

  • Drying and Calcination:

    • Dry the co-impregnated material in an oven (e.g., at 120 °C) to remove water.

    • Calcine the dried powder in air at a high temperature (e.g., 500 °C) to decompose the precursors and form the metal oxides on the support.

  • Reduction:

    • Place the calcined catalyst in a tube furnace.

    • Reduce the catalyst under a flow of hydrogen gas at an elevated temperature to form the bimetallic nanoparticles.

    • Cool the catalyst to room temperature under an inert gas flow.

  • Passivation (Optional but recommended for safety): Passivate the reduced catalyst in a flow of a dilute oxygen/inert gas mixture to form a thin protective oxide layer, preventing pyrophoricity upon exposure to air. The catalyst will need to be re-reduced in situ before the hydrogenation reaction.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of Molybdenum-Rhenium containing catalysts in hydrogenation.

Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation p1 Precursor Selection (e.g., Ru3(CO)12, Mo(CO)6) p2 In-situ Formation or Impregnation & Reduction p1->p2 Synthesis Method p3 Active Bimetallic Catalyst p2->p3 r1 Substrate & Solvent Loading p3->r1 Catalyst Introduction r2 Reactor Pressurization (H2) r1->r2 r3 Heating & Stirring r2->r3 r4 Reaction Monitoring r3->r4 w1 Cooling & Depressurization r4->w1 Reaction Completion w2 Catalyst Separation w1->w2 w3 Purification w2->w3 w4 Final Product w3->w4

Caption: General workflow for hydrogenation using a bimetallic catalyst.

Amide_Hydrogenation_Pathway Amide R-CO-NH2 (Amide) Intermediate [Intermediate Species] Amide->Intermediate Adsorption & Activation Catalyst Ru/Mo Catalyst + H2 Catalyst->Intermediate Amine R-CH2-NH2 (Primary Amine) Intermediate->Amine Hydrogenation

Caption: Simplified proposed pathway for amide hydrogenation.

Nitroarene_Hydrogenation_Selectivity Nitroarene Substituted Nitroarene (e.g., 3-Nitrostyrene) IrMo_Catalyst Ir-Mo/TiO2 Catalyst + H2 Nitroarene->IrMo_Catalyst Desired_Product Selective Hydrogenation of Nitro Group (e.g., 3-Vinylaniline) IrMo_Catalyst->Desired_Product High Selectivity Undesired_Product Hydrogenation of Other Functional Groups (e.g., Ethylnitrobenzene) IrMo_Catalyst->Undesired_Product Low Selectivity (Suppressed)

Caption: Selectivity in nitroarene hydrogenation with an Ir-Mo catalyst.

Conclusion

While direct application of unsupported Molybdenum-Rhenium alloys in catalytic hydrogenation is not widely reported, their role as a component in bimetallic catalysts is an active area of research. The combination of molybdenum with other metals, such as ruthenium and iridium, has been shown to enhance catalytic performance in important reactions for pharmaceutical synthesis, such as amide and nitroarene hydrogenation. The provided protocols offer a starting point for the preparation and utilization of these advanced catalytic systems. Further research into the synthesis and application of novel Mo-Re based catalysts could open new avenues for efficient and selective hydrogenation processes in drug development and fine chemical production.

References

Application Notes and Protocols for Mo-Re Alloys in High-Pressure Physics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Molybdenum-Rhenium (Mo-Re) alloys in high-pressure physics experiments, with a focus on their application as gasket materials in diamond anvil cells (DACs). The exceptional properties of Mo-Re alloys, including their high strength, ductility, and resistance to extreme temperatures, make them highly suitable for generating and maintaining ultra-high-pressure environments for scientific investigation.

Introduction to Mo-Re Alloys for High-Pressure Applications

Molybdenum-Rhenium alloys are refractory metal alloys that exhibit a unique combination of properties, making them superior to many traditional materials used in high-pressure apparatus. The addition of rhenium to molybdenum significantly enhances its ductility and lowers the ductile-to-brittle transition temperature, which is a critical factor for materials subjected to the extreme stresses within a diamond anvil cell.[1][2]

Key Advantages of Mo-Re Alloys in High-Pressure Physics:

  • High Strength and Hardness: Mo-Re alloys can withstand extreme pressures, making them ideal for containing samples at pressures exceeding 100 GPa.

  • Excellent Ductility: The enhanced ductility of Mo-Re alloys allows them to be formed into the thin gaskets required for diamond anvil cells and to effectively seal the sample chamber.[3]

  • High-Temperature Stability: These alloys maintain their mechanical properties at elevated temperatures, which is crucial for high-pressure/high-temperature experiments.[2][3]

  • Chemical Inertness: Mo-Re alloys are resistant to reaction with a wide variety of chemical samples, ensuring the integrity of the experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for Mo-Re alloys relevant to their use in high-pressure experiments.

Table 1: Mechanical and Physical Properties of a Common Mo-Re Alloy (Mo-47.5Re)

PropertyValueReference(s)
Density13.5 g/cm³[4]
Melting Point2450 °C[4]
Tensile Strength, Ultimate1180 MPa[4]
Tensile Strength, Yield845 MPa[4]
Modulus of Elasticity365 GPa[4]

Table 2: Recommended Gasket Parameters for High-Pressure Experiments using Rhenium (as a proxy for Mo-Re alloys)

Target Pressure RangeRecommended Pre-indentation ThicknessDiamond Culet Size (Typical)Reference(s)
< 20 GPa50-60 µm> 300 µm[4]
up to 50 GPa40-45 µm200-300 µm[4]
~1 Mbar (100 GPa)25-30 µm100-200 µm[4]

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and use of Mo-Re alloy gaskets in a diamond anvil cell for high-pressure experiments, such as X-ray diffraction.

Protocol for Mo-Re Gasket Preparation

This protocol outlines the steps for preparing a Mo-Re alloy gasket for use in a diamond anvil cell.

Materials and Equipment:

  • Mo-Re alloy foil (e.g., Mo-41Re or Mo-47.5Re) of appropriate thickness (typically 200-250 µm)

  • Diamond Anvil Cell (DAC)

  • Spark eroder or laser drilling system

  • Microscope

  • Hardened steel tool for handling

Procedure:

  • Cutting the Gasket: Cut a disc of Mo-Re alloy foil to the appropriate diameter to fit the diamond anvil cell.

  • Pre-indentation:

    • Place the Mo-Re disc between the diamond anvils of the DAC.

    • Gradually apply pressure to indent the gasket to the desired thickness, as indicated in Table 2, depending on the target pressure of the experiment. The indentation creates a cupped area that will support the sample chamber.

  • Drilling the Sample Chamber:

    • Remove the pre-indented gasket from the DAC.

    • Using a spark eroder or a laser drilling system, create a small hole in the center of the indented area. The diameter of this hole will define the sample chamber and is typically in the range of 50-150 µm, depending on the culet size and experimental requirements.

  • Cleaning: Thoroughly clean the gasket to remove any debris from the drilling process.

Protocol for Sample Loading and High-Pressure Generation

This protocol describes the process of loading a sample into the prepared Mo-Re gasket and generating high pressure within the DAC.

Materials and Equipment:

  • Prepared Mo-Re gasket

  • Diamond Anvil Cell (DAC)

  • Sample material

  • Pressure-transmitting medium (e.g., silicone oil, methanol-ethanol mixture, or a noble gas like neon or argon)

  • Ruby microspheres (for pressure calibration)

  • Microscope with fine manipulators

  • Gas loading system (if using a gaseous pressure medium)

Procedure:

  • Gasket Placement: Place the prepared Mo-Re gasket back into the DAC, ensuring the drilled hole is centered on the diamond culets.

  • Sample and Ruby Loading:

    • Under a microscope, carefully place a small amount of the sample material into the sample chamber (the hole in the gasket).

    • Place one or two ruby microspheres next to the sample. These will be used to measure the pressure inside the chamber via ruby fluorescence spectroscopy.

  • Loading the Pressure-Transmitting Medium:

    • For liquid media: Add a small drop of the liquid pressure-transmitting medium to the sample chamber, ensuring it completely fills the hole and surrounds the sample and ruby.

    • For gaseous media: Use a high-pressure gas loading system to fill the sample chamber with the desired gas.

  • Sealing the Cell: Carefully close the DAC, applying a small initial pressure to seal the sample chamber.

  • Pressure Generation: Gradually increase the force on the diamond anvils by tightening the screws of the DAC. This will compress the gasket and the pressure-transmitting medium, thereby increasing the pressure on the sample.

  • Pressure Measurement: At each pressure step, measure the pressure inside the sample chamber by focusing a laser on a ruby microsphere and analyzing the shift in its fluorescence spectrum.

Visualizations

Experimental Workflow for Mo-Re Gasket Preparation and Use

Gasket_Workflow cluster_prep Gasket Preparation cluster_exp High-Pressure Experiment start Start with Mo-Re Foil cut Cut Gasket Disc start->cut indent Pre-indent in DAC cut->indent drill Drill Sample Chamber indent->drill clean Clean Gasket drill->clean load_gasket Place Gasket in DAC clean->load_gasket Prepared Gasket load_sample Load Sample & Ruby load_gasket->load_sample load_medium Add Pressure Medium load_sample->load_medium seal Seal DAC load_medium->seal pressurize Increase Pressure seal->pressurize measure Measure Pressure & Data pressurize->measure end_exp Experiment Complete measure->end_exp

Caption: Workflow for preparing and using a Mo-Re alloy gasket in a high-pressure experiment.

Logical Relationship of Components in a Diamond Anvil Cell

DAC_Components DAC Diamond Anvil Cell Anvils Diamond Anvils DAC->Anvils Gasket Mo-Re Gasket Anvils->Gasket Compresses Sample_Chamber Sample Chamber Gasket->Sample_Chamber Contains Sample Sample Sample_Chamber->Sample Pressure_Medium Pressure Medium Sample_Chamber->Pressure_Medium Ruby Ruby Sphere Sample_Chamber->Ruby

References

Application Notes and Protocols for Molybdenum-Rhenium (Mo-Re) Alloys in Medical Implants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Molybdenum-Rhenium (Mo-Re) alloys are emerging as highly promising materials for a new generation of medical implants. Their unique combination of high strength, ductility, fatigue resistance, and excellent biocompatibility makes them suitable for a wide range of applications, from orthopedic and spinal implants to cardiovascular and neurological devices. This document provides detailed application notes and experimental protocols for assessing the biocompatibility of Mo-Re alloys, enabling researchers and developers to effectively evaluate these advanced materials for their specific applications.

Mo-Re alloys, typically in a 47.5% Rhenium composition, offer superior mechanical properties compared to traditional implant materials like titanium and cobalt-chrome. This allows for the design of smaller, lower-profile implants that can be implanted using minimally invasive techniques, potentially leading to improved patient outcomes. Furthermore, Mo-Re alloys exhibit excellent corrosion resistance and very low levels of ion release, contributing to their favorable biocompatibility profile.

Biocompatibility Profile of Molybdenum-Rhenium Alloys

Molybdenum-Rhenium alloys have demonstrated excellent biocompatibility in a range of in vitro and in vivo studies. The material has successfully passed all the tests of "ISO 10993 Biological Evaluation of Medical Devices". The non-toxic nature of both molybdenum and rhenium contributes to this favorable profile.

Cytotoxicity

In vitro cytotoxicity studies conducted in accordance with ISO 10993-5 have shown that Mo-Re alloys do not induce significant cytotoxic effects. Studies using extracts of the alloy on various cell lines, including L929 mouse fibroblasts and human osteoblasts, have demonstrated high levels of cell viability.

Hemocompatibility

The assessment of blood compatibility is critical for cardiovascular implants. Mo-Re alloys are being explored for applications such as stents. Key hemocompatibility parameters include hemolysis and platelet activation. While specific quantitative data for Mo-Re alloys is still emerging, the general protocols for these assessments are well-established.

In Vivo Biocompatibility and Osseointegration

In vivo studies in animal models, such as rabbits, have been conducted to evaluate the local tissue response to Mo-Re implants according to ISO 10993-6. These studies have shown that Mo-Re alloys exhibit excellent osteoconductive properties, with bone maturation and remodeling histology similar to that of titanium alloys at 4, 13, and 26 weeks post-implantation.

Quantitative Data Summary

The following tables summarize the key quantitative data found in the literature regarding the biocompatibility of Mo-Re alloys.

Table 1: Surface Properties and Cell Interaction

ParameterMo-Re AlloyTitanium Alloy (Control)Reference
Contact Angle (Hydrophilicity) 37° ± 3°58° ± 3°
Pre-osteoblast Seeding Density 10,000 cells/cm²10,000 cells/cm²

Table 2: Corrosion and Ion Release in Simulated Body Fluid

ParameterMo-50ReY-doped Mo-50ReLa-doped Mo-50ReY-La co-doped Mo-50ReReference
Corrosion Current Density (μA·cm⁻²) 3.11.61.52.1
Charge Transfer Resistance (Ω·cm²) 1.7 x 10³2.4 x 10⁴3.4 x 10⁴2.9 x 10⁴
Molybdenum Ion Release Rate (steady state, physiologic) <0.01 µg/cm²/day---
Rhenium Ion Release Rate (steady state, physiologic) <0.01 µg/cm²/day---
Molybdenum Ion Release Rate (inflammatory) ~0.01 µg/cm²/day---
Rhenium Ion Release Rate (inflammatory) ~0.01 µg/cm²/day---

Experimental Protocols

This section provides detailed methodologies for key biocompatibility experiments relevant to Mo-Re alloys, based on established standards.

Protocol 1: In Vitro Cytotoxicity - Elution Test (ISO 10993-5)

1. Objective: To assess the potential cytotoxic effects of leachable substances from Mo-Re alloy implants.

2. Materials:

  • Mo-Re alloy test samples (sterilized)
  • Negative control: High-density polyethylene (HDPE)
  • Positive control: Zinc-containing polyurethane
  • Cell line: L929 mouse fibroblasts or Balb/c 3T3 fibroblasts
  • Culture medium: Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • 96-well cell culture plates
  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
  • Dimethyl sulfoxide (DMSO)
  • Incubator (37°C, 5% CO₂)
  • Microplate reader

3. Procedure:

  • Extract Preparation:
  • Prepare extracts of the Mo-Re alloy, negative control, and positive control according to ISO 10993-12. A common extraction ratio is 3 cm²/mL of culture medium.
  • Incubate the materials in the culture medium at 37°C for 24 hours.
  • Prepare serial dilutions of the extracts (e.g., 100%, 50%, 25%, 12.5%).
  • Cell Seeding:
  • Seed L929 or Balb/c 3T3 cells into 96-well plates at a density of 1 x 10⁴ cells/well.
  • Incubate for 24 hours to allow for cell attachment.
  • Cell Treatment:
  • Remove the culture medium and replace it with the prepared extracts and their dilutions.
  • Incubate the cells with the extracts for 24-48 hours.
  • MTT Assay:
  • After the incubation period, remove the extracts and add MTT solution to each well.
  • Incubate for 2-4 hours, allowing viable cells to form formazan crystals.
  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis:
  • Calculate cell viability as a percentage relative to the negative control.
  • A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.

Protocol 2: Hemolysis Assay - Direct Contact Method (ASTM F756)

1. Objective: To determine the hemolytic potential of Mo-Re alloys when in direct contact with blood.

2. Materials:

  • Mo-Re alloy test samples (sterilized)
  • Positive control: Distilled water
  • Negative control: 0.9% NaCl solution (saline)
  • Freshly collected human or rabbit blood with anticoagulant (e.g., citrate)
  • Phosphate-buffered saline (PBS)
  • Centrifuge
  • Spectrophotometer

3. Procedure:

  • Blood Preparation:
  • Dilute the anticoagulated blood with PBS to achieve a hemoglobin concentration appropriate for the assay.
  • Incubation:
  • Place the Mo-Re alloy samples, positive controls, and negative controls into separate tubes.
  • Add the diluted blood to each tube.
  • Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
  • Centrifugation:
  • After incubation, centrifuge the tubes to pellet the intact red blood cells.
  • Analysis:
  • Carefully collect the supernatant.
  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) using a spectrophotometer.
  • Data Analysis:
  • Calculate the percentage of hemolysis for the Mo-Re alloy samples relative to the positive control (100% hemolysis).
  • The hemolytic index is categorized based on the percentage of hemolysis (e.g., <2% is considered non-hemolytic).

Protocol 3: In Vivo Implantation Study - Rabbit Femur Model (ISO 10993-6)

1. Objective: To evaluate the local tissue response and osseointegration of Mo-Re alloy implants in a load-bearing bone environment.

2. Materials:

  • Mo-Re alloy implants of defined dimensions
  • Titanium alloy implants (control)
  • Skeletally mature New Zealand White rabbits
  • Surgical instruments for orthopedic procedures
  • Anesthesia and analgesics
  • Histological processing reagents (formalin, embedding medium, stains like H&E)
  • Microscope for histological evaluation

3. Procedure:

  • Surgical Implantation:
  • Under general anesthesia and aseptic conditions, create a surgical defect in the femoral condyle of the rabbits.
  • Insert the Mo-Re alloy and titanium alloy implants into the defects.
  • Close the surgical site in layers.
  • Post-operative Care:
  • Administer analgesics and monitor the animals for any signs of adverse reactions.
  • Euthanasia and Tissue Retrieval:
  • At predetermined time points (e.g., 4, 13, and 26 weeks), euthanize the animals.
  • Carefully retrieve the femurs containing the implants.
  • Histological Processing:
  • Fix the bone samples in 10% neutral buffered formalin.
  • Dehydrate the samples and embed them in a suitable resin (e.g., PMMA).
  • Section the embedded blocks using a microtome to obtain thin sections for microscopic analysis.
  • Stain the sections with Hematoxylin and Eosin (H&E) and other relevant stains (e.g., Masson's trichrome).
  • Histopathological Evaluation:
  • A qualified pathologist should evaluate the stained sections for parameters such as inflammation, fibrosis, necrosis, and osseointegration (bone-implant contact).
  • Score the tissue response according to the criteria outlined in ISO 10993-6.

Visualizations

The following diagrams illustrate key workflows and concepts related to the biocompatibility assessment of Mo-Re alloys.

Biocompatibility_Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cluster_evaluation Evaluation & Analysis Cytotoxicity Cytotoxicity (ISO 10993-5) Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Hemocompatibility Hemocompatibility (ISO 10993-4) Hemocompatibility->Data_Analysis Corrosion Corrosion (ASTM F2129) Ion_Release Ion Release Corrosion->Ion_Release Ion_Release->Data_Analysis Implantation Implantation (ISO 10993-6) Systemic_Toxicity Systemic Toxicity (ISO 10993-11) Implantation->Systemic_Toxicity Histopathology Histopathology Implantation->Histopathology Systemic_Toxicity->Data_Analysis Biocompatibility_Assessment Biocompatibility Assessment Data_Analysis->Biocompatibility_Assessment Histopathology->Biocompatibility_Assessment MoRe_Alloy Mo-Re Alloy MoRe_Alloy->Cytotoxicity MoRe_Alloy->Hemocompatibility MoRe_Alloy->Corrosion MoRe_Alloy->Implantation

Biocompatibility testing workflow for Mo-Re alloys.

Cellular_Response cluster_initial Initial Interaction cluster_cellular_processes Cellular Processes cluster_outcome Outcome Implant Mo-Re Implant Protein_Adsorption Protein Adsorption Implant->Protein_Adsorption Cell_Adhesion Cell Adhesion Protein_Adsorption->Cell_Adhesion Proliferation Proliferation Cell_Adhesion->Proliferation Differentiation Differentiation Proliferation->Differentiation Matrix_Deposition Extracellular Matrix Deposition Differentiation->Matrix_Deposition Osseointegration Osseointegration Matrix_Deposition->Osseointegration

Cellular response to Mo-Re implant surfaces.

Surface_Modification_Workflow Start Mo-Re Alloy Substrate Cleaning Substrate Cleaning (e.g., sonication) Start->Cleaning Modification Surface Modification Technique Cleaning->Modification PVD Physical Vapor Deposition (PVD) Modification->PVD Anodization Anodization Modification->Anodization Bioactive_Coating Bioactive Coating (e.g., HA) Modification->Bioactive_Coating Characterization Surface Characterization (SEM, AFM, XPS) PVD->Characterization Anodization->Characterization Bioactive_Coating->Characterization Biocompatibility Biocompatibility Testing Characterization->Biocompatibility End Optimized Implant Surface Biocompatibility->End

Workflow for surface modification of Mo-Re implants.

Conclusion

Molybdenum-Rhenium alloys represent a significant advancement in the field of medical implant materials. Their superior mechanical properties and excellent biocompatibility profile make them a compelling alternative to traditional materials. The application notes and protocols provided in this document offer a framework for researchers and developers to conduct thorough biocompatibility assessments of Mo-Re alloys. As research in this area continues, further refinement of these protocols and the generation of more extensive quantitative data will be crucial for the successful clinical translation of this promising technology.

Surface Functionalization of Mo-Re for Biomedical Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-Rhenium (Mo-Re) alloys are emerging as advanced biomaterials for medical implants, particularly in cardiovascular and orthopedic applications.[1][2][3] These alloys offer a superior combination of high strength, ductility, fatigue resistance, corrosion resistance, and biocompatibility.[3][4][5][6] Mo-Re alloys, such as the Mo-47.5Re composition, have demonstrated excellent osteoconductivity, comparable to that of titanium alloys, and are MRI compatible.[3][7][8]

While the intrinsic properties of Mo-Re are excellent, surface functionalization can further enhance their performance by introducing specific biological functionalities. This includes improving osseointegration, enabling controlled drug delivery, and modulating cellular interactions. These application notes and protocols provide an overview of key surface functionalization strategies and detailed methodologies relevant to Mo-Re alloys.

Section 1: Application Notes

Strategies for Surface Functionalization

Surface modification of Mo-Re implants is critical for tailoring their interaction with the biological environment. The primary goals are to accelerate healing, prevent adverse reactions like thrombosis or infection, and introduce therapeutic capabilities.

  • Bioactive Coatings for Osseointegration: For orthopedic implants, promoting rapid and stable bone growth (osseointegration) is paramount. Coating the Mo-Re surface with bioactive ceramics like hydroxyapatite (HA), a primary component of natural bone, can significantly enhance this process.[9][10] Methods such as electrochemical deposition allow for the formation of thin, uniform HA layers at low temperatures.[1][11][12]

  • Covalent Immobilization of Biomolecules: To elicit specific cellular responses, bioactive molecules can be covalently attached to the implant surface. A common strategy involves immobilizing peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence.[13][14] The RGD motif is found in extracellular matrix proteins and is recognized by cell surface integrin receptors, promoting cell adhesion, spreading, and proliferation.[15][16] This is typically achieved through a multi-step process involving surface activation, silanization to introduce functional groups (e.g., amines), and subsequent peptide coupling.[4][17][18]

  • Polymer Coatings for Drug Elution: In applications like cardiovascular stents, preventing in-stent restenosis (the re-narrowing of the artery) is a major challenge.[8] Mo-Re stents can be functionalized as drug-eluting stents (DES) by applying a thin polymer coating that serves as a reservoir for antiproliferative drugs such as sirolimus or paclitaxel.[19][20] The polymer matrix is designed to release the drug at a controlled rate over a period of weeks to months, inhibiting the excessive growth of smooth muscle cells.[3][21] Techniques like Layer-by-Layer (LbL) assembly can be used to build these drug-containing films with nanoscale precision.[7][22]

Quantitative Data & Characterization

The success of surface functionalization is determined through rigorous characterization. Quantitative data provides the necessary metrics for comparison and optimization.

Table 1: Mechanical and Surface Properties of Mo-Re Alloys vs. Other Common Biomaterials

Property Mo-Re Alloy (Mo-47.5Re) Ti-6Al-4V Co-Cr Alloy 316L Stainless Steel
Tensile Strength (MPa) >1300[2] 830 - 1170 800 - 1540 490 - 690
Ductility (% Elongation) 10 - 20[2] 10 - 15 8 - 20 >40
Corrosion Resistance High[4][5] Very High High Moderate
Biocompatibility Excellent[3][8] Excellent Good Good

| Hydrophilicity (Contact Angle) | 37° ± 3°[3][7] | 58° ± 3°[3][7] | Variable | Variable |

Table 2: Typical Parameters for Electrochemical Deposition of Hydroxyapatite on Metallic Implants

Parameter Value Range Reference
Electrolyte Composition Supersaturated Calcium Phosphate Solution [23][24]
pH 7.4 [23]
Temperature (°C) 25 - 80 [23][24]
Current Density (mA/cm²) 8 - 20 (Low density is preferred) [23][24]
Deposition Time (min) 10 - 120 [23][24]

| Resulting Coating Thickness (µm) | 3 - 16 |[1] |

Table 3: Common Drugs and Polymers Used in Drug-Eluting Stents (DES)

Drug Class Example Drug Polymer Carrier Examples Reference
Antiproliferative / Immunosuppressive Sirolimus (Rapamycin) Biodegradable or Non-biodegradable polymers [8][20]
Paclitaxel (e.g., PLGA, Poly(vinylidene fluoride)) [20]
Zotarolimus BioLinx Polymer (polybutyl methacrylate, etc.) [19]

| | Everolimus | Fluorinated copolymers |[20] |

Table 4: Expected Surface Characterization Results Post-Functionalization

Functionalization Technique Expected Outcome / Measurement Reference
Silanization (APTES) XPS Detection of Nitrogen (from -NH₂) and increased Silicon signal. [2][17]
AFM Smooth coverage with nanoscale particles (e.g., 0.8-1 nm). [5]
RGD Immobilization AFM Increased surface roughness and topographical changes. [14]
Contact Angle Potential change in wettability depending on peptide density. [22]
HA Coating SEM/EDX Needle-like or plate-like crystal morphology with Ca/P ratio ~1.67. [12][25]

| | XPS | Strong Calcium and Phosphorus signals. |[17] |

Table 5: Example of Quantitative Analysis of Protein Adsorption on Metallic Biomaterials

Metal Alloy Protein Exposure Condition Metal Release Increase Factor Reference
316L Stainless Steel Bovine Serum Albumin (BSA) Phosphate Buffered Saline 3 - 15x [26]
304 Stainless Steel Bovine Serum Albumin (BSA) Phosphate Buffered Saline 7 - 36x [26]

| Ti6Al4V Alloy | BSA or Lysozyme (LYZ) | Phosphate Buffered Saline | N/A (Study focused on surface composition) |[27] |

Section 2: Experimental Protocols

Disclaimer: The following protocols are generalized and may require optimization. Protocols for functionalizing Mo-Re alloys are not widely published; therefore, these methods are adapted from established procedures for other metallic biomaterials such as titanium and stainless steel.[17][23]

Protocol for Surface Cleaning and Preparation of Mo-Re Alloy

Objective: To produce a clean, oxide-rich surface suitable for subsequent functionalization.

Materials:

  • Mo-Re alloy substrate

  • Acetone, Isopropanol, Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Extremely corrosive and explosive when mixed with organic solvents. Handle with extreme care in a fume hood.)

  • Ultrasonic bath, Nitrogen gas line

Procedure:

  • Place the Mo-Re substrates in a beaker.

  • Sequentially sonicate the substrates in acetone, isopropanol, and DI water for 15 minutes each to remove organic contaminants and debris.

  • Dry the substrates under a stream of nitrogen gas.

  • To create a hydroxylated surface, carefully immerse the dry, clean substrates in freshly prepared Piranha solution for 30-60 minutes.[28]

  • Thoroughly rinse the substrates with copious amounts of DI water.

  • Dry the substrates again under a stream of nitrogen and store in a desiccator or use immediately for functionalization.

Protocol for Silanization of Mo-Re Surface with APTES

Objective: To introduce primary amine functional groups onto the Mo-Re surface.

Materials:

  • Cleaned, hydroxylated Mo-Re substrates

  • (3-aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene

  • Vacuum oven

Procedure:

  • Prepare a 2-5% (v/v) solution of APTES in anhydrous toluene in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize water-induced polymerization in solution.

  • Immerse the hydroxylated Mo-Re substrates in the APTES solution for 2-4 hours at room temperature.[17]

  • Remove the substrates and rinse thoroughly with toluene to remove any non-covalently bound silane molecules.

  • Cure the silane layer by heating the substrates in a vacuum oven at 110-120°C for 1 hour.[17][28] This step promotes the formation of stable covalent siloxane (Si-O-Metal) bonds.

  • Allow the substrates to cool to room temperature. The amine-functionalized surface is now ready for further modification.

Protocol for Covalent Immobilization of RGD Peptides

Objective: To covalently attach RGD-containing peptides to the amine-functionalized Mo-Re surface.

Materials:

  • Amine-functionalized Mo-Re substrates

  • RGD-containing peptide

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a solution of the RGD peptide in PBS at a desired concentration (e.g., 0.1 - 1.0 mg/mL).

  • Activate the carboxylic acid group of the RGD peptide by adding EDC and NHS to the peptide solution. Molar ratios are typically 1:2:5 (Peptide:NHS:EDC). Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Immerse the amine-functionalized Mo-Re substrates in the activated peptide solution.

  • Allow the coupling reaction to proceed for 2-12 hours at room temperature or 4°C to form stable amide bonds between the surface amine groups and the peptide's activated carboxyl group.[13]

  • After incubation, remove the substrates and rinse extensively with PBS and DI water to remove any non-covalently bound peptides.

  • Dry the RGD-functionalized substrates under a stream of nitrogen.

Protocol for Electrochemical Deposition of Hydroxyapatite (HA)

Objective: To form a bioactive calcium phosphate coating on the Mo-Re surface.

Materials:

  • Clean Mo-Re substrate (cathode)

  • Platinum mesh (anode)

  • Electrolyte solution: e.g., 0.042 M Ca(NO₃)₂ and 0.025 M NH₄H₂PO₄ in DI water.

  • DC power supply

  • Electrochemical cell, heated water bath

Procedure:

  • Set up the electrochemical cell with the Mo-Re substrate as the cathode and the platinum mesh as the anode.

  • Fill the cell with the electrolyte solution and heat to the desired temperature (e.g., 75°C) using a water bath.[24]

  • Connect the electrodes to the DC power supply.

  • Apply a constant current density in the range of 8-20 mA/cm².[23][24] Hydrogen bubbles will form at the cathode, leading to a local increase in pH.

  • This pH increase causes the precipitation of calcium phosphate phases onto the Mo-Re surface.

  • Continue the deposition for 30-60 minutes.

  • Turn off the power supply, remove the coated substrate, and gently rinse with DI water.

  • Dry the HA-coated substrate in an oven at a low temperature (e.g., 60°C).

Protocol for Surface Characterization

Objective: To analyze the physicochemical properties of the functionalized Mo-Re surface.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Principle: Measures the elemental composition and chemical states of the top 5-10 nm of the surface by irradiating it with X-rays and analyzing the kinetic energy of emitted electrons.[29]

    • Application: Confirms the presence of elements from the functional layers (e.g., N and Si for APTES; Ca and P for HA coatings) and provides information on chemical bonding.[2][30]

  • Atomic Force Microscopy (AFM):

    • Principle: Scans a sharp probe over the surface to generate a high-resolution 3D topographical map.[31]

    • Application: Quantifies changes in surface roughness and visualizes the morphology of coatings and immobilized molecules at the nanoscale.[14][32]

  • Contact Angle Goniometry:

    • Principle: Measures the angle between a liquid droplet and the surface to determine wettability (hydrophilicity/hydrophobicity).

    • Application: Assesses how functionalization alters surface energy, which is a critical factor for protein adsorption and subsequent cell adhesion.[22]

Section 3: Visualizations

G cluster_prep Substrate Preparation cluster_func Functionalization Pathways cluster_bio Biomolecule Immobilization cluster_char Characterization cluster_test Biological Evaluation sub Mo-Re Substrate clean Surface Cleaning & Hydroxylation (Protocol 2.1) sub->clean silane Silanization (APTES) (Protocol 2.2) clean->silane Choose Path ha_coat HA Coating (ECD) (Protocol 2.4) clean->ha_coat Choose Path lbl Polymer/Drug Coating (LbL) clean->lbl Choose Path rgd RGD Peptide Coupling (Protocol 2.3) silane->rgd char Surface Analysis (XPS, AFM, Contact Angle) (Protocol 2.5) ha_coat->char lbl->char rgd->char protein Protein Adsorption Assay char->protein cell Cell Adhesion & Proliferation Assay protein->cell

Caption: General workflow for surface functionalization of Mo-Re alloys.

G sub Mo-Re Surface (with native oxide layer) step1 Step 1: Hydroxylation (e.g., Piranha solution treatment) sub->step1 surface1 Hydroxylated Mo-Re Surface (-OH groups exposed) step1->surface1 step2 Step 2: Silanization (e.g., APTES in Toluene) surface1->step2 surface2 Amine-Functionalized Surface (-NH₂ groups exposed) step2->surface2 step3 Step 3: Peptide Coupling (EDC/NHS chemistry) surface2->step3 surface3 RGD-Immobilized Surface (Bioactive) step3->surface3

Caption: Logical steps for covalent immobilization of RGD peptides via silanization.

G cluster_surface Functionalized Mo-Re Surface cluster_cell Cell Membrane cluster_cyto Intracellular Signaling Cascade rgd RGD Peptide integrin Integrin Receptor rgd->integrin Binding fak Focal Adhesion Kinase (FAK) Activation integrin->fak rhoa RhoA/ROCK Pathway fak->rhoa yap YAP/TAZ Nuclear Translocation rhoa->yap response Enhanced Cell Adhesion, Proliferation, & Differentiation yap->response

References

Application Notes and Protocols for Molybdenum-Rhenium Thermocouples in High-Temperature Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Molybdenum-Rhenium (Mo-Re) Thermocouples

Molybdenum-Rhenium (Mo-Re) thermocouples are a class of refractory metal thermocouples designed for reliable and stable temperature measurements in extreme environments, particularly at high temperatures and in vacuum or inert atmospheres.[1][2] The addition of rhenium to molybdenum significantly enhances its ductility, weldability, and overall performance at elevated temperatures.[3] These thermocouples are indispensable tools in various research and industrial applications, including crystal growth, chemical vapor deposition, and high-temperature furnace monitoring.[2]

This document provides detailed application notes and protocols for the effective use of Mo-Re thermocouples, focusing on Types C, D, and G, to ensure accurate and repeatable high-temperature measurements.

Properties and Specifications of Mo-Re Thermocouples

Mo-Re thermocouples are characterized by their high melting points, good mechanical strength at high temperatures, and stability in non-oxidizing environments. The most common types are designated as C, D, and G, each with a specific composition of tungsten-rhenium alloys. While often grouped with Tungsten-Rhenium thermocouples, it's important to note that the positive leg in these specific types is a Molybdenum-Rhenium alloy.

Table 1: Composition and Identification of Common Molybdenum-Rhenium and Tungsten-Rhenium Thermocouples

Thermocouple TypePositive Leg (Composition)Negative Leg (Composition)
Type C Tungsten-5% Rhenium (W-5%Re)Tungsten-26% Rhenium (W-26%Re)
Type D Tungsten-3% Rhenium (W-3%Re)Tungsten-25% Rhenium (W-25%Re)
Type G TungstenTungsten-26% Rhenium (W-26%Re)

Note: While often used in conjunction with Molybdenum sheaths, the thermoelements themselves are typically Tungsten-Rhenium alloys.

A summary of the key quantitative data for these thermocouple types is presented below, based on ASTM E230/E230M standards.[4][5][6]

Table 2: Quantitative Data for Molybdenum-Rhenium and Tungsten-Rhenium Thermocouples

PropertyType C (W-5%Re vs W-26%Re)Type D (W-3%Re vs W-25%Re)Type G (W vs W-26%Re)
Temperature Range 0°C to 2320°C (32°F to 4208°F)[7]0°C to 2315°C (32°F to 4200°F)0°C to 2760°C (32°F to 5000°F)[3]
Standard Limits of Error ± 4.4°C or ± 1.0%± 4.4°C or ± 1.0%± 4.4°C or ± 1.0%
Special Limits of Error Not specified in readily available standardsNot specified in readily available standardsNot specified in readily available standards
Seebeck Coefficient (Sensitivity) Varies with temperature; approx. 17.7 µV/°C at 1000°CVaries with temperature; approx. 15.6 µV/°C at 1000°CVaries with temperature; approx. 14.5 µV/°C at 1000°C

Experimental Protocols

Protocol 1: Thermocouple Selection and Preparation

Objective: To select and prepare a Mo-Re thermocouple for high-temperature measurement.

Materials:

  • Mo-Re thermocouple (Type C, D, or G) with appropriate wire gauge

  • High-purity ceramic insulators (e.g., Alumina, Hafnia, Beryllia)

  • Protective sheath (e.g., Molybdenum, Tantalum)[1]

  • Thermocouple wire stripper and cutter

  • Welding equipment (TIG or laser)

  • Cleaning solvents (e.g., acetone, ethanol)

Procedure:

  • Selection: Choose the thermocouple type based on the required temperature range and the chemical environment of the application. Type C is a common choice for high-temperature vacuum furnaces.[1]

  • Inspection: Visually inspect the thermocouple wire for any signs of damage, such as kinks, nicks, or contamination.

  • Insulator Threading: Carefully thread the thermocouple wires through the high-purity ceramic insulators, ensuring that the wires are not in contact with each other except at the measuring junction.

  • Junction Formation:

    • Strip a small portion of the insulation from the ends of the thermocouple wires.

    • Twist the wires together for 2-3 turns.

    • Weld the twisted ends to form a bead-type junction. The weld should be clean, smooth, and fully fused.

  • Cleaning: Clean the thermocouple junction and the adjacent wire section with appropriate solvents to remove any contaminants from the welding process.

  • Sheath Assembly: Insert the insulated thermocouple into the protective metal sheath. The sheath material should be compatible with the measurement environment. Molybdenum sheaths are commonly used in vacuum furnaces.[1]

  • Sealing: For vacuum or controlled atmosphere applications, the open end of the sheath should be sealed using a vacuum-tight feedthrough.

Protocol 2: Thermocouple Calibration

Objective: To calibrate the Mo-Re thermocouple against a known temperature standard.

Methods:

  • Comparison Calibration: The test thermocouple is calibrated against a reference thermocouple (e.g., a calibrated Type S or B thermocouple) in a stable, uniform temperature environment like a tube furnace.[8][9]

  • Fixed-Point Calibration: The thermocouple is calibrated at the well-defined melting, freezing, or triple points of pure substances (e.g., the melting point of gold at 1064.43°C).[10]

Procedure (Comparison Method):

  • Setup:

    • Place the Mo-Re thermocouple and the reference thermocouple in a calibration furnace.

    • The measuring junctions of both thermocouples should be in close proximity to ensure they are at the same temperature. An equalizing block can be used for this purpose.[8]

    • Connect the thermocouple outputs to a high-precision data acquisition system.

  • Cold Junction Compensation (CJC): Ensure that the data acquisition system provides accurate cold junction compensation. This can be achieved using an internal temperature sensor at the connection terminals or an external ice bath for a 0°C reference.[11][12]

  • Heating and Stabilization:

    • Heat the furnace to the first calibration point.

    • Allow the furnace temperature to stabilize, ensuring that the readings from both thermocouples are constant.

  • Data Recording: Record the electromotive force (EMF) output from both the test and reference thermocouples.

  • Repeat: Repeat steps 3 and 4 for several temperature points across the desired operating range of the Mo-Re thermocouple.

  • Calibration Curve: Plot the EMF of the test thermocouple against the temperature measured by the reference thermocouple. Generate a calibration equation or a correction table.

Protocol 3: In-Situ High-Temperature Measurement

Objective: To accurately measure high temperatures in an experimental setup (e.g., a vacuum furnace).

Procedure:

  • Installation:

    • Install the calibrated Mo-Re thermocouple assembly into the high-temperature zone of the experimental setup.

    • Ensure that the measuring junction is positioned at the precise location where the temperature needs to be measured.

    • Use appropriate vacuum feedthroughs to maintain the integrity of the system.

  • Connection: Connect the thermocouple to the data acquisition system, ensuring proper polarity.

  • Data Acquisition Setup:

    • Configure the data acquisition software to record the thermocouple output.

    • Apply the calibration correction factors or equation derived from the calibration protocol.

    • Set the desired sampling rate.

  • Measurement:

    • Initiate the high-temperature process.

    • Monitor and record the temperature readings from the thermocouple throughout the experiment.

  • Post-Measurement Inspection: After the experiment and once the system has cooled down, inspect the thermocouple for any signs of degradation or contamination.

Data Presentation and Analysis

The collected data should be presented clearly and analyzed to determine the accuracy and reliability of the measurements.

Table 3: Example of Calibration Data

Reference Temperature (°C)Reference Thermocouple EMF (mV)Test Thermocouple EMF (mV)Corrected Temperature (°C)
10009.58617.7211001.2
120011.93421.6541200.5
140014.29325.4321400.1
160016.64729.0871599.8

Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow for high-temperature measurements using Mo-Re thermocouples.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase selection Thermocouple Selection (Type C, D, or G) preparation Thermocouple Preparation (Inspection, Insulation, Welding) selection->preparation calibration Calibration (Comparison or Fixed-Point) preparation->calibration installation Installation in High-Temperature Environment calibration->installation connection Connection to Data Acquisition System installation->connection measurement In-Situ Temperature Measurement connection->measurement data_acq Data Acquisition and Logging measurement->data_acq analysis Data Analysis and Error Consideration data_acq->analysis results Reporting of Results analysis->results thermocouple_drift cluster_causes Primary Causes cluster_influences Influencing Factors drift Thermocouple Drift (Inaccurate Readings) oxidation Oxidation/Contamination (from environment) oxidation->drift metallurgical Metallurgical Changes (grain growth, recrystallization) metallurgical->drift vaporization Vaporization of Elements (at very high temperatures) vaporization->drift temperature High Temperature temperature->oxidation temperature->metallurgical temperature->vaporization time Time at Temperature time->oxidation time->metallurgical time->vaporization atmosphere Atmosphere (Oxidizing, Reducing, Inert) atmosphere->oxidation

References

Molybdenum-Rhenium Alloys in Aerospace: Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Molybdenum-Rhenium (Mo-Re) alloys are a class of refractory materials that are increasingly vital in the aerospace industry, particularly for components subjected to extreme temperatures and harsh environments. Their unique combination of a high melting point, excellent high-temperature strength, and enhanced ductility at low temperatures makes them ideal for applications such as rocket nozzles, thruster components, and heat shields. This document provides detailed application notes on the use of Mo-Re alloys in aerospace and comprehensive protocols for their characterization and fabrication.

I. Application Notes

Molybdenum-Rhenium alloys offer a significant performance advantage over pure molybdenum and other refractory metals. The addition of rhenium to molybdenum, typically in concentrations ranging from 41% to 50%, results in the "rhenium effect," which imparts a unique combination of properties.[1]

Key advantages of Mo-Re alloys in aerospace applications include:

  • High-Temperature Strength: Mo-Re alloys maintain exceptional strength at temperatures exceeding 2000°C, ensuring structural integrity in components like rocket nozzles and heat shields.[2]

  • Enhanced Ductility: Rhenium significantly improves the ductility of molybdenum, particularly at low temperatures, which is crucial for the fabrication of complex components and for resisting brittle fracture during operation.[2] The ductile-to-brittle transition temperature (DBTT) of molybdenum is significantly lowered with the addition of rhenium.[3]

  • Superior Creep Resistance: These alloys exhibit excellent resistance to creep, the tendency of a material to slowly deform under constant stress at high temperatures, which is critical for the long-term performance of aerospace components.[2]

  • Good Weldability and Formability: The improved ductility of Mo-Re alloys also leads to better weldability and formability, allowing for the creation of intricate shapes and reliable joints.[4]

Rocket Nozzles and Thruster Components

Mo-Re alloys are particularly well-suited for the demanding environment of rocket nozzles and thruster components. These parts must withstand extremely high temperatures, corrosive gases, and significant mechanical stresses during operation. The high melting point and strength of Mo-Re alloys prevent erosion and deformation of the nozzle throat, ensuring consistent engine performance.[2][5] Molybdenum and Mo-Re alloys are valued for their creep resistance and strength at high temperatures, with a melting point of 2623°C and excellent thermal conductivity that aids in heat management.[5] However, like pure molybdenum, Mo-Re alloys require protective coatings to resist oxidation in oxidizing atmospheres.[5]

Data Presentation: Mechanical Properties of Mo-Re Alloys

The following tables summarize the key mechanical properties of various Mo-Re alloys at different temperatures, providing a basis for material selection in specific aerospace applications.

Alloy CompositionTemperature (°C)Ultimate Tensile Strength (MPa)0.2% Yield Strength (MPa)Elongation (%)Reference
Mo-41%Re Room Temperature~1050~900~20[3][5]
1073~550~400~15[3][5]
1473~280~200~14[3][5]
Mo-44.5%Re Room Temperature~1100~950~20[3][5]
1073~600~450~14[3][5]
1473~290~220~13[3][5]
Mo-47.5%Re Room Temperature118084522[6][7]
800620415-[6][7]
1200240210-[6][7]
Mo-51%Re Room Temperature1252981~15[3][5]
1073~650~500~12[3][5]
1473300268~10[3][5]
Alloy CompositionDensity (g/cm³)Melting Point (°C)Recrystallization Temperature (K)
Mo-41%Re ~14.6>26101450-2000
Mo-47.5%Re 13.52450-
Mo-50%Re ---

II. Experimental Protocols

This section provides detailed methodologies for the fabrication and characterization of Mo-Re aerospace components.

A. Fabrication Protocol: Powder Metallurgy of Mo-Re Alloys

Powder metallurgy is a common method for producing Mo-Re alloy components.[8] This process involves blending molybdenum and rhenium powders, compacting them into a desired shape, and sintering at high temperatures to achieve densification.

1. Powder Preparation and Blending:

  • Start with high-purity molybdenum and rhenium powders with a particle size of 1-5 µm.[9]

  • Weigh the powders to achieve the desired alloy composition (e.g., Mo-47.5%Re).

  • Blend the powders in a planetary ball mill or a V-blender for a sufficient time to ensure a homogeneous mixture.

2. Compaction:

  • Load the blended powder into a die of the desired component shape.

  • Apply a compaction pressure of 300-600 MPa to form a "green" compact.[9]

3. Sintering:

  • Place the green compact in a high-temperature furnace with a controlled atmosphere.

  • The sintering process is typically carried out in a reducing atmosphere, such as a mixture of argon and hydrogen (Ar/7%H2), to prevent oxidation.[10]

  • Heat the compact to a sintering temperature between 1400°C and 1700°C.[8][9] The specific temperature will depend on the alloy composition and desired final density.

  • Hold at the sintering temperature for 1 to 4 hours to allow for densification.[10]

  • Cool the furnace in a controlled manner to room temperature.

B. Characterization Protocols

This protocol outlines the procedure for determining the tensile properties of Mo-Re alloys at elevated temperatures.

1. Specimen Preparation:

  • Machine tensile specimens from the sintered Mo-Re alloy according to the specifications in ASTM E21.[11] The specimens typically have a reduced gauge section and threaded or shouldered grip ends.

  • Measure and record the initial cross-sectional area and gauge length of the specimen.

  • Clean the specimen with a suitable solvent (e.g., acetone, alcohol) to remove any contaminants.[11]

2. Test Setup:

  • Mount the specimen in a universal testing machine equipped with a high-temperature furnace.

  • Attach thermocouples directly to the specimen to accurately monitor and control the temperature.[11]

  • Attach a high-temperature extensometer to the gauge section of the specimen to measure strain.[11]

3. Testing Procedure:

  • Heat the specimen to the desired test temperature and allow it to stabilize. The temperature should be controlled within the tolerances specified in ASTM E21 (e.g., ±3°C for temperatures up to 980°C).[12]

  • Apply a tensile load to the specimen at a constant strain rate as specified in ASTM E21.

  • Continuously record the load and extension data until the specimen fractures.

4. Data Analysis:

  • From the load-extension curve, calculate the ultimate tensile strength, 0.2% offset yield strength, and elongation.[11]

This protocol describes the method for evaluating the long-term deformation and rupture behavior of Mo-Re alloys under constant load at elevated temperatures.

1. Specimen Preparation:

  • Prepare test specimens as per the requirements of ASTM E139.[13]

2. Test Setup:

  • Place the specimen in a creep testing machine equipped with a high-temperature furnace and a system for applying a constant tensile load.

  • Attach a high-temperature extensometer to the specimen to measure creep strain.

3. Testing Procedure:

  • Heat the specimen to the specified test temperature and allow it to stabilize.

  • Apply the predetermined constant load to the specimen.

  • Record the strain as a function of time throughout the test.

  • For a stress-rupture test, continue the test until the specimen fractures and record the time to rupture.[13]

4. Data Analysis:

  • Plot the creep strain versus time to generate a creep curve.

  • From the creep curve, determine the minimum creep rate.

  • For stress-rupture tests, plot the applied stress versus the time to rupture.

This protocol details the steps for preparing Mo-Re alloy samples for microstructural examination.

1. Sample Sectioning and Mounting:

  • Cut a representative section from the Mo-Re component using a low-speed diamond saw to minimize deformation.

  • Mount the section in a conductive mounting resin.

2. Grinding and Polishing:

  • Grind the mounted sample using successively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit) with water as a lubricant.

  • Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth.

  • Final polishing can be done with a 0.05 µm alumina or colloidal silica suspension to achieve a mirror-like finish.

3. Etching:

  • Prepare an etchant solution appropriate for Mo-Re alloys. A commonly used etchant consists of:

    • 30 ml Lactic Acid

    • 30 ml Nitric Acid

    • 1 ml Hydrofluoric Acid[1]

  • Immerse the polished sample in the etchant for a few seconds to a minute. The optimal etching time will depend on the specific alloy composition and can be determined by trial and error.

  • Rinse the sample thoroughly with water and then alcohol, and dry it with a stream of warm air.

4. Microscopic Examination:

  • Examine the etched surface using an optical microscope or a scanning electron microscope (SEM) to observe the grain structure, phase distribution, and any defects.

C. Machining Protocols for Mo-Re Alloys

Machining Mo-Re alloys can be challenging due to their high strength and abrasiveness. The following are general guidelines for turning, milling, and drilling.

1. Turning:

  • Tooling: Use C-2 grade carbide tools.[5]

  • Roughing:

    • Depth of Cut: 1.27 - 5.08 mm (0.050 - 0.200 in)[5]

    • Feed Rate: 0.20 - 0.25 mm/rev (0.008 - 0.010 in/rev)[5]

    • Cutting Speed: 75 - 105 m/min (250 - 350 ft/min)[5]

  • Finishing:

    • Depth of Cut: 0.25 - 0.76 mm (0.010 - 0.030 in)[5]

    • Feed Rate: 0.08 - 0.13 mm/rev (0.003 - 0.005 in/rev)[5]

    • Cutting Speed: Up to 120 m/min (400 ft/min)[4]

2. Milling:

  • Tooling: Use C-2 grade carbide tools.[5]

  • Parameters: Follow recommendations for gray cast iron.[5]

    • Feed per Tooth: Start at 0.08 mm (0.003 in)[5]

    • Cutting Speed: 23 - 230 m/min (75 - 750 ft/min) depending on the depth of cut.[5]

3. Drilling:

  • Tooling: Use carbide-tipped or solid carbide drills.[5]

  • Parameters:

    • Cutting Speed: 9 - 15 m/min (30 - 50 ft/min) for high-speed steel drills.[4]

    • Feed Rate: ~0.08 mm/rev (0.003 in/rev).[4]

  • Coolant: Use a coolant such as a sulfur-based cutting oil (not for electronic parts) or chlorinated oil.[4][5] For deep holes, frequent chip removal is necessary.[5]

III. Visualizations

Material_Selection_Pathway Requirement Aerospace Component Requirement (e.g., Rocket Nozzle) HighTemp High Operating Temperature (>2000°C) Requirement->HighTemp MechStress High Mechanical Stress & Creep Resistance Requirement->MechStress Ductility Good Low-Temp Ductility & Fabricability Requirement->Ductility MaterialClass Material Class Selection HighTemp->MaterialClass MechStress->MaterialClass Ductility->MaterialClass Refractory Refractory Metals MaterialClass->Refractory Meets Temp. & Stress Superalloys Superalloys MaterialClass->Superalloys Ceramics Ceramics MaterialClass->Ceramics Candidate Candidate Material Selection Refractory->Candidate Mo Molybdenum (Mo) Candidate->Mo W Tungsten (W) Candidate->W MoRe Mo-Re Alloy Candidate->MoRe Evaluation Performance Evaluation Mo->Evaluation W->Evaluation MoRe->Evaluation MoRe_Adv Advantages of Mo-Re: - Excellent High-Temp Strength - Enhanced Ductility (Rhenium Effect) - Superior Creep Resistance Evaluation->MoRe_Adv Final Final Material: Mo-Re Alloy Evaluation->Final Optimal Properties

Caption: Material selection pathway for a high-temperature aerospace component.

MoRe_Fabrication_Workflow Start Start Powder 1. Powder Preparation - High-purity Mo & Re powders - Weighing & Blending Start->Powder Compaction 2. Compaction - Die pressing - 300-600 MPa Powder->Compaction Sintering 3. Sintering - 1400-1700°C - Ar/H2 atmosphere Compaction->Sintering Machining 4. Machining - Turning, Milling, Drilling - To final dimensions Sintering->Machining QC 5. Quality Control - Dimensional inspection - Microstructural analysis Machining->QC End Finished Mo-Re Component QC->End

Caption: Workflow for the fabrication of Mo-Re components via powder metallurgy.

HighTemp_Testing_Setup cluster_0 Test Environment UTM Universal Testing Machine (UTM) Load Application Specimen Mo-Re Specimen Grips Thermocouple Extensometer UTM->Specimen:g Furnace High-Temperature Furnace Heating Elements Insulation LoadCell Load Cell Specimen:g->LoadCell Extensometer_sig Extensometer Signal Specimen:e->Extensometer_sig TC_sig Thermocouple Signal Specimen:t->TC_sig Control Control & Data Acquisition Control->UTM:p Load Control Control->Furnace:f0 Temp. Control LoadCell->Control Extensometer_sig->Control TC_sig->Control

Caption: Experimental setup for high-temperature tensile testing of Mo-Re alloys.

References

Application Notes and Protocols: Molybdenum-Rhenium (Mo-Re) Alloys for Radiation Shielding in Nuclear Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum-Rhenium (Mo-Re) alloys are advanced materials with significant potential for radiation shielding in various nuclear applications, including space reactors, medical isotopes production, and next-generation reactor designs.[1][2] The addition of rhenium to molybdenum, often referred to as the "rhenium effect," significantly enhances the ductility, tensile strength, and resistance to radiation-induced embrittlement of the base metal, making Mo-Re alloys particularly suitable for environments with high radiation fields and elevated temperatures.[3][4][5]

These application notes provide a comprehensive overview of the properties of Mo-Re alloys for radiation shielding, detailed experimental protocols for their evaluation, and a comparison with traditional shielding materials.

Advantages of Molybdenum-Rhenium Alloys for Radiation Shielding

Mo-Re alloys offer several distinct advantages over traditional shielding materials like lead and tungsten:

  • Excellent High-Temperature Strength and Stability: Mo-Re alloys maintain their structural integrity and shielding effectiveness at elevated temperatures, a critical requirement for in-core components and other high-temperature nuclear applications.[4][5]

  • Superior Ductility and Fabricability: The "rhenium effect" imparts significant ductility to molybdenum, allowing for the fabrication of complex shapes and thin-walled components, which can be challenging with brittle materials like pure molybdenum or tungsten.[4][5]

  • Good Radiation Resistance: Mo-Re alloys exhibit robust resistance to radiation damage, including radiation hardening and embrittlement, which is crucial for long-term performance in a nuclear environment.[1][6]

  • Reduced Brittleness: The addition of rhenium lowers the ductile-to-brittle transition temperature of molybdenum, enhancing its toughness and resistance to fracture.[5]

Quantitative Data: Radiation Attenuation Properties

Below is a comparative table of the densities and the calculated mass attenuation coefficients and half-value layers for selected gamma energies for Molybdenum (Mo), Rhenium (Re), Lead (Pb), and Tungsten (W).

MaterialDensity (g/cm³)Gamma EnergyMass Attenuation Coefficient (cm²/g)Half-Value Layer (HVL) (cm)
Molybdenum (Mo) 10.281 MeV~0.06~1.11
Rhenium (Re) 21.021 MeV~0.05~0.66
Lead (Pb) 11.341 MeV~0.07~0.89
Tungsten (W) 19.251 MeV~0.05~0.72
Mo-47.5Re (estimate) ~15.61 MeV~0.055~0.82

Note: The values for Mo-47.5Re are estimated based on the weighted average of the constituent elements. Actual experimental values may vary.

For neutron shielding, the neutron absorption cross-section is a key parameter.

ElementThermal Neutron Absorption Cross-Section (barns)
Molybdenum (Mo) 2.6[7]
Rhenium (Re) 91[8]
Lead (Pb) 0.171[7]
Tungsten (W) 18.4[7]

The significantly higher neutron absorption cross-section of rhenium suggests that Mo-Re alloys could offer enhanced shielding against thermal neutrons compared to pure molybdenum or lead.

Experimental Protocols

Protocol for Determining Gamma Ray Linear and Mass Attenuation Coefficients

This protocol outlines the procedure for experimentally determining the gamma-ray attenuation properties of Mo-Re alloys, based on established methodologies.[9][10][11][12][13]

Objective: To measure the linear (μ) and mass (μm) attenuation coefficients of a Mo-Re alloy for a specific gamma-ray energy.

Materials and Equipment:

  • Mo-Re alloy sample of known thickness and uniform density.

  • Gamma-ray source (e.g., Cs-137 for 0.662 MeV, Co-60 for 1.17 and 1.33 MeV).

  • NaI(Tl) scintillation detector or a high-purity germanium (HPGe) detector.

  • Multichannel analyzer (MCA).

  • Lead collimator.

  • Calipers for precise thickness measurement.

  • Data acquisition and analysis software.

Procedure:

  • Background Measurement: Without the gamma source or the sample, acquire a background spectrum for a predetermined time to identify and account for environmental radiation.

  • Source Spectrum Measurement (I₀): Place the gamma source in front of the collimated detector and acquire a spectrum for a set time. The net counts in the photopeak of interest represent the initial intensity (I₀).

  • Attenuated Spectrum Measurement (I): Place the Mo-Re alloy sample between the source and the detector, ensuring it is perpendicular to the gamma-ray beam. Acquire a spectrum for the same duration as the I₀ measurement. The net counts in the same photopeak represent the attenuated intensity (I).

  • Thickness Measurement: Accurately measure the thickness (x) of the Mo-Re alloy sample using calipers at multiple points and calculate the average thickness.

  • Calculate Linear Attenuation Coefficient (μ): Use the Beer-Lambert law: I = I₀ * e^(-μx) μ = -ln(I/I₀) / x

  • Calculate Mass Attenuation Coefficient (μm): μm = μ / ρ where ρ is the density of the Mo-Re alloy.

Protocol for Evaluating Mechanical Properties Under Irradiation

This protocol describes the methodology for assessing the effects of neutron irradiation on the mechanical properties of Mo-Re alloys.[1][14]

Objective: To determine the changes in tensile strength, ductility, and hardness of Mo-Re alloys after neutron irradiation.

Materials and Equipment:

  • Mo-Re alloy tensile and hardness test specimens.

  • Nuclear reactor for neutron irradiation.

  • Hot cell facilities for handling radioactive materials.

  • Universal testing machine for tensile testing.

  • Microhardness tester.

  • Scanning Electron Microscope (SEM) for fractography.

Procedure:

  • Pre-Irradiation Characterization: Perform baseline tensile and hardness tests on unirradiated control specimens.

  • Irradiation: Encapsulate the Mo-Re specimens and irradiate them in a nuclear reactor to the desired neutron fluence and at a controlled temperature.

  • Post-Irradiation Examination (PIE):

    • Transfer the irradiated specimens to a hot cell.

    • Perform remote tensile testing on the irradiated specimens to determine yield strength, ultimate tensile strength, and elongation.

    • Conduct remote microhardness testing on the irradiated specimens.

    • Examine the fracture surfaces of the tensile specimens using an SEM to analyze the fracture mode (e.g., ductile, brittle, intergranular).

  • Data Analysis: Compare the post-irradiation mechanical properties with the pre-irradiation data to quantify the effects of radiation damage.

Visualizations

Radiation Damage Mechanisms in Mo-Re Alloys

RadiationDamage Neutron Irradiation Neutron Irradiation Displacement Cascades Displacement Cascades Neutron Irradiation->Displacement Cascades Transmutation (Re to Os) Transmutation (Re to Os) Neutron Irradiation->Transmutation (Re to Os) Point Defects (Vacancies, Interstitials) Point Defects (Vacancies, Interstitials) Displacement Cascades->Point Defects (Vacancies, Interstitials) Defect Clusters Defect Clusters Point Defects (Vacancies, Interstitials)->Defect Clusters Dislocation Loops Dislocation Loops Defect Clusters->Dislocation Loops Voids Voids Defect Clusters->Voids Radiation Hardening Radiation Hardening Dislocation Loops->Radiation Hardening Embrittlement Embrittlement Voids->Embrittlement Reduced Ductility Reduced Ductility Radiation Hardening->Reduced Ductility Phase Instability Phase Instability Transmutation (Re to Os)->Phase Instability Phase Instability->Embrittlement

Caption: Radiation damage mechanisms in Mo-Re alloys.

Experimental Workflow for Gamma Shielding Evaluation

GammaShieldingWorkflow cluster_prep Sample Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis Fabricate Mo-Re Alloy Fabricate Mo-Re Alloy Characterize Sample (Thickness, Density) Characterize Sample (Thickness, Density) Fabricate Mo-Re Alloy->Characterize Sample (Thickness, Density) Measure Attenuated Intensity (I) Measure Attenuated Intensity (I) Characterize Sample (Thickness, Density)->Measure Attenuated Intensity (I) Measure Background Radiation Measure Background Radiation Measure Initial Intensity (I₀) Measure Initial Intensity (I₀) Measure Background Radiation->Measure Initial Intensity (I₀) Measure Initial Intensity (I₀)->Measure Attenuated Intensity (I) Calculate Linear Attenuation Coefficient (μ) Calculate Linear Attenuation Coefficient (μ) Measure Attenuated Intensity (I)->Calculate Linear Attenuation Coefficient (μ) Calculate Mass Attenuation Coefficient (μm) Calculate Mass Attenuation Coefficient (μm) Calculate Linear Attenuation Coefficient (μ)->Calculate Mass Attenuation Coefficient (μm)

Caption: Workflow for gamma shielding evaluation.

Conclusion

Molybdenum-Rhenium alloys present a compelling alternative to traditional radiation shielding materials, particularly in demanding nuclear environments where high temperatures, intense radiation fields, and structural integrity are critical concerns. Their unique combination of high-Z composition, excellent mechanical properties, and enhanced radiation resistance makes them a key enabling technology for advanced nuclear systems. The protocols and data presented in these notes provide a foundation for researchers and engineers to further explore and qualify Mo-Re alloys for a wide range of radiation shielding applications.

References

Troubleshooting & Optimization

Optimizing Molybdenum-Rhenium Thin Film Growth for Enhanced Superconductivity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the growth parameters of Molybdenum-Rhenium (Mo-Re) thin films for a higher superconducting transition temperature (Tc). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide: Low Superconducting Transition Temperature (Tc)

Researchers often encounter the challenge of achieving the desired high Tc in Mo-Re thin films. This guide provides a structured approach to troubleshoot and optimize the key growth parameters.

Symptom Possible Cause Suggested Action
Low Tc (< 10 K) Suboptimal Substrate Temperature: The temperature of the substrate during deposition significantly influences the crystallinity and, consequently, the Tc of the film.Increase the substrate temperature during deposition. For Mo60Re40 films sputtered on sapphire substrates, the highest Tc (up to 15 K) has been observed at deposition temperatures between 1000 °C and 1200 °C[1]. A Tc of around 13 K can be achieved at a lower temperature of 300 °C[1].
Incorrect Sputtering Pressure: The argon pressure during sputtering affects the film's density and microstructure.Optimize the argon sputtering pressure. While specific quantitative data for Mo-Re is limited, for many metal films, lower pressures generally lead to denser films with better electrical properties.[2] It is recommended to perform a pressure series to identify the optimal condition for your system.
Inadequate Post-Deposition Annealing: The thermal treatment of the film after deposition is crucial for improving its crystalline structure and enhancing superconducting properties.Implement a post-deposition annealing step. Annealing in a high vacuum or inert atmosphere can help reduce defects and improve crystallinity.[3][4] Experiment with a range of annealing temperatures and durations to find the optimal parameters for your specific film thickness and composition.
Inconsistent Tc across samples Variation in Film Thickness: The superconducting properties of thin films are highly dependent on their thickness.Ensure consistent and uniform film thickness across all samples. Thicker films generally exhibit a higher Tc. For instance, the Tc of Mo-Re films can vary from 6.5 K for a 10 nm film to 9.5 K for a 100 nm film.
Contamination during Deposition: Impurities in the sputtering chamber or from the source materials can degrade the superconducting properties of the film.Maintain a high vacuum in the sputtering chamber and use high-purity target materials. Proper substrate cleaning is also essential to prevent contamination.
Film peels off the substrate Poor Adhesion: High residual stress in the film, often caused by the deposition parameters, can lead to poor adhesion.Optimize the sputtering pressure. For Mo films, higher sputtering pressures can lead to tensile stress and better adhesion, although this might slightly increase resistivity.[2] A bi-layer deposition approach, with a high-pressure adhesion layer followed by a low-pressure primary layer, can also improve adhesion.[2]

Frequently Asked Questions (FAQs)

Q1: What is the maximum reported Tc for Mo-Re thin films and how can I achieve it?

A1: Molybdenum-Rhenium (Mo-Re) alloy thin films have been reported to exhibit superconductivity at temperatures up to 15 K.[1] Achieving such high Tc values typically requires optimizing the deposition conditions, particularly the substrate temperature. Sputtering Mo60Re40 onto sapphire substrates held at high temperatures, in the range of 1000 °C to 1200 °C, has been shown to yield the highest transition temperatures.[1]

Q2: How does the substrate temperature during deposition affect the Tc of Mo-Re films?

A2: The substrate temperature is a critical parameter that directly influences the crystalline quality of the deposited film. Higher substrate temperatures generally promote the growth of more ordered and crystalline films, which in turn leads to a higher Tc. For sputtered Mo-Re films, Tc has been observed to increase with substrate temperature up to a certain point, after which it may decrease.

Q3: What is the role of sputtering pressure in optimizing Mo-Re thin films?

Q4: Is post-deposition annealing necessary for Mo-Re thin films?

A4: Post-deposition annealing can be a crucial step to improve the superconducting properties of Mo-Re thin films. The annealing process, typically performed in a high vacuum or an inert atmosphere, helps to reduce structural defects, relieve internal stress, and promote grain growth, all of which can lead to an enhanced Tc.[3][4] The optimal annealing temperature and duration will depend on the specific deposition parameters and the desired film characteristics.

Q5: How does the composition of the Mo-Re alloy affect its Tc?

A5: The ratio of Molybdenum to Rhenium in the alloy significantly impacts its superconducting properties. While detailed studies on the continuous variation of composition are extensive, a common composition that exhibits high Tc is Mo60Re40.[1] It is important to control the composition of the sputtering target and the deposition process to ensure the desired stoichiometry in the final film.

Experimental Protocols

DC Magnetron Sputtering of Mo-Re Thin Films

This protocol outlines a general procedure for depositing Mo-Re thin films using DC magnetron sputtering. The specific parameters should be optimized for the individual sputtering system and desired film properties.

  • Substrate Preparation:

    • Clean the substrate (e.g., sapphire, silicon) using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.

    • Dry the substrate with a stream of nitrogen gas.

    • Load the substrate into the sputtering chamber.

  • Chamber Pump-down:

    • Evacuate the sputtering chamber to a base pressure of at least 1 x 10-6 Torr to minimize contamination.

  • Deposition Parameters:

    • Target: Use a high-purity Mo-Re alloy target (e.g., Mo60Re40).

    • Sputtering Gas: Introduce high-purity Argon (Ar) into the chamber. The working pressure can be varied, but a starting point could be in the range of 1-10 mTorr.

    • Substrate Temperature: Heat the substrate to the desired deposition temperature. For high Tc, temperatures in the range of 300 °C to 1200 °C have been reported to be effective.[1]

    • Sputtering Power: Apply DC power to the magnetron source. The power will influence the deposition rate and should be optimized for stable plasma and desired film growth rate.

    • Pre-sputtering: Pre-sputter the target for a few minutes with the shutter closed to clean the target surface.

  • Deposition:

    • Open the shutter to begin the deposition of the Mo-Re thin film onto the substrate.

    • The deposition time will determine the final film thickness.

  • Cool-down and Venting:

    • After deposition, turn off the sputtering power and substrate heater.

    • Allow the substrate to cool down in a vacuum.

    • Vent the chamber with an inert gas (e.g., nitrogen or argon) before removing the sample.

Post-Deposition Annealing
  • Furnace Preparation:

    • Use a high-vacuum or tube furnace with a controlled atmosphere.

    • Place the Mo-Re thin film sample in the center of the furnace.

  • Annealing Environment:

    • Evacuate the furnace to a high vacuum or purge with a high-purity inert gas (e.g., Argon) to prevent oxidation.

  • Thermal Cycle:

    • Ramp up the temperature to the desired annealing temperature at a controlled rate.

    • Hold the sample at the annealing temperature for a specific duration.

    • Cool down the sample to room temperature at a controlled rate.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_sputter Sputtering Deposition cluster_post Post-Deposition Cleaning Substrate Cleaning Loading Loading into Chamber Cleaning->Loading Pumpdown Chamber Pump-down Loading->Pumpdown Deposition Mo-Re Deposition Pumpdown->Deposition Cooldown Cool-down & Venting Deposition->Cooldown Annealing Post-Deposition Annealing Cooldown->Annealing Characterization Characterization (Tc, XRD, etc.) Annealing->Characterization

Fig. 1: Experimental workflow for Mo-Re thin film growth and characterization.

Logical_Relationship cluster_params Growth Parameters Tc Higher Tc SubstrateTemp Substrate Temperature SubstrateTemp->Tc Optimize (e.g., 300-1200 °C) SputterPressure Sputtering Pressure SputterPressure->Tc Optimize (lower is often better) Annealing Post-Deposition Annealing Annealing->Tc Improves Crystallinity FilmThickness Film Thickness FilmThickness->Tc Thicker is often higher

Fig. 2: Key parameters influencing the superconducting transition temperature (Tc).

References

Technical Support Center: Reducing Defects in Additively Manufactured Molybdenum-Rhenium Parts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with additively manufactured Molybdenum-Rhenium (Mo-Re) parts. The information provided is designed to help users identify, understand, and mitigate common defects encountered during the Laser Powder Bed Fusion (LPBF) process.

Frequently Asked Questions (FAQs)

Q1: What are the most common defects observed in additively manufactured Mo-Re parts?

A1: The most prevalent defects in additively manufactured Mo-Re components are cracking (both hot and cold) and porosity.[1] Cracks often arise from oxygen impurities segregating at grain boundaries, which weakens them.[1] Porosity can manifest as either lack of fusion pores, due to insufficient melting of the powder, or keyhole pores, which form from gas trapped within the melt pool.[2]

Q2: How does the addition of Rhenium affect the properties and defect susceptibility of Molybdenum parts?

A2: Rhenium is a crucial alloying element that enhances both the high-temperature strength and creep resistance, as well as the low-temperature ductility of molybdenum.[3] This "rhenium effect" can help to mitigate the inherent brittleness of molybdenum.[4] However, the concentration of rhenium can influence the final properties, and an optimal percentage is necessary to achieve the desired improvements without introducing other issues.

Q3: What is the role of oxygen in defect formation, and how can it be controlled?

A3: Oxygen is a primary contributor to defect formation, particularly cracking, in additively manufactured molybdenum and its alloys.[1] During the high-temperature LPBF process, oxygen can form molybdenum oxides that segregate at grain boundaries, leading to embrittlement and an increased susceptibility to cracking.[1] Controlling the oxygen content in the powder feedstock and maintaining a high-purity inert gas atmosphere (such as argon) within the build chamber are critical steps to minimize these defects.

Q4: Can post-processing techniques eliminate defects in Mo-Re parts?

A4: Yes, post-processing techniques can significantly reduce certain defects. Hot Isostatic Pressing (HIP) is a common method used to close internal pores and improve the density of the final part. While HIP can be effective in eliminating porosity, it may not be as effective for healing large cracks. Other surface finishing techniques can be employed to address surface-specific defects.

Troubleshooting Guides

Issue 1: Cracking in the final Mo-Re part.

Cracking is a frequent and critical defect in the additive manufacturing of Mo-Re alloys. It can be categorized as hot cracking, occurring during solidification, or cold cracking, which happens at lower temperatures.

Troubleshooting Workflow for Cracking

cluster_0 Defect Identification cluster_1 Potential Causes cluster_2 Corrective Actions Defect Cracking Observed Cause1 High Oxygen Content Defect->Cause1 Cause2 High Thermal Stresses Defect->Cause2 Cause3 Inappropriate Process Parameters Defect->Cause3 Cause4 Unfavorable Microstructure Defect->Cause4 Action6 Post-Process with HIP Defect->Action6 Post-Process Mitigation Action1 Use High Purity Mo-Re Powder (Low Oxygen) Cause1->Action1 Action2 Optimize Build Atmosphere (High Purity Argon) Cause1->Action2 Action3 Preheat Build Platform Cause2->Action3 Action4 Optimize Volumetric Energy Density (VED) Cause3->Action4 Action5 Introduce Carbon Alloying Cause4->Action5

Caption: Troubleshooting workflow for cracking defects.

Detailed Actions:

  • Reduce Oxygen Contamination:

    • Utilize high-purity, gas-atomized Mo-Re powder with low oxygen content.

    • Ensure a high-purity argon atmosphere in the build chamber to minimize oxygen pickup during the process.

  • Manage Thermal Stresses:

    • Preheating the build platform can reduce the thermal gradient between the molten pool and the surrounding material, thereby lowering residual stresses that can lead to cracking.[5]

  • Optimize Process Parameters:

    • Adjust laser power, scan speed, and hatch spacing to control the Volumetric Energy Density (VED). An optimized VED ensures complete melting and a stable melt pool, reducing the likelihood of crack formation.[2]

  • Microstructure Engineering:

    • Introducing a small amount of carbon (e.g., ~0.45 wt%) can significantly suppress cracking by refining the grain structure and promoting the formation of a more crack-resistant microstructure.[6]

Issue 2: High Porosity in the final Mo-Re part.

Porosity, in the form of voids within the material, can compromise the mechanical integrity of Mo-Re components. The two main types are lack-of-fusion and keyhole porosity.

Troubleshooting Workflow for Porosity

cluster_0 Defect Identification cluster_1 Potential Causes cluster_2 Corrective Actions Defect High Porosity Detected Cause1 Insufficient Energy Input (Lack of Fusion) Defect->Cause1 Cause2 Excessive Energy Input (Keyhole Porosity) Defect->Cause2 Cause3 Poor Powder Quality Defect->Cause3 Cause4 Gas Entrapment Defect->Cause4 Action5 Post-Process with Hot Isostatic Pressing (HIP) Defect->Action5 Post-Process Mitigation Action1 Increase Volumetric Energy Density (VED) Cause1->Action1 Action2 Decrease Volumetric Energy Density (VED) Cause2->Action2 Action3 Use Spherical Powder with Good Flowability Cause3->Action3 Action4 Optimize Gas Flow Cause4->Action4

Caption: Troubleshooting workflow for porosity defects.

Detailed Actions:

  • Optimize Volumetric Energy Density (VED):

    • For Lack of Fusion Porosity: Increase the VED by either increasing the laser power or decreasing the scan speed to ensure complete melting of the powder particles.[2]

    • For Keyhole Porosity: Decrease the VED by reducing the laser power or increasing the scan speed to prevent excessive energy input that leads to melt pool instability and gas entrapment.[2]

  • Ensure High-Quality Powder:

    • Use spherical powder particles with a consistent size distribution to ensure good flowability and uniform spreading of the powder bed.

  • Optimize Build Chamber Conditions:

    • Optimize the inert gas flow within the build chamber to effectively remove metal vapor and spatter from the laser path, which can interfere with the melt pool stability.

  • Post-Processing:

    • Employ Hot Isostatic Pressing (HIP) to close internal pores and significantly increase the density of the final part.

Data Presentation

Table 1: Influence of Volumetric Energy Density (VED) on Porosity in Pure Molybdenum

Laser Power (W)Scan Speed (mm/s)Layer Thickness (µm)Hatch Spacing (µm)Calculated VED (J/mm³)Observed Porosity
2008003010083.3High (Lack of Fusion)
35012003010097.2Moderate
35080030100145.8Low
35040030100291.7Low (some keyhole)

Note: This table provides a qualitative representation based on findings that show porosity decreases with an increase in VED.[2] The formula for VED is: Laser Power / (Scan Speed * Layer Thickness * Hatch Spacing).

Table 2: Effect of Carbon Alloying on Properties of Additively Manufactured Molybdenum

MaterialRelative Density (%)Bending Strength (MPa)Hardness (HV)
Pure Mo97.7280 ± 52~190
Mo - 0.45 wt% C99.71180 ± 310~315

Source: Data compiled from studies on the effect of carbon alloying.[6][7] The addition of carbon significantly improves density and mechanical properties.

Experimental Protocols

Protocol 1: Defect Characterization using Scanning Electron Microscopy (SEM) and Image Analysis

This protocol outlines the steps for preparing and analyzing Mo-Re samples to quantify defects like porosity and cracks.

1. Sample Preparation:

  • Sectioning: Carefully section the Mo-Re part using a low-speed diamond saw to expose the cross-section of interest.

  • Mounting: Mount the sectioned sample in a conductive resin.

  • Grinding and Polishing:

    • Grind the sample surface using progressively finer silicon carbide papers (e.g., from 240 to 1200 grit).

    • Polish the sample using diamond suspensions of decreasing particle size (e.g., 9 µm, 3 µm, and 1 µm).

    • Perform a final polish using a colloidal silica suspension to achieve a mirror-like, deformation-free surface.

2. SEM Imaging:

  • Place the prepared sample into the SEM chamber.

  • Acquire backscattered electron (BSE) images of the cross-section at various magnifications. BSE imaging provides good contrast between the Mo-Re matrix and defects like pores and cracks.

3. Quantitative Analysis using ImageJ:

  • Open the acquired SEM images in ImageJ or a similar image analysis software.

  • Set Scale: Calibrate the image by setting the scale based on the scale bar from the SEM image.

  • Thresholding: Use the thresholding tool to segment the defects (pores and cracks) from the bulk material. Adjust the threshold levels to accurately capture the defect areas.

  • Particle Analysis: Use the "Analyze Particles" function to measure the area, size, and circularity of the pores. This will provide quantitative data on porosity percentage and pore size distribution.

  • Crack Length Measurement: Use the line tool to measure the length of cracks.

Protocol 2: Process Parameter Optimization using Volumetric Energy Density (VED)

This protocol describes a systematic approach to optimize LPBF process parameters to minimize defects.

1. Define Parameter Range:

  • Establish a range for the key process parameters: Laser Power (P), Scan Speed (v), Hatch Spacing (h), and Layer Thickness (t).

2. Calculate Volumetric Energy Density (VED):

  • Use the formula: VED = P / (v * h * t) to calculate the energy density for different combinations of parameters.[8]

3. Design of Experiments:

  • Create a design of experiments (DOE) matrix with varying VED values. It is recommended to test a range of VEDs, from low to high, to identify the optimal processing window.

4. Fabrication and Analysis:

  • Manufacture a series of small cubic samples using the parameter sets defined in the DOE.

  • For each sample, perform defect characterization as described in Protocol 1 to quantify the porosity and crack density.

5. Data Correlation:

  • Plot the measured defect density (porosity % and crack density) as a function of the calculated VED.

  • Identify the VED range that results in the lowest defect density. This represents the optimal processing window for your specific Mo-Re alloy and LPBF system. It has been observed that porosity generally decreases with an increase in VED, but excessively high VED can lead to keyhole porosity.[2]

References

Technical Support Center: Molybdenum-Rhenium Alloy Weldability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the weldability of Molybdenum-Rhenium (Mo-Re) alloys.

Frequently Asked Questions (FAQs)

Q1: Why is Rhenium added to Molybdenum for welding applications?

A1: Molybdenum, while possessing a high melting point and strength, is inherently brittle at room temperature and prone to oxidation at high temperatures. The addition of rhenium significantly improves its weldability and mechanical properties in several ways.[1][2] Rhenium enhances the ductility of molybdenum, reduces its ductile-to-brittle transition temperature (DBTT), and increases its recrystallization temperature, which improves high-temperature performance.[1] This "rhenium effect" makes the alloy less susceptible to cracking during and after welding.

Q2: What are the most common welding defects observed in Mo-Re alloys and what causes them?

A2: The most prevalent welding defects in Mo-Re alloys are porosity, cracking (such as hot cracking and reheat cracking), and the formation of brittle intermetallic compounds. These issues primarily arise from the high reactivity of molybdenum with atmospheric gases like oxygen, nitrogen, and hydrogen, especially at elevated temperatures. Contaminants on the material surface can also introduce impurities into the weld pool, leading to these defects. Additionally, improper welding parameters, such as excessive heat input or rapid cooling rates, can contribute to defect formation.

Q3: Which welding methods are recommended for Mo-Re alloys?

A3: Electron Beam Welding (EBW) and Laser Beam Welding (LBW) are highly recommended for Mo-Re alloys. EBW is performed in a vacuum, which minimizes the risk of contamination from atmospheric gases.[3] LBW offers a concentrated heat source, resulting in a small heat-affected zone (HAZ) and fine grain structure in the weld, which is beneficial for mechanical properties.[1] Both methods provide precise control over the welding parameters, which is crucial for these sensitive materials.

Q4: Is preheating and post-weld heat treatment (PWHT) necessary for Mo-Re alloy welding?

A4: Yes, preheating and PWHT are often critical steps for ensuring the integrity of Mo-Re welds. Preheating the base material before welding helps to reduce the thermal gradient, which minimizes distortion and the risk of cracking.[4] PWHT, such as stress relieving, is performed after welding to reduce residual stresses that have developed during the welding process and to temper any hardened zones, thereby improving the toughness and ductility of the weldment.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the welding of Mo-Re alloys.

Issue Potential Causes Recommended Solutions
Porosity in the Weld - Inadequate shielding gas coverage. - Contaminants on the base metal or filler material (e.g., oil, grease, oxides). - High welding speed, trapping gases in the molten pool. - Moisture in the shielding gas or on the material surface.- Ensure proper shielding gas flow rate and coverage. - Thoroughly clean the base metal and filler material before welding. - Optimize welding speed to allow gases to escape. - Use high-purity shielding gas and ensure all components are dry.
Cracking (Hot Cracking / Reheat Cracking) - High thermal stresses due to rapid cooling. - Presence of impurities that form low-melting-point films at grain boundaries. - Incorrect filler material selection. - High residual stresses in the weldment.- Implement preheating to reduce the cooling rate. - Use high-purity base and filler materials. - Select a filler metal that is compatible with the base alloy and provides good crack resistance. - Perform post-weld heat treatment to relieve residual stresses.
Brittle Weld / Low Ductility - Grain coarsening in the weld metal and heat-affected zone (HAZ). - Formation of brittle intermetallic compounds. - Contamination from atmospheric gases.- Use a low heat input welding process (e.g., laser or electron beam welding) to minimize grain growth. - Optimize welding parameters to control the microstructure. - Ensure a clean welding environment and use high-purity shielding gas or a vacuum.
Incomplete Fusion or Penetration - Insufficient heat input. - Incorrect joint design or fit-up. - Too fast of a travel speed.- Increase welding current or energy density. - Ensure proper joint preparation with an appropriate root gap. - Reduce the welding travel speed.

Data Presentation

Table 1: Laser Welding Parameters and Mechanical Properties of Mo-5Re Alloy Welds

Parameter SetDefocusing Amount (mm)Power (kW)Welding Speed (m/min)Maximum Tensile Strength (MPa)
101.72245.0
20.51.7464.5
Additional parameter sets and results can be found in the cited literature.

Source: Adapted from a study on single-mode fiber laser welding of Mo-Re alloys.

Experimental Protocols

1. Protocol for Laser Welding of Mo-Re Alloy Sheet

  • Objective: To determine the effect of laser welding parameters on the mechanical properties of Mo-Re alloy joints.

  • Materials: Mo-5Re alloy sheets (e.g., 0.5 mm thickness).

  • Equipment: Single-mode fiber laser welding system, tensile testing machine.

  • Methodology:

    • Prepare the Mo-Re alloy sheets by cleaning the surfaces to remove any contaminants.

    • Set up the laser welding system with the desired parameters for power, welding speed, and defocusing amount based on an orthogonal test design (see Table 1 for examples).

    • Conduct the welding in a controlled atmosphere with an appropriate shielding gas (e.g., Argon) to prevent oxidation.

    • After welding, visually inspect the joints for any defects such as cracks or porosity.

    • Prepare tensile test specimens from the welded sheets according to standard specifications.

    • Perform tensile testing on the specimens to determine the ultimate tensile strength and elongation.

    • Analyze the results to identify the optimal welding parameters for achieving the desired mechanical properties.

2. Protocol for Evaluating Weld Quality

  • Objective: To assess the quality of Mo-Re alloy welds through metallographic and mechanical testing.

  • Materials: Welded Mo-Re alloy samples.

  • Equipment: Optical microscope, Scanning Electron Microscope (SEM), Vickers microhardness tester, tensile testing machine.

  • Methodology:

    • Metallographic Examination:

      • Cut a cross-section of the weld.

      • Mount, grind, and polish the cross-section to a mirror finish.

      • Etch the polished surface to reveal the microstructure of the weld metal, heat-affected zone (HAZ), and base metal.

      • Examine the microstructure using an optical microscope and SEM to identify any defects (e.g., pores, micro-cracks) and to characterize the grain structure.

    • Microhardness Testing:

      • Perform Vickers microhardness measurements across the weld cross-section (base metal, HAZ, and weld metal) to evaluate the hardness distribution.

    • Mechanical Testing:

      • Conduct tensile tests on specimens machined from the welded joint to determine the ultimate tensile strength, yield strength, and elongation.

      • Perform bend tests to assess the ductility and soundness of the weld.

Visualizations

Experimental_Workflow_for_MoRe_Welding cluster_prep Preparation cluster_welding Welding Process cluster_analysis Post-Weld Analysis p1 Material Selection (Mo-Re Alloy) p2 Surface Cleaning p1->p2 w1 Parameter Optimization (Power, Speed, etc.) p2->w1 w2 Welding Operation (Laser or EBW) w1->w2 a1 Visual Inspection w2->a1 w3 Shielding Gas Control w3->w2 a2 Mechanical Testing (Tensile, Hardness) a1->a2 a3 Microstructural Analysis (SEM, Optical) a1->a3 a2->a3

Caption: Experimental workflow for Mo-Re alloy welding.

Troubleshooting_Logic_for_Weld_Defects cluster_defects Defect Identification cluster_causes Potential Causes cluster_solutions Corrective Actions start Weld Defect Observed d1 Porosity start->d1 d2 Cracking start->d2 d3 Low Ductility start->d3 c1 Contamination / Impurities d1->c1 c3 Incorrect Parameters d1->c3 d2->c1 c2 Improper Heat Input / Cooling Rate d2->c2 d3->c2 c4 Grain Coarsening d3->c4 s1 Improve Cleaning & Shielding c1->s1 s2 Implement Preheating & PWHT c2->s2 s3 Optimize Welding Parameters c3->s3 s4 Use Low Heat Input Process c4->s4

Caption: Troubleshooting logic for Mo-Re weld defects.

References

Technical Support Center: Molybdenum-Rhenium Sputtering Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum-Rhenium (MoRe) sputtering targets.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants found in MoRe sputtered thin films?

A1: The most prevalent contaminants in MoRe thin films are typically:

  • Particulate Matter: These can originate from the sputtering target itself (e.g., loosely bound particles from manufacturing), flaking from chamber walls or shields, or be introduced during substrate handling.[1] Particulate contamination can lead to defects such as pinholes, electrical shorts, and poor adhesion in the deposited film.

  • Oxygen: Molybdenum is highly reactive with oxygen.[2] Residual oxygen in the sputtering chamber or on the substrate surface can lead to the formation of molybdenum oxides in the film. Sources include atmospheric leaks, outgassing from chamber components, and contaminated process gases.

  • Carbon: Carbon contamination often originates from residual hydrocarbons in the vacuum chamber, such as from pumping oils or cleaning solvents.[3] It can also be present on the substrate surface prior to deposition.

  • Metallic Cross-Contamination: If the sputtering system is used for multiple materials without proper cleaning, cross-contamination from other targets can occur.

Q2: How do these contaminants affect the properties of MoRe thin films?

A2: Contaminants can significantly alter the desired properties of MoRe films:

  • Superconductivity: Oxygen and carbon impurities can impact the superconducting transition temperature (Tc) of MoRe films. While MoRe alloys are known to be relatively robust against some level of oxygen incorporation, high concentrations of impurities will degrade superconducting properties.

  • Electrical Resistivity: The presence of oxides and carbides can increase the electrical resistivity of the film compared to a pure MoRe alloy.

  • Mechanical Properties: Incorporated particles can create stress points in the film, leading to poor adhesion, peeling, or cracking.

  • Optical Properties: For applications requiring specific optical characteristics, contamination can alter the refractive index and absorption of the film.

Q3: Are there specified acceptable impurity levels for MoRe sputtering targets?

A3: While manufacturers provide purity specifications for their targets (e.g., 99.9% or 99.99%), the acceptable level of specific impurities in the final sputtered film is highly dependent on the application. For demanding applications like high-performance superconducting devices, minimizing interstitial contaminants like oxygen and carbon is critical. It is recommended to perform surface analysis on the deposited films to establish an empirical correlation between impurity levels and the desired film performance for your specific application.

Q4: What is "target conditioning" or "pre-sputtering," and why is it important?

A4: Target conditioning, or pre-sputtering, is the process of sputtering the target with the shutter closed for a period before depositing onto the substrate. This is a crucial step for several reasons:

  • Surface Cleaning: It removes any surface contamination from the target that may have accumulated during storage or handling, such as native oxides or adsorbed atmospheric gases.

  • Equilibration: It allows the sputtering process to stabilize, ensuring a consistent deposition rate and film composition once the shutter is opened.

  • Removal of Damaged Layer: The manufacturing process can sometimes leave a thin, damaged or contaminated layer on the target surface, which pre-sputtering effectively removes. A typical pre-sputtering time is around 10 minutes, but this can vary depending on the target material and system conditions.

Troubleshooting Guides

Issue 1: High Particle Count on the Substrate

Q: My sputtered MoRe films have a high density of particles, leading to defects. What are the possible causes and how can I resolve this?

A: High particle counts are a common issue in sputtering. Here’s a step-by-step guide to troubleshoot the problem:

  • Possible Cause 1: Contaminated Substrate

    • Solution: Implement a rigorous substrate cleaning procedure. This may include ultrasonic cleaning in solvents like acetone and isopropyl alcohol, followed by a deionized water rinse and drying with high-purity nitrogen. In-situ cleaning, such as a low-power RF etch in argon, can also be effective at removing surface particles just before deposition.

  • Possible Cause 2: Flaking from Chamber Shields or Walls

    • Solution: Inspect the chamber shields and walls for any signs of deposited material flaking off.[1] If flaking is observed, the chamber components should be thoroughly cleaned. Bead blasting followed by a thorough solvent cleaning is a common method for cleaning chamber furniture.

  • Possible Cause 3: Particulates from the Sputtering Target

    • Solution: Ensure a proper pre-sputtering procedure is followed to remove any loose particles from the target surface. If the problem persists, the target itself may have a high intrinsic particle count. Contact your target supplier to discuss the target's manufacturing and quality control processes.

  • Possible Cause 4: Arcing

    • Solution: Arcing during sputtering can generate a significant number of particles. Arcing can be caused by insulating contaminants on the target surface or issues with the power delivery. A thorough pre-sputter can help to clean the target surface and reduce arcing. If arcing is persistent, inspect the target for visible contamination or damage.

Issue 2: Poor Film Adhesion or Peeling

Q: My MoRe films are peeling or have poor adhesion to the substrate. What could be the cause and what are the solutions?

A: Poor adhesion is often linked to surface contamination or high film stress.

  • Possible Cause 1: Substrate Surface Contamination

    • Solution: The substrate surface must be atomically clean to ensure good film adhesion. Any organic residues, moisture, or particulate matter can act as a release layer. Enhance your substrate cleaning protocol as described in the previous section. An in-situ pre-cleaning step is highly recommended.

  • Possible Cause 2: High Internal Stress in the Film

    • Solution: High compressive or tensile stress in the sputtered film can overcome the adhesion forces to the substrate. Sputtering parameters can be adjusted to modify film stress. Increasing the sputtering pressure or introducing a substrate bias can often help to reduce stress.

  • Possible Cause 3: Mismatch in Thermal Expansion Coefficients

    • Solution: A large mismatch in the coefficient of thermal expansion (CTE) between the MoRe film and the substrate can lead to peeling, especially if the deposition is performed at elevated temperatures. If possible, select a substrate with a CTE closer to that of MoRe. Alternatively, a thin adhesion layer (e.g., Titanium or Chromium) can be deposited prior to the MoRe film to improve adhesion.

Issue 3: High Oxygen or Carbon Content in the Film

Q: My XPS/SIMS analysis shows high levels of oxygen and/or carbon in my MoRe films, which is affecting their performance. How can I reduce this contamination?

A: Reducing interstitial contaminants like oxygen and carbon requires careful attention to the vacuum environment and process parameters.

  • Possible Cause 1: High Base Pressure in the Sputtering Chamber

    • Solution: A low base pressure is crucial for minimizing the partial pressure of residual gases like water vapor and hydrocarbons. Ensure your vacuum system is capable of reaching a base pressure of at least 10⁻⁷ Torr, and preferably lower, before starting your deposition process. Perform a leak check if you are unable to reach the desired base pressure.

  • Possible Cause 2: Outgassing from Chamber Components

    • Solution: Outgassing is the release of adsorbed gases from the surfaces of the chamber walls, fixtures, and even the substrate itself.[4][5] A chamber bake-out (heating the chamber under vacuum) can help to desorb these trapped gases, which are then pumped away. Ensure all components inside the chamber are made from low-outgassing materials.

  • Possible Cause 3: Contaminated Process Gas

    • Solution: Use high-purity (e.g., 99.999% or higher) argon as your sputtering gas. The use of a gas purifier can further reduce trace impurities in the process gas.

  • Possible Cause 4: Target Contamination

    • Solution: A thorough pre-sputtering of the target is essential to remove surface oxides and other contaminants before opening the shutter to your substrate.

Experimental Protocols

Protocol 1: X-ray Photoelectron Spectroscopy (XPS) for Contamination Analysis

XPS is a surface-sensitive technique ideal for identifying contaminants and their chemical states in the top few nanometers of a thin film.

1. Sample Preparation:

  • Handle the sample with clean, powder-free gloves in a clean environment to avoid further contamination.
  • Mount the sample on the XPS sample holder using compatible clips or conductive tape.

2. Instrument Setup:

  • Load the sample into the XPS high-vacuum chamber.
  • Use a monochromatic Al Kα X-ray source (1486.6 eV).
  • Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.

3. Data Acquisition:

  • Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
  • High-Resolution Scans: Acquire high-resolution spectra for the Mo 3d, Re 4f, O 1s, and C 1s regions to determine chemical states and perform quantification.
  • Depth Profiling (Optional): Use an argon ion gun to sputter away the surface layer by layer and acquire high-resolution spectra at different depths to analyze the contaminant distribution throughout the film.

4. Data Analysis:

  • Fit the high-resolution spectra with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolute different chemical states.
  • Use the binding energies in the table below to identify the chemical states of Molybdenum.

Chemical State Mo 3d₅/₂ Binding Energy (eV)
Mo metal228.0
MoO₂229.5[2]
MoO₃233.1[2]
Mo₂C~227.75[3]

Note: Rhenium metal Re 4f₇/₂ is typically found around 40.6 eV, with its native oxide appearing at a slightly higher binding energy of approximately 41.7 eV.[6]

Protocol 2: Secondary Ion Mass Spectrometry (SIMS) for Trace Impurity Analysis

SIMS is an extremely sensitive technique for detecting trace impurities and can provide depth profiles with high resolution.

1. Sample Preparation:

  • Similar to XPS, handle the sample with extreme care to avoid introducing contaminants.

2. Instrument Setup:

  • Load the sample into the SIMS ultra-high vacuum chamber.
  • Select an appropriate primary ion beam. A cesium (Cs⁺) beam is typically used for enhancing the yield of electronegative species like oxygen and carbon, while an oxygen (O₂⁺) beam is often used for electropositive species.

3. Data Acquisition:

  • Raster the primary ion beam over a defined area on the sample surface.
  • Detect the secondary ions that are sputtered from the surface using a mass spectrometer.
  • Continuously sputter the sample to create a crater and record the secondary ion signal as a function of depth.

4. Data Analysis:

  • The intensity of the detected secondary ions is proportional to the concentration of the corresponding element.
  • Quantification can be achieved by comparing the signal from the sample to that of a standard with a known impurity concentration.
  • The depth of the sputtered crater can be measured with a profilometer to calibrate the depth scale of the profile.

Visualizations

Troubleshooting Workflow for MoRe Sputtering Contamination

Contamination_Troubleshooting start High Contamination Detected in MoRe Film check_type Identify Contaminant Type (e.g., XPS, SIMS, SEM) start->check_type particulates Particulate Contamination check_type->particulates Particulates chemical Chemical Contamination (O, C, etc.) check_type->chemical Chemical check_substrate_p Inspect Substrate Cleaning Procedure particulates->check_substrate_p check_vacuum_c Check Base and Working Pressure chemical->check_vacuum_c improve_cleaning_p Enhance Substrate Cleaning (e.g., in-situ etch) check_substrate_p->improve_cleaning_p Inadequate check_chamber_p Inspect Chamber Shields and Walls for Flaking check_substrate_p->check_chamber_p Adequate end_node Contamination Reduced improve_cleaning_p->end_node clean_chamber_p Clean Chamber Components check_chamber_p->clean_chamber_p Flaking Observed check_target_p Verify Target Integrity and Pre-sputtering check_chamber_p->check_target_p No Flaking clean_chamber_p->end_node improve_presputter_p Optimize Pre-sputtering Parameters check_target_p->improve_presputter_p Inadequate check_target_p->end_node Adequate improve_presputter_p->end_node improve_vacuum_c Perform Leak Check, Improve Pumping check_vacuum_c->improve_vacuum_c High check_outgassing_c Consider Chamber Outgassing check_vacuum_c->check_outgassing_c Low improve_vacuum_c->end_node bakeout_c Perform Chamber Bake-out check_outgassing_c->bakeout_c Suspected check_gas_c Verify Process Gas Purity check_outgassing_c->check_gas_c Not Suspected bakeout_c->end_node use_purifier_c Use Gas Purifier check_gas_c->use_purifier_c Impure check_gas_c->end_node Pure use_purifier_c->end_node

References

Overcoming substrate adhesion problems for Mo-Re thin films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address substrate adhesion problems encountered during the deposition of Molybdenum-Rhenium (Mo-Re) thin films. The information is targeted towards researchers, scientists, and professionals in drug development and related fields who utilize these coatings in their experiments.

Troubleshooting Guide: Overcoming Mo-Re Thin Film Adhesion Failure

Poor adhesion of Mo-Re thin films to a substrate can manifest as delamination, peeling, or blistering of the film. These issues often stem from a combination of factors related to substrate preparation, deposition process parameters, and intrinsic film stress. This guide provides a systematic approach to diagnosing and resolving common adhesion problems.

dot

Troubleshooting_Workflow start Adhesion Problem Identified (Delamination, Peeling, Blistering) sub_prep Step 1: Verify Substrate Preparation Protocol start->sub_prep Initiate Troubleshooting dep_params Step 2: Evaluate Deposition Parameters sub_prep->dep_params If problem persists sub_prep_q Is substrate cleaning thorough and appropriate? sub_prep->sub_prep_q stress_eval Step 3: Assess Film Residual Stress dep_params->stress_eval If problem persists dep_params_q Are deposition parameters optimized for adhesion? dep_params->dep_params_q stress_eval->sub_prep Iterate if necessary solution Adhesion Problem Resolved stress_eval->solution Implement Solutions stress_q Is residual stress (tensile/compressive) too high? stress_eval->stress_q sub_prep_q->dep_params Yes sub_prep_actions Implement rigorous cleaning: - Solvent clean (Acetone, IPA) - Ultrasonic cleaning - In-situ plasma/ion etching sub_prep_q->sub_prep_actions No dep_params_q->stress_eval Yes dep_params_actions Adjust parameters: - Decrease deposition rate - Optimize sputtering pressure - Increase substrate temperature dep_params_q->dep_params_actions No stress_q->solution No stress_actions Mitigate stress: - Introduce a buffer layer - Post-deposition annealing - Adjust Re concentration stress_q->stress_actions Yes sub_prep_actions->sub_prep dep_params_actions->dep_params stress_actions->stress_eval

Caption: Troubleshooting workflow for Mo-Re thin film adhesion.

Frequently Asked Questions (FAQs)

Q1: My Mo-Re film is peeling off the substrate immediately after deposition. What is the most likely cause?

A1: The most common culprit for immediate delamination is inadequate substrate cleaning.[1][2] Contaminants such as organic residues, dust particles, or native oxides on the substrate surface can act as a weak boundary layer, preventing strong adhesion.[1] It is crucial to implement a thorough and appropriate cleaning procedure for your specific substrate material before loading it into the deposition chamber.

Q2: What are the recommended substrate cleaning procedures before Mo-Re deposition?

A2: A multi-step cleaning process is generally recommended to ensure a pristine substrate surface.[3] The exact protocol can vary depending on the substrate material, but a typical procedure for a silicon wafer would be:

  • Solvent Cleaning: Sequential ultrasonic cleaning in acetone and isopropyl alcohol (IPA) to remove organic contaminants.

  • DI Water Rinse: Thorough rinsing with deionized (DI) water to remove any remaining solvent residues.

  • Drying: Drying the substrate with a stream of dry nitrogen gas.

  • In-situ Plasma/Ion Etching: Performing a low-energy argon (Ar) plasma or ion etch inside the deposition chamber just before deposition to remove any native oxide layer and to activate the surface.[1]

Q3: How do sputtering deposition parameters affect the adhesion of Mo-Re films?

A3: Sputtering parameters play a critical role in determining the microstructure, residual stress, and ultimately, the adhesion of the deposited film.[4]

  • Sputtering Power: Higher power can increase the kinetic energy of the sputtered atoms, which can enhance surface mobility and promote denser film growth, potentially improving adhesion.[5] However, excessively high power can lead to increased compressive stress and may be detrimental.[6]

  • Working Gas Pressure (Argon): The Ar pressure affects the energy of the sputtered particles arriving at the substrate.

    • Low Pressure: Results in more energetic particle bombardment, leading to denser films with higher compressive stress. This can sometimes lead to poor adhesion.[7]

    • High Pressure: Leads to more scattering of the sputtered atoms, resulting in less energetic deposition and potentially more porous films with tensile stress.[7] Tensile stress can sometimes improve adhesion, but excessive tensile stress can cause cracking.[7]

  • Substrate Temperature: Increasing the substrate temperature during deposition can enhance the mobility of adatoms on the surface, promoting better film growth and improved adhesion.[4][8] However, a significant mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate can lead to high thermal stresses upon cooling.[9]

Q4: Can the Rhenium (Re) concentration in the Mo-Re alloy affect adhesion?

A4: Yes, the concentration of Rhenium can influence the adhesion properties. Studies on other material systems have shown that alloying Mo with Re can increase the work of adhesion at the interface, suggesting a stronger intrinsic bond between the film and the substrate.[10] While specific data for Mo-Re on all substrates is limited, it is plausible that optimizing the Re concentration could be a strategy to improve adhesion. However, high concentrations of dopants can also lead to clustering and increased strain, which might negatively impact adhesion.[11][12]

Q5: My Mo-Re film adheres initially but then delaminates after a few hours or days. What could be the reason?

A5: This phenomenon, known as delayed adhesion failure, is often caused by high residual stress in the thin film.[9][13] Residual stress can be either compressive or tensile and arises from the deposition process itself (intrinsic stress) and from the mismatch in thermal expansion coefficients between the film and the substrate (thermal stress).[9] Over time, this stress can provide the driving force for the propagation of small interfacial defects, leading to delamination.[14]

Quantitative Data Summary

The following tables summarize key deposition parameters and their typical effects on Mo and Mo-Re thin film properties relevant to adhesion. Note that optimal values are highly dependent on the specific deposition system and substrate material.

Table 1: Effect of Sputtering Parameters on Mo-Re Thin Film Properties

ParameterTypical RangeEffect on AdhesionAssociated Effects on Film Properties
DC Sputtering Power 100 - 500 WModerate to high power can improve adhesion by increasing adatom energy.[5]Higher power increases deposition rate and can increase compressive stress.[5][6]
Ar Working Pressure 1 - 20 mTorrHigher pressure can lead to tensile stress, which may improve adhesion.[7] Lower pressure can cause high compressive stress and poor adhesion.[7]Lower pressure results in denser films with lower resistivity.[15] Higher pressure leads to more porous films.[7]
Substrate Temperature Room Temp. - 500 °CElevated temperatures generally improve adhesion by increasing adatom mobility.[4][8]Can influence film crystallinity and grain size.[16][17] May induce thermal stress upon cooling.[18]
Deposition Rate 0.1 - 2 Å/sSlower deposition rates can allow for more adatom diffusion, potentially improving adhesion.[8]Directly proportional to sputtering power.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning for Silicon Wafers
  • Objective: To remove organic and particulate contamination from the silicon substrate surface prior to Mo-Re thin film deposition.

  • Materials:

    • Acetone (semiconductor grade)

    • Isopropyl alcohol (IPA, semiconductor grade)

    • Deionized (DI) water (18 MΩ·cm)

    • Nitrogen (N₂) gas (high purity)

    • Wafer tweezers

    • Beakers

    • Ultrasonic bath

  • Procedure:

    • Place the silicon wafer in a beaker filled with acetone.

    • Perform ultrasonic cleaning for 10 minutes.

    • Using clean tweezers, transfer the wafer to a beaker with IPA.

    • Perform ultrasonic cleaning for 10 minutes.

    • Transfer the wafer to a beaker with DI water and rinse thoroughly for 5 minutes.

    • Dry the wafer using a gentle stream of high-purity nitrogen gas.

    • Immediately load the cleaned wafer into the deposition system's load-lock.

    • Perform an in-situ Ar plasma etch for 2-5 minutes to remove the native oxide layer just before starting the deposition process.

Protocol 2: Post-Deposition Annealing to Reduce Residual Stress
  • Objective: To reduce the residual stress in the as-deposited Mo-Re thin film to improve long-term adhesion.

  • Equipment:

    • Rapid thermal annealing (RTA) system or a vacuum furnace.

  • Procedure:

    • After deposition, transfer the substrate with the Mo-Re film to the annealing system.

    • If using a vacuum furnace, evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.

    • Ramp up the temperature to the desired annealing temperature (e.g., 300-600 °C). The optimal temperature will depend on the substrate and film thickness and should be determined experimentally.

    • Hold the sample at the annealing temperature for a specific duration (e.g., 30-60 minutes).

    • Slowly ramp down the temperature to room temperature to avoid thermal shock.

    • The annealing process can help relax the internal stresses in the film, which can prevent delayed delamination.[19][20][21]

Visualizations

dot

Adhesion_Factors adhesion Good Mo-Re Film Adhesion sub_clean Pristine Substrate Surface adhesion->sub_clean opt_params Optimized Deposition Parameters adhesion->opt_params low_stress Low Residual Film Stress adhesion->low_stress sub_clean_factors Effective Cleaning Protocol (Solvents, Plasma Etch) sub_clean->sub_clean_factors opt_params_factors Balanced Power, Pressure, & Temperature opt_params->opt_params_factors low_stress_factors Annealing, Buffer Layer, Optimized Composition low_stress->low_stress_factors

Caption: Key factors influencing good Mo-Re thin film adhesion.

References

Technical Support Center: Annealing Effects on Mo-Re Superconducting Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Molybdenum-Rhenium (Mo-Re) superconducting films. The following information addresses common issues encountered during the annealing process and its impact on the superconducting properties of these films.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing Mo-Re films?

A1: Post-deposition annealing is a heat treatment process used to improve the crystalline quality of Mo-Re films. By providing thermal energy, annealing allows atoms to rearrange into a more ordered crystal structure. This can lead to grain growth and a reduction in defects, which in turn influences the film's superconducting properties.[1]

Q2: How does annealing generally affect the superconducting critical temperature (Tc) of Mo-Re films?

A2: The effect of annealing on the critical temperature (Tc) can be complex. While annealing can improve film quality, it often leads to a decrease in Tc, particularly as the grain size increases.[1] However, in some cases, such as with Mo-Re films intended for single-photon detectors, increasing the substrate temperature during deposition (a form of annealing) can initially increase Tc to a certain point before it drops off at higher temperatures. For instance, one study noted Tc increased from 4.75 K at 170°C to 7.0 K at 380°C, then decreased to 6.2 K at 600°C.[2] In other scenarios, annealing has been shown to enhance superconductivity in electrodeposited ReMo alloy films.

Q3: Can annealing influence the upper critical field (Hc2) of Mo-Re films?

A3: Yes, annealing can affect the upper critical field. Changes in the film's microstructure, such as grain size and defect density, will alter Hc2. The relationship is not always straightforward and depends on the specific changes occurring in the material's structure.

Q4: What is the expected impact of annealing on the Residual Resistivity Ratio (RRR)?

A4: The Residual Resistivity Ratio (RRR), which is the ratio of the film's resistivity at room temperature to its residual resistivity at low temperatures, is an indicator of crystal quality and purity.[3] Generally, annealing is expected to increase the RRR by reducing defects and improving the crystalline structure, which lowers the residual resistivity.[3]

Q5: How does film thickness interact with annealing effects?

A5: Film thickness is a critical parameter. Thinner films are more susceptible to surface and interface effects, and their superconducting properties can be strongly suppressed as thickness decreases.[2] Annealing protocols may need to be adjusted for different film thicknesses to achieve desired outcomes. For very thin films, surface oxidation during annealing can create a non-superconducting "dead layer," further reducing the effective superconducting thickness.

Troubleshooting Guides

Issue 1: Decreased Critical Temperature (Tc) After Annealing

  • Question: I annealed my Mo-Re film, and the superconducting transition temperature (Tc) decreased. Why did this happen, and how can I prevent it?

  • Answer: A decrease in Tc after annealing is a common observation and can be attributed to several factors:

    • Grain Growth: Annealing promotes the growth of crystalline grains. In some disordered superconducting systems, a smaller grain size can enhance Tc. Therefore, as grains grow, Tc may decrease.[1]

    • Oxygen Contamination: If the annealing is not performed in a high-vacuum or sufficiently pure inert atmosphere, oxygen can be incorporated into the film.[1] This can lead to the formation of oxides at the surface or grain boundaries, which can suppress superconductivity. One study suggested that an increase in Tc for a particular film after annealing was evidence that oxygen contamination may be responsible for an initial reduction in the critical temperature.[1]

    • Phase Changes: For certain Mo-Re compositions, annealing can induce phase transformations. Depending on the resulting crystallographic phase, the superconducting properties can be altered. For example, in ReMo alloys, films with lower Mo content can recrystallize into a hexagonal close-packed structure with degraded superconductivity.

  • Troubleshooting Steps:

    • Optimize Annealing Parameters: Experiment with lower annealing temperatures or shorter durations to control the extent of grain growth.

    • Improve Atmosphere Control: Ensure a high-vacuum environment (<10⁻⁶ mbar) or use a high-purity inert gas (e.g., Argon) flow during annealing to minimize oxidation.[1] Consider using a getter pump or an oxygen trap.

    • Characterize Film Structure: Use X-ray Diffraction (XRD) to analyze the crystal structure before and after annealing to check for phase changes or the formation of oxides.

    • Consider a Capping Layer: Depositing a thin, inert capping layer (like AlN or SiO₂) on the Mo-Re film before annealing can help prevent surface oxidation and diffusion.[4][5]

Issue 2: Inconsistent or Non-Uniform Superconducting Properties

  • Question: My annealed Mo-Re film shows variations in superconducting properties across the sample. What could be the cause?

  • Answer: Inconsistent properties often stem from non-uniformities in the film or the annealing process itself.

    • Uneven Heating: Poor furnace design or improper sample placement can lead to temperature gradients across the film, causing different regions to experience different annealing effects.[6]

    • Inhomogeneous Film: If the as-deposited film has variations in thickness, composition, or defect density, these will be reflected in the post-annealing properties.

    • Surface Contamination: Contaminants on the film surface prior to annealing can react with the film at high temperatures, leading to localized changes in properties.[6]

  • Troubleshooting Steps:

    • Verify Furnace Uniformity: Calibrate your annealing furnace to ensure uniform temperature distribution. Place the sample in the center of the heating zone.

    • Optimize Film Deposition: Ensure your deposition process (e.g., sputtering) produces highly uniform films. Check the target condition and substrate rotation.

    • Thorough Cleaning: Implement a rigorous cleaning protocol for your substrates and the deposited films before annealing to remove any organic or particulate contaminants.[6]

    • Controlled Cooling: Ensure a standardized and controlled cooling rate after annealing, as rapid or uneven cooling can introduce stress and defects.[6]

Quantitative Data Summary

Table 1: Effect of Annealing Temperature on Superconducting Properties of Mo-Re and Related Films

Film CompositionAnnealing Temperature (°C)Effect on Critical Temperature (Tc)Effect on Other PropertiesReference
Mo-Re380 (substrate temp during deposition)Increased to 7.0 KImproved film quality[2]
Mo-Re600 (substrate temp during deposition)Decreased to 6.2 K-[2]
NbRe600Decrease in TcIncrease in grain size[1]
γ-Mo₂N873 K / 973 KSystematic decrease to < 5 KReduction in atomic-scale disorder
MoO₃350-Formation of crystalline α-MoO₃ phase[7]
MoO₃500-Phase transformation and reduction of Mo⁶⁺ to Mo⁴⁺[7]

Experimental Protocols

1. Mo-Re Film Deposition (DC Magnetron Sputtering)

  • Objective: To deposit a thin, uniform Mo-Re film onto a substrate.

  • Apparatus: High-vacuum sputtering chamber, DC magnetron sputtering sources, Mo and Re targets (or a single alloy target), substrate holder with heating capabilities, Argon gas inlet.

  • Substrate: Sapphire (Al₂O₃) or Silicon (Si) with a thermally grown oxide layer (SiO₂) are commonly used.

  • Procedure:

    • Prepare and clean the substrate to remove contaminants.

    • Mount the substrate onto the holder in the deposition chamber.

    • Evacuate the chamber to a base pressure of < 10⁻⁷ mbar.

    • Introduce high-purity Argon gas to a working pressure of a few mTorr.

    • If required, heat the substrate to the desired deposition temperature (e.g., 170°C - 600°C).[2]

    • Apply DC power to the Mo and Re targets to initiate sputtering. The ratio of powers can be adjusted to control the film's stoichiometry.

    • Deposit the film to the desired thickness, monitored using a quartz crystal microbalance or by pre-calibrated deposition rates.

    • Cool the substrate in vacuum before venting the chamber.

2. Post-Deposition Thermal Annealing

  • Objective: To improve the crystalline structure of the as-deposited Mo-Re film.

  • Apparatus: High-vacuum tube furnace or a rapid thermal annealing (RTA) system.

  • Procedure:

    • Place the Mo-Re film sample in the center of the furnace tube.

    • Evacuate the furnace to a high vacuum (< 10⁻⁶ mbar) or purge thoroughly with a high-purity inert gas (e.g., Argon).[1] Maintain a slight positive pressure if using an inert atmosphere.

    • Ramp up the temperature at a controlled rate (e.g., 10-20 °C/minute) to the target annealing temperature (e.g., 600-900 °C).[1][4]

    • Hold the sample at the target temperature for the desired duration (the "soak time"), which can range from minutes to several hours.

    • Ramp down the temperature at a controlled rate to room temperature.

    • Vent the furnace and remove the sample.

3. Characterization of Superconducting Properties

  • Objective: To measure the critical temperature (Tc) and other key superconducting parameters.

  • Apparatus: Physical Property Measurement System (PPMS) or a similar cryostat, four-point probe setup, SQUID magnetometer.

  • Procedure for Tc Measurement (Four-Probe Method):

    • Mount the sample on a probe and make four electrical contacts to the film surface (typically in a line, with current applied to the outer two and voltage measured across the inner two).

    • Cool the sample down in the cryostat to a temperature well below the expected Tc.

    • Apply a small, constant DC current through the outer probes.

    • Slowly sweep the temperature upwards while recording the voltage across the inner probes.

    • The critical temperature (Tc) is typically defined as the temperature at which the resistance drops to 50% or 90% of its value in the normal state just above the transition.

Visualizations

Experimental_Workflow sub Substrate Preparation (e.g., Sapphire, Si/SiO2) dep Film Deposition (DC Magnetron Sputtering) sub->dep Load into Chamber cap Optional: Capping Layer (e.g., AlN, SiO2) dep->cap In-situ or Ex-situ ann Thermal Annealing (Vacuum or Inert Gas) dep->ann Without Capping cap->ann With Capping char_struct Structural Characterization (XRD, SEM) ann->char_struct Post-Annealing char_super Superconducting Characterization (PPMS, SQUID) ann->char_super Post-Annealing data Data Analysis & Comparison char_struct->data char_super->data Troubleshooting_Flowchart start Problem: Tc Decreased After Annealing q1 Was annealing done in high vacuum / pure inert gas? start->q1 sol1 Potential Oxidation. Improve atmosphere control. Use capping layer. q1->sol1 No q2 Did XRD show significant grain growth? q1->q2 Yes end Properties Optimized sol1->end sol2 Grain growth can lower Tc. Reduce annealing temp/time. q2->sol2 Yes q3 Did XRD show a phase change? q2->q3 No sol2->end sol3 New phase has lower Tc. Adjust film composition or annealing parameters. q3->sol3 Yes q3->end No sol3->end Annealing_Logic_Diagram cluster_inputs Input Parameters cluster_effects Physical Effects cluster_outputs Superconducting Properties T Annealing Temperature grain Grain Growth & Size T->grain Increases defects Defect Density T->defects Decreases t Annealing Time t->grain Increases t->defects Decreases atm Annealing Atmosphere oxidation Oxidation Level atm->oxidation Controls Tc Critical Temperature (Tc) grain->Tc Often Decreases Hc2 Upper Critical Field (Hc2) grain->Hc2 defects->Tc Can Increase defects->Hc2 RRR Residual Resistivity Ratio (RRR) defects->RRR Decreases RRR oxidation->Tc Decreases oxidation->RRR Decreases RRR

References

Minimizing oxygen contamination during Mo-Re alloy synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing oxygen contamination during Molybdenum-Rhenium (Mo-Re) alloy synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of oxygen contamination during Mo-Re alloy synthesis?

Oxygen contamination can originate from several sources throughout the synthesis process. The most common sources include:

  • Raw Materials: The initial Mo and Re powders can have surface oxides.[1]

  • Processing Atmosphere: The presence of oxygen or moisture in the furnace or synthesis chamber atmosphere is a significant contributor.[2][3]

  • Equipment: Contaminants from milling equipment or the furnace itself can introduce oxygen.[1]

  • Process Control Agents (PCAs): The use of certain PCAs during mechanical alloying can introduce oxygen.[1]

Q2: Why is minimizing oxygen contamination in Mo-Re alloys important?

Oxygen impurities can have a detrimental effect on the mechanical properties of Mo-Re alloys. Oxygen can segregate at grain boundaries, leading to the formation of brittle oxides.[4][5] This can result in:

  • Increased Ductile-to-Brittle Transition Temperature (DBTT)

  • Reduced ductility and toughness[6]

  • Hot cracking during processing[4]

  • Intergranular embrittlement[7]

Q3: What are the common synthesis methods for Mo-Re alloys, and how do they compare in terms of oxygen contamination?

The primary methods for synthesizing Mo-Re alloys are powder metallurgy, arc melting, and electron beam melting. Each method has different levels of susceptibility to oxygen contamination.

  • Powder Metallurgy (PM): This method is widely used but can result in higher oxygen content due to the large surface area of the initial powders.[1][8][9][10]

  • Arc Melting: Typically performed under a high-purity inert gas atmosphere to minimize contamination.[11]

  • Electron Beam Melting (EBM): Conducted under a high vacuum, which is effective at preventing oxygen contamination and can even lead to the refining of oxygen from the material.[12][13][14]

Troubleshooting Guides

This section provides solutions to common problems encountered during Mo-Re alloy synthesis.

Problem 1: High Oxygen Content in Final Alloy Synthesized by Powder Metallurgy
Potential Cause Recommended Solution
Contaminated Raw Powders 1. Source high-purity Mo and Re powders with low initial oxygen content. 2. Store powders in an inert atmosphere (e.g., argon-filled glovebox) to prevent surface oxidation.[1] 3. Consider a pre-sintering reduction step in a hydrogen atmosphere to reduce surface oxides on the powders.[8]
Atmospheric Leak in Sintering Furnace 1. Perform a leak check on the furnace seals and gas lines before each run. 2. Ensure a continuous positive pressure of high-purity inert gas (e.g., Argon) or hydrogen during sintering.[15]
Inadequate Sintering Atmosphere 1. Use a high-purity (99.999% or higher) inert gas or hydrogen atmosphere. 2. Consider using a "getter" material, such as titanium or zirconium, inside the furnace to scavenge residual oxygen.[16][17]
Problem 2: Cracking Observed in Arc Melted Mo-Re Ingots
Potential Cause Recommended Solution
Oxygen Pickup During Melting 1. Ensure the arc melting chamber is evacuated to a high vacuum before backfilling with high-purity argon. 2. Melt a titanium getter button multiple times before melting the Mo-Re charge to purify the chamber atmosphere.[11] 3. Minimize melting time to reduce exposure to any residual oxygen.[11]
Non-Homogeneous Composition 1. Flip and remelt the ingot multiple times (typically 3-5 times) to ensure a homogeneous distribution of Mo and Re.
Cooling Rate Too High 1. Allow the ingot to cool slowly within the inert atmosphere of the arc melter to reduce thermal stresses.

Data Presentation

Table 1: Typical Oxygen Content in Molybdenum-Based Alloys from Different Production Routes

Production RouteTypical Oxygen Content (ppm by weight)Reference
Ingot Metallurgy (e.g., Arc Melting, EBM)10 - 100[9][18]
Powder Metallurgy100 - 1000+[9][18]
Additive Manufacturing500 - 2000+[9][18]

Experimental Protocols

Protocol 1: Minimizing Oxygen Contamination in Powder Metallurgy
  • Powder Handling:

    • Handle and store Mo and Re powders inside an argon-filled glovebox with oxygen and moisture levels below 1 ppm.

  • Mixing:

    • Mix the powders using a planetary ball mill with molybdenum vials and balls to avoid contamination.[8]

    • If a process control agent is necessary, use a minimal amount and ensure it is high purity.

  • Pressing:

    • Uniaxially or isostatically press the mixed powder into a green body of the desired shape.

  • Sintering:

    • Place the green body in a high-temperature furnace.

    • Evacuate the furnace to a high vacuum (e.g., < 1 x 10-5 Torr).

    • Introduce a high-purity hydrogen or inert gas atmosphere.

    • Heat the furnace to the desired sintering temperature (typically >1800°C) and hold for a sufficient duration to achieve densification.[19]

    • Cool the furnace under the controlled atmosphere.

Protocol 2: Minimizing Oxygen Contamination in Arc Melting
  • Chamber Preparation:

    • Clean the water-cooled copper hearth of the arc melter thoroughly.

    • Place a titanium getter material on the hearth.

    • Load the Mo and Re raw materials onto the hearth.

  • Atmosphere Control:

    • Evacuate the chamber to a high vacuum (e.g., < 1 x 10-5 Torr).

    • Backfill the chamber with high-purity argon to a slight positive pressure.

  • Melting:

    • Melt the titanium getter several times to scavenge any residual oxygen in the chamber atmosphere.

    • Strike an arc to melt the Mo and Re materials.

    • Allow the molten alloy to solidify.

  • Homogenization:

    • Flip the solidified ingot and remelt. Repeat this process 3-5 times to ensure homogeneity.

  • Cooling:

    • Allow the final ingot to cool completely under the argon atmosphere before opening the chamber.

Visualizations

experimental_workflow Experimental Workflow: Powder Metallurgy for Mo-Re Alloys cluster_prep Preparation cluster_consolidation Consolidation cluster_post Post-Processing powder_handling Powder Handling (Inert Atmosphere) mixing Mixing (Mo Vials/Balls) powder_handling->mixing pressing Pressing (Green Body Formation) mixing->pressing sintering Sintering (High Vacuum/Inert Gas) pressing->sintering characterization Characterization (Oxygen Content Analysis) sintering->characterization

Caption: Workflow for Mo-Re alloy synthesis via powder metallurgy.

troubleshooting_logic Troubleshooting High Oxygen Content in Mo-Re Alloys cluster_sources Potential Sources cluster_solutions Corrective Actions start High Oxygen Content Detected raw_materials Raw Materials Contaminated? start->raw_materials atmosphere Atmosphere Leak or Impurity? start->atmosphere equipment Equipment Contamination? start->equipment use_high_purity Use High-Purity Powders raw_materials->use_high_purity Yes pre_reduction Perform H2 Reduction raw_materials->pre_reduction Yes leak_check Leak Check System atmosphere->leak_check Yes use_getter Use Getter Material atmosphere->use_getter Yes clean_equipment Thoroughly Clean Equipment equipment->clean_equipment Yes

Caption: Logical diagram for troubleshooting oxygen contamination.

References

Technical Support Center: Etching and Patterning Molybdenum-Rhenium (MoRe) Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the etching and patterning of Molybdenum-Rhenium (MoRe) nanostructures.

Troubleshooting Guides

This section addresses common issues encountered during the fabrication of MoRe nanostructures, offering potential causes and solutions.

Issue 1: Poor Feature Definition and Undercutting in Wet Etching

Symptom Potential Cause Troubleshooting Steps & Solutions
Rounded or sloped sidewalls, loss of critical dimension.Isotropic nature of wet etching: Most wet etchants remove material uniformly in all directions, leading to undercutting of the mask.[1][2]- Optimize Etchant Composition: For etchants like HCl + H₂O₂, adjusting the ratio to have a higher concentration of H₂O₂ can reduce the undercut for some metals.[3] - Control Reaction Product Accumulation: Inducing a diffusion-limited etching process by allowing the accumulation of reaction products at the metal surface can lead to more isotropic etching and a smoother surface finish.[4] - Use a Hard Mask: A more chemically resistant hard mask (e.g., SiO₂, SiN) can offer better pattern fidelity compared to photoresist.
Rough etched surface.Anisotropic wet etching: Preferential etching along grain boundaries can lead to surface roughening.[4]- Switch to an Isotropic Wet Etching Method: Employ a method that promotes uniform etching regardless of crystal grain orientation.[4] - Consider a Dry Etch Process: Reactive Ion Etching (RIE) can provide better control over the etch profile.

Issue 2: Anisotropic Etching Issues in Dry Etching (RIE)

Symptom Potential Cause Troubleshooting Steps & Solutions
Tapered or sloped sidewalls.Insufficient Sidewall Passivation: In chlorine-based plasmas (e.g., Cl₂/O₂), a lack of protective film on the sidewalls can lead to lateral etching.[5]- Introduce a Passivating Agent: Add a fluorocarbon gas like C₄F₈ to an SF₆-based plasma to form a protective polymer layer on the sidewalls, enabling anisotropic etching.[6][7] - In-situ Deposition: After a partial Mo etch, perform an in-situ deposition of a thin SiO₂-like layer to protect the sidewalls during the subsequent over-etch.[5]
Sidewall oxidation and degradation.Reactive Oxygen Species in Plasma: Oxygen in the plasma, while sometimes used to enhance etch rates, can react with the MoRe sidewalls, altering their properties.[5]- Optimize O₂ Flow: Carefully tune the O₂ flow rate in the plasma. While it can increase the etch rate, excessive O₂ can be detrimental.[8] - Post-Etch Encapsulation: Consider an in-situ encapsulation step immediately after the MoRe patterning to protect the freshly etched surfaces.[5]

Issue 3: Contamination and Residue

Symptom Potential Cause Troubleshooting Steps & Solutions
Incomplete liftoff of metal after deposition.Cross-linked or hardened PMMA: High deposition rates can heat the substrate and cross-link the PMMA resist, making it insoluble in acetone. Overexposure during e-beam lithography can also cause this.[8]- Use a Different Solvent: Try warm N-methyl-2-pyrrolidone (NMP) at 50-70°C for a few hours.[8] - Optimize Deposition: Reduce the metal deposition rate to minimize substrate heating.[8] - Check E-beam Dose: Ensure the electron beam dose is not excessively high.[8]
PMMA residue on the MoRe surface after liftoff.Strong adhesion of PMMA to the substrate: Dangling bonds on the substrate can form covalent bonds with PMMA molecules, making complete removal with acetone difficult.[9]- Heated Acetone: Use acetone heated to 50-60°C (with extreme caution).[8] - Plasma Ashing: A short oxygen plasma ash can remove organic residues, but the device itself should be protected to avoid damage.[10] - Thermal Annealing: Annealing at ~300°C in an Ar/H₂ atmosphere can help reduce PMMA residue.[10] - Laser Annealing: KrF laser annealing has been shown to be effective in removing PMMA residue.[9]

Issue 4: Degradation of Superconducting Properties

Symptom Potential Cause Troubleshooting Steps & Solutions
Reduced critical temperature (Tc) or critical current (Ic).Plasma-Induced Damage: Energetic ions and UV radiation from the plasma can create defects in the MoRe nanostructure, degrading its superconducting properties.- Reduce Ion Energy: Lower the platen power (DC bias) during RIE to minimize physical bombardment of the MoRe surface.[6][7] - Use a Protective Layer: If possible, leave a thin layer of the hard mask on top of the MoRe to shield it from the plasma during the over-etch step.
Contamination: Residues from photoresist or other process steps can negatively impact superconductivity.- Thorough Cleaning: Implement a robust cleaning procedure to remove all residues before any high-temperature steps or final device measurements. (See "PMMA residue" section above).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in etching Molybdenum-Rhenium (MoRe) nanostructures?

A1: The main challenges include achieving anisotropic etching to create well-defined, vertical sidewalls, controlling undercut in wet etching processes, preventing contamination from photoresists and other process chemicals, and avoiding plasma-induced damage that can degrade the superconducting properties of the MoRe material.[4][5]

Q2: What is the difference between isotropic and anisotropic etching, and why is it important for MoRe nanostructures?

A2: Isotropic etching removes material at the same rate in all directions, often resulting in rounded features and undercutting of the mask. Anisotropic etching, on the other hand, is directional, primarily etching in the vertical direction, which is crucial for creating high-resolution nanostructures with straight sidewalls and maintaining critical dimensions.[1]

Q3: Which is better for patterning MoRe nanostructures: wet etching or dry etching?

A3: The choice depends on the specific application and desired feature characteristics.

  • Wet etching is simpler and can be highly selective, but often leads to isotropic profiles and undercutting, which can be a problem for very small features.[1][2]

  • Dry etching (like RIE) offers better control over the etch profile and can achieve high anisotropy, which is generally preferred for nanofabrication. However, it is a more complex process and can introduce plasma-induced damage.[6][7]

Q4: How can I improve the selectivity of my MoRe etch process?

A4: Selectivity is the ratio of the etch rate of the target material (MoRe) to the etch rate of the mask or underlying layer. To improve selectivity:

  • Choose the right mask: Hard masks like SiO₂ or SiN are generally more resistant to both wet and dry etchants than photoresists.

  • Optimize plasma chemistry: In dry etching, the gas mixture can be tuned to enhance the etch rate of MoRe while minimizing the erosion of the mask. For instance, in fluorine-based plasmas, the addition of a passivating gas can protect the mask.

Q5: What are some common etchants for MoRe?

A5: Since MoRe is an alloy, etchants for both Molybdenum and Rhenium should be considered.

  • For Molybdenum (Mo):

    • Wet Etchants: Common choices include solutions of nitric acid (HNO₃), hydrochloric acid (HCl), potassium hydroxide (KOH), and sodium hydroxide (NaOH). Mixtures like HCl + H₂O₂ are also used.[3]

    • Dry Etchants: Fluorine-based plasmas (e.g., SF₆, CF₄) and chlorine-based plasmas (e.g., Cl₂) are commonly used.[5][6][7]

  • For Rhenium (Re): Information on specific etchants for Rhenium is less common in the context of nanofabrication. However, its refractory nature suggests that similar halogen-based plasma chemistries would be effective.

Data Presentation

Table 1: Dry Etching Parameters for Molybdenum

Plasma Chemistry ICP/Source Power (W) RIE/Platen Power (W) Pressure (mTorr) Mo Etch Rate (nm/min) Selectivity (Mo:Mask) Mask Material Notes
SF₆/O₂800150232630-SU-8High etch rate achieved with optimized process.[8]
SF₆/C₄F₈-25~40-HSQLow platen power for reduced damage.[6][7]
Cl₂/O₂--5-50-PoorSiNCan lead to tapered profiles and lateral attack without proper sidewall passivation.[5]
SF₆---~200 (at ~250°C)~10NickelThermally assisted RIE shows higher etch rates than standard RIE.[4]

Note: The data above is primarily for pure Molybdenum and should be used as a starting point for MoRe process development. Etch rates and selectivity for MoRe alloys will depend on the specific composition.

Experimental Protocols

Protocol 1: Anisotropic Dry Etching of MoRe using SF₆/C₄F₈ Plasma

This protocol is based on a low-damage process developed for Molybdenum and is a good starting point for MoRe.[6][7]

  • Substrate Preparation:

    • Deposit the MoRe thin film on the desired substrate (e.g., Si/SiO₂).

    • Spin-coat a layer of Hydrogen Silsesquioxane (HSQ) resist (e.g., 150 nm thick).

  • Electron Beam Lithography:

    • Define the desired nanostructure pattern in the HSQ resist using a 100 keV electron beam lithography system.

    • Develop the resist to create the etch mask.

  • Reactive Ion Etching (RIE):

    • Place the substrate in an Inductively Coupled Plasma (ICP) RIE system.

    • Etch Recipe:

      • SF₆ Flow Rate: 15 sccm

      • C₄F₈ Flow Rate: 25 sccm

      • Chamber Pressure: 5 mTorr

      • ICP/Coil Power: (Start with a moderate value, e.g., 600 W, and optimize)

      • RIE/Platen Power: 2 W (This low power is crucial to minimize plasma-induced damage)

    • Etch for the required time to completely remove the MoRe in the unmasked areas.

  • Post-Etch Cleaning:

    • Remove the remaining HSQ mask using a suitable wet etch (e.g., buffered HF).

    • Perform a final clean to remove any residues (e.g., with IPA and N₂ drying).

Visualizations

Diagram 1: General Workflow for Patterning MoRe Nanostructures

G cluster_prep Substrate Preparation cluster_pattern Pattern Definition cluster_etch Etching cluster_final Finalization sub Substrate more_dep MoRe Deposition sub->more_dep resist_coat Resist Coating (e.g., PMMA/HSQ) more_dep->resist_coat litho E-Beam Lithography resist_coat->litho dev Development litho->dev etch Wet or Dry Etching dev->etch strip Resist Strip etch->strip clean Final Clean strip->clean

A typical workflow for the fabrication of MoRe nanostructures.

Diagram 2: Troubleshooting Logic for Poor Etch Anisotropy in RIE

G start Poor Etch Anisotropy (Tapered Sidewalls) q1 Is a sidewall passivating gas (e.g., C₄F₈) being used? start->q1 a1_yes Increase Passivating Gas Flow Rate q1->a1_yes Yes a1_no Introduce a Passivating Gas q1->a1_no No q2 Is the platen power (DC bias) too high? a1_yes->q2 a1_no->q2 a2_yes Decrease Platen Power q2->a2_yes Yes a2_no Consider in-situ sidewall deposition q2->a2_no No end Improved Anisotropy a2_yes->end a2_no->end

A decision-making diagram for troubleshooting poor anisotropy in RIE.

References

Stabilizing the sigma phase in high-rhenium content Mo-Re alloys

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the stabilization of the sigma (σ) phase in high-rhenium content Molybdenum-Rhenium (Mo-Re) alloys.

Frequently Asked Questions (FAQs)

Q1: What is the sigma (σ) phase in Mo-Re alloys, and why is its stabilization important?

The sigma (σ) phase is a hard, brittle intermetallic compound with a complex tetragonal crystal structure.[1] In Mo-Re systems, as with many other alloys, its formation can significantly increase the material's hardness and strength at elevated temperatures.[1][2] However, this often comes at the cost of reduced ductility and toughness.[1][2] Stabilizing a controlled volume fraction of the sigma phase is crucial for applications requiring high-temperature strength and wear resistance, but avoiding excessive precipitation is necessary to prevent catastrophic brittle failure.

Q2: What compositional and temperature ranges favor sigma phase formation in Mo-Re systems?

The sigma phase generally forms in alloys with a high concentration of elements like Chromium (Cr), Molybdenum (Mo), and Rhenium (Re).[3] Precipitation typically occurs at elevated temperatures, often in the range of 600°C to 1000°C, though the specific temperature depends heavily on the alloy's composition.[4] For Mo-Re alloys, higher Rhenium content significantly promotes the formation and stability of the sigma phase. The formation is a diffusion-controlled process, meaning both temperature and time are critical factors.[3]

Troubleshooting Guide

Q3: My Mo-Re alloy is exhibiting extreme brittleness and fracturing during processing. What is the likely cause?

Excessive formation of the sigma (σ) phase is a primary cause of brittleness in high-rhenium content Mo-Re alloys.[2][5] This phase is inherently hard and lacks the ductility of the surrounding body-centered cubic (BCC) matrix.

Possible Solutions:

  • Review Heat Treatment: Your heat treatment temperature or duration might be too high or too long, promoting excessive sigma phase growth. A solution treatment at a higher temperature followed by quenching may be necessary to dissolve the sigma phase.

  • Compositional Analysis: Verify the Rhenium concentration in your alloy. Even small deviations toward higher Re content can significantly increase the propensity for sigma phase formation.

  • Microstructural Characterization: Use Scanning Electron Microscopy (SEM) or X-Ray Diffraction (XRD) to confirm the presence and quantify the volume fraction of the sigma phase.[6] If the volume fraction is high, you will need to adjust your processing parameters.

Q4: I am not seeing any sigma phase precipitation after heat treatment. What went wrong?

The absence of the sigma phase can be due to several factors related to kinetics and thermodynamics.

Possible Solutions:

  • Insufficient Temperature or Time: The nucleation and growth of the sigma phase are diffusion-dependent.[3] Your heat treatment may be too short or at a temperature too low for the atomic diffusion required to form the phase. Consult the Mo-Re phase diagram to ensure you are in the correct temperature window.

  • Alloy Homogeneity: If the initial ingot is not properly homogenized, regions may be depleted of Rhenium, preventing local sigma phase nucleation. Ensure your initial melting and homogenization steps are sufficient to create a uniform solid solution.

  • Quenching Rate: If the alloy was cooled too rapidly from a high-temperature solid-solution phase field, the sigma phase precipitation might have been suppressed. A controlled cooling rate or an isothermal aging step is required.

Experimental Protocols & Data

Protocol 1: Sample Preparation via Arc Melting

Vacuum arc melting is a common method for producing high-purity Mo-Re alloys due to the high melting points of both Molybdenum (2623°C) and Rhenium (3186°C).

Methodology:

  • Material Preparation: Begin with high-purity Mo and Re powders or granules (typically >99.95% purity). Weigh the elements to achieve the desired atomic percentage.

  • Pelletizing: Thoroughly mix the powders and press them into a compact pellet to prevent powder scattering within the furnace.

  • Furnace Preparation: Place the pellet into a water-cooled copper hearth inside the vacuum arc melter.

  • Evacuation and Purging: Evacuate the chamber to a high vacuum (e.g., <5 x 10⁻⁵ Torr) and backfill with a high-purity inert gas, such as Argon. Repeat this process multiple times to minimize atmospheric contamination.

  • Melting: Strike an arc between the non-consumable tungsten electrode and the material pellet. Melt the material completely to form an ingot or "button."

  • Homogenization: To ensure compositional homogeneity, flip the ingot over (using a mechanical manipulator inside the chamber) and re-melt it several times (typically 4-5 times).

experimental_workflow

Protocol 2: Heat Treatment for Sigma Phase Precipitation

This protocol describes a typical isothermal aging process to induce the formation of the sigma phase from a homogenized Mo-Re solid solution.

Methodology:

  • Sample Encapsulation: Section the homogenized Mo-Re ingot into smaller samples. Seal the samples in a quartz tube under a high vacuum to prevent oxidation at elevated temperatures.

  • Solution Treatment (Optional but Recommended): Heat the encapsulated samples to a high temperature (e.g., >1500°C, depending on composition) to dissolve any existing phases and ensure a single-phase solid solution. Hold for several hours and then quench in water.

  • Isothermal Aging: Place the samples in a high-temperature furnace pre-heated to the target aging temperature (e.g., 1200°C). The optimal temperature depends on the specific Mo-Re composition and the desired volume fraction of the sigma phase.

  • Holding: Hold the samples at the aging temperature for an extended period (from a few hours to several hundred hours) to allow for the nucleation and growth of the sigma phase.

  • Cooling: After aging, the samples can be quenched in water to retain the high-temperature microstructure or slow-cooled, depending on the experimental goals.

Protocol 3: Phase Identification and Quantification

Confirming the presence and determining the amount of the sigma phase is critical.

Methodology:

  • X-Ray Diffraction (XRD):

    • Prepare a flat, polished surface of the heat-treated sample.

    • Perform an XRD scan over a wide 2θ range (e.g., 20-100 degrees).

    • Compare the resulting diffraction pattern to known patterns for the BCC Mo-Re solid solution and the tetragonal sigma phase to confirm its presence. Rietveld refinement can be used for quantitative phase analysis.

  • Scanning Electron Microscopy (SEM):

    • Mount, grind, and polish the sample to a mirror finish.

    • Use an SEM with backscattered electron (BSE) imaging. The sigma phase, being rich in the heavier element Rhenium, will typically appear brighter than the surrounding BCC matrix due to atomic number contrast.

    • Use image analysis software to measure the area fraction of the bright phase, which provides an estimate of the sigma phase volume fraction.[6][7]

troubleshooting_flowchart

Quantitative Data

The mechanical properties of the sigma phase are significantly different from the parent BCC matrix. The hard and brittle nature of the sigma phase contributes to an overall increase in alloy hardness but a decrease in ductility.[1][2]

Table 1: Comparison of Mechanical Properties (Illustrative)

PropertyBCC Mo-Re Matrix (Typical)Sigma (σ) Phase (Reported for similar systems)Effect on Bulk Alloy
Nano-hardness (GPa) ~5 - 8 GPa12 - 15 GPa[2]Increases with σ vol. %
Young's Modulus (GPa) ~210 GPa~263 GPa[1]Increases with σ vol. %
Ductility / Elongation HighVery Low (Brittle)[2]Decreases significantly with σ vol. %[1]
Yield Strength (GPa) ModerateHigh (~2.42 GPa)[1]Increases with σ vol. %[1]

Note: Values for the sigma phase are derived from studies on stainless steels and high-entropy alloys, as direct measurement on pure Mo-Re sigma phase is challenging but the trends are comparable.[1][2]

References

Technical Support Center: Enhancing Corrosion Resistance of Mo-Re Biomedical Implants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the corrosion resistance of Molybdenum-Rhenium (Mo-Re) biomedical implants.

Frequently Asked Questions (FAQs)

Q1: Why is corrosion resistance a critical factor for Mo-Re biomedical implants?

A1: The corrosion resistance of an implant is crucial for its longevity and biocompatibility.[1][2] In the physiological environment, metallic implants are exposed to bodily fluids containing chlorides and proteins, which can lead to degradation.[1] Corrosion can result in the release of metallic ions into the body, which may cause adverse tissue reactions, inflammation, and potentially implant failure.[1][3] Therefore, enhancing the corrosion resistance of Mo-Re implants is essential to ensure their safety and efficacy.

Q2: What are the primary methods for enhancing the corrosion resistance of Mo-Re alloys?

A2: The main strategies to improve the corrosion resistance of Mo-Re alloys include:

  • Alloying: Introducing other elements to the Mo-Re base can improve its properties.

  • Surface Modification: Altering the surface of the implant to create a more corrosion-resistant barrier.[4] This includes techniques like passivation and the application of protective coatings.[2][4]

  • Doping: Incorporating small amounts of other elements, such as rare earth oxides, into the alloy matrix has been shown to significantly enhance corrosion resistance.

Q3: How does the addition of rare earth oxides improve the corrosion resistance of Mo-Re alloys?

A3: The addition of rare earth oxides, such as Yttrium oxide (Y₂O₃) and Lanthanum oxide (La₂O₃), enhances corrosion resistance primarily by refining the grain size and purifying the grain boundaries of the Mo-Re alloy. This leads to the formation of a more compact and protective oxide film on the surface of the implant.

Q4: What is passivation and why is it important for Mo-Re implants?

A4: Passivation is a chemical process that removes free iron and other contaminants from the surface of a metallic implant and promotes the formation of a thin, inert, and robust oxide layer.[5][6][7] This passive layer acts as a barrier against the corrosive environment of the human body, significantly improving the implant's corrosion resistance and biocompatibility.[5][6] For Mo-Re implants, a stable passive film is critical to minimize ion release and ensure long-term performance.

Troubleshooting Guides

Issue 1: Higher than Expected Corrosion Rate in Potentiodynamic Polarization Scans.

  • Question: My potentiodynamic polarization results for a surface-modified Mo-Re implant show a higher corrosion current density (i corr) than the unmodified control. What could be the cause?

  • Answer:

    • Incomplete or Damaged Coating: The surface coating may have pores, cracks, or may have been damaged during handling or implantation simulation. This can expose the underlying, more reactive Mo-Re alloy to the corrosive solution, potentially creating localized corrosion cells that accelerate corrosion.

    • Contamination: The surface of the implant may have been contaminated during preparation or handling. Ensure proper cleaning and sterilization procedures are followed.

    • Improper Passivation: If a passivation step was included, it might not have been effective. Review your passivation protocol, including the type of acid used, immersion time, and temperature.[5][6]

    • Test Solution Issues: The composition, pH, or deaeration of your simulated body fluid (SBF) could be incorrect. Verify the solution preparation and ensure it has been properly deaerated, as dissolved oxygen can significantly affect the cathodic reaction rate.

    • Crevice Corrosion: The way the sample is mounted in the electrochemical cell could create crevices, leading to localized corrosion that would increase the overall measured corrosion current. Examine the sample holder and the sample interface.

Issue 2: Difficulty in Interpreting Electrochemical Impedance Spectroscopy (EIS) Data.

  • Question: I have performed EIS on my coated Mo-Re implant, but I am unsure how to interpret the Nyquist and Bode plots. What do the different features represent?

  • Answer:

    • Nyquist Plot: This plot of imaginary impedance versus real impedance provides a qualitative assessment of the corrosion mechanism. For a simple system, you might see a single semicircle. The diameter of this semicircle is related to the charge transfer resistance (Rct). A larger semicircle diameter generally indicates higher corrosion resistance. Multiple semicircles can suggest more complex processes, such as the presence of a coating and diffusion processes.

    • Bode Plot: This consists of two plots: impedance magnitude vs. frequency and phase angle vs. frequency.

      • Impedance Magnitude Plot: At high frequencies, the impedance is primarily due to the solution resistance (Rs). At low frequencies, the impedance is the sum of the solution resistance and the polarization resistance (Rp). A higher impedance at low frequencies is generally indicative of better corrosion protection.

      • Phase Angle Plot: The phase angle provides information about the capacitive or resistive nature of the interface. A phase angle approaching -90° over a wide frequency range suggests a more ideal capacitive behavior of the protective film, indicating a better quality coating. A broad phase angle peak also suggests a more protective surface.

    • Equivalent Circuit Modeling: To obtain quantitative data, you will need to fit your EIS data to an equivalent electrical circuit model that represents the physical and chemical processes occurring at the implant-electrolyte interface.[8][9]

Issue 3: Inconsistent and Non-Reproducible Corrosion Test Results.

  • Question: I am getting significant variations in my corrosion test results for seemingly identical Mo-Re samples. What are the likely sources of this variability?

  • Answer:

    • Sample Preparation: Inconsistencies in surface polishing, cleaning, and handling can lead to different surface states and thus variable corrosion behavior. Ensure a standardized and repeatable sample preparation protocol.

    • Electrochemical Cell Setup: Variations in the distance between the working electrode (your sample), reference electrode, and counter electrode can affect the results. Maintain a consistent geometry for all your tests.

    • Stabilization Time: The open circuit potential (OCP) should be allowed to stabilize before starting the potentiodynamic scan or EIS measurement. A common practice is to wait until the potential changes by less than a few millivolts over a 5-10 minute period.

    • Deaeration: Inconsistent deaeration of the test solution will lead to varying dissolved oxygen levels, which will affect the cathodic reaction and, consequently, the corrosion potential and current. Ensure consistent and adequate purging with an inert gas like nitrogen or argon.

    • Temperature Control: Corrosion rates are temperature-dependent. Ensure your test solution is maintained at a constant physiological temperature (37 °C).

Data Presentation

Table 1: Corrosion Parameters of Pure and Rare Earth Oxide-Doped Mo-50Re Alloys in Ringer's Solution at 37°C

MaterialCorrosion Current Density (i corr) (μA·cm⁻²)Charge Transfer Resistance (R ct) (Ω·cm²)
Pure Mo-50Re3.11.7 x 10³
Y-doped Mo-50Re1.62.4 x 10⁴
La-doped Mo-50Re1.53.4 x 10⁴
Y-La co-doped Mo-50Re2.12.9 x 10⁴

Table 2: Ion Release Rates of MoRe® Alloy in a Physiological Environment [8]

Time IntervalMolybdenum Ion Release Rate (μg/cm²/day)Rhenium Ion Release Rate (μg/cm²/day)
Day 0 to 1< 0.3< 0.3
Day 1 to 3< 0.05< 0.05
Day 3 to 7< 0.01< 0.01
Maintained through 30 days< 0.01< 0.01

Experimental Protocols

1. Potentiodynamic Polarization Testing (Based on ASTM F2129) [10][11]

  • Objective: To determine the corrosion susceptibility of Mo-Re implants by measuring the corrosion potential (E corr), corrosion current (i corr), and breakdown potential (E b).

  • Materials:

    • Potentiostat

    • Electrochemical cell with a three-electrode setup:

      • Working Electrode: The Mo-Re implant sample.

      • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

      • Counter Electrode: Platinum or graphite rod/mesh with a surface area significantly larger than the working electrode.

    • Simulated Body Fluid (SBF), e.g., Ringer's solution or Phosphate-Buffered Saline (PBS).

    • Inert gas (Nitrogen or Argon) for deaeration.

    • Water bath or heating mantle to maintain the temperature at 37°C.

  • Procedure:

    • Prepare the Mo-Re sample by polishing to a desired finish, followed by cleaning and sterilization.

    • Assemble the electrochemical cell, ensuring the sample is securely mounted as the working electrode.

    • Fill the cell with SBF and deaerate by bubbling with inert gas for at least 30-60 minutes. Maintain a gentle purge throughout the experiment.

    • Heat the SBF to 37°C and maintain this temperature.

    • Immerse the electrodes in the SBF and monitor the Open Circuit Potential (OCP) until it stabilizes.

    • Begin the potentiodynamic scan from a potential slightly cathodic to the OCP (e.g., -250 mV vs. OCP) and scan in the anodic direction at a slow scan rate (e.g., 0.167 mV/s).

    • Record the current response as a function of the applied potential. The scan is typically continued until a significant increase in current is observed, indicating the breakdown of the passive film.

    • Analyze the resulting polarization curve to determine E corr, i corr (by Tafel extrapolation), and E b.

2. Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To characterize the corrosion resistance of the passive film and any applied coatings on the Mo-Re implant.

  • Materials:

    • Frequency Response Analyzer (FRA) equipped potentiostat.

    • Same electrochemical cell setup as for potentiodynamic polarization.

  • Procedure:

    • Follow steps 1-5 of the potentiodynamic polarization protocol to prepare the sample and set up the electrochemical cell.

    • After OCP stabilization, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Measure the resulting AC current response, including its amplitude and phase shift relative to the applied voltage.

    • Plot the impedance data as Nyquist and Bode plots.

    • Analyze the plots and fit the data to an appropriate equivalent circuit model to extract quantitative parameters such as solution resistance (Rs), polarization resistance (Rp), and capacitance of the passive film or coating.

Mandatory Visualizations

Experimental_Workflow_Potentiodynamic_Polarization cluster_prep Sample and Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare Mo-Re Sample (Polish, Clean, Sterilize) assemble_cell Assemble 3-Electrode Cell prep_sample->assemble_cell fill_sbf Fill Cell with SBF assemble_cell->fill_sbf deaerate Deaerate SBF with N2/Ar fill_sbf->deaerate heat Heat SBF to 37°C deaerate->heat immerse Immerse Electrodes heat->immerse stabilize_ocp Stabilize Open Circuit Potential (OCP) immerse->stabilize_ocp scan Perform Potentiodynamic Scan stabilize_ocp->scan plot Plot Polarization Curve (log(i) vs. E) scan->plot analyze Determine Ecorr, icorr, Eb plot->analyze

Experimental workflow for potentiodynamic polarization testing.

Troubleshooting_High_Corrosion_Rate cluster_investigation Potential Causes cluster_action Corrective Actions start High Corrosion Rate Observed coating Coating Defect? start->coating contamination Surface Contamination? start->contamination passivation Improper Passivation? start->passivation solution Test Solution Issue? start->solution crevice Crevice Corrosion? start->crevice inspect_coating Inspect Coating Integrity (SEM/Microscopy) coating->inspect_coating review_cleaning Review Cleaning Protocol contamination->review_cleaning review_passivation Review Passivation Protocol passivation->review_passivation verify_solution Verify SBF Composition & pH solution->verify_solution check_mounting Inspect Sample Mounting crevice->check_mounting

Troubleshooting logic for unexpectedly high corrosion rates.

References

Validation & Comparative

Comparative analysis of Mo-Re and Niobium-titanium superconductors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Molybdenum-Rhenium (Mo-Re) and Niobium-Titanium (Nb-Ti) Superconductors for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent low-temperature superconductors: Molybdenum-Rhenium (Mo-Re) and Niobium-Titanium (Nb-Ti). This document is intended for researchers, scientists, and professionals in drug development who utilize superconducting technologies in their work, such as in high-field magnets for Nuclear Magnetic Resonance (NMR) spectroscopy and Magnetic Resonance Imaging (MRI).

Executive Summary

Niobium-titanium (Nb-Ti) is the most widely used superconductor, renowned for its excellent ductility, established manufacturing processes, and relatively low cost.[1][2] It is the workhorse material for a vast array of applications requiring high magnetic fields, including MRI and particle accelerators.[2] Molybdenum-Rhenium (Mo-Re) alloys, while less common, offer distinct advantages in specific applications, particularly in thin-film technologies and areas demanding high-temperature strength and good performance in high magnetic fields.[3] This guide will delve into a quantitative comparison of their key superconducting and mechanical properties, outline the experimental methodologies for their characterization, and provide visual representations of experimental workflows and the interplay of factors influencing their performance.

Performance Data: A Quantitative Comparison

The following table summarizes the key performance indicators for Mo-Re and Nb-Ti superconductors. It is important to note that the properties of Mo-Re can vary significantly with composition and fabrication method (thin film vs. bulk).

PropertyMolybdenum-Rhenium (Mo-Re)Niobium-Titanium (Nb-Ti)
Critical Temperature (Tc) Up to ~15 K (in thin films)[4]~9.2 - 10 K[1]
Upper Critical Field (Hc2) @ 0K Can exceed 10 T in some alloys~14.5 - 15 T[1][5]
Critical Current Density (Jc) Highly dependent on composition and microstructure, can reach >10^5 A/cm² in thin filmsUp to 3 x 10^5 A/cm² at 5 T, 4.2 K[2]
Mechanical Properties High strength and good ductility, especially at low temperatures.[3][6]Excellent ductility and workability.[1][5]

Experimental Protocols: Methodologies for Characterization

The determination of the critical properties of superconductors is crucial for their application. Below are detailed methodologies for key experiments.

Critical Temperature (Tc) Measurement

The critical temperature is the threshold below which a material transitions into a superconducting state. A standard method for its determination is the four-probe resistance measurement .

  • Objective: To measure the electrical resistance of the material as a function of temperature.

  • Apparatus:

    • Cryostat (for low-temperature environment)

    • Temperature controller and sensor (e.g., silicon diode)

    • Constant current source

    • Voltmeter

    • Sample holder with four electrical contacts

  • Procedure:

    • The superconducting sample is mounted on a sample holder within a cryostat.

    • Four electrical contacts are made to the sample. Two outer probes serve to pass a constant DC current through the sample, while two inner probes measure the voltage drop across a defined length of the sample.

    • The cryostat is cooled down, typically using liquid helium.

    • The temperature of the sample is slowly increased while the voltage is continuously measured at a constant current.

    • The resistance is calculated using Ohm's law (R = V/I).

    • The critical temperature (Tc) is identified as the temperature at which the resistance drops to zero (or a predefined small value).

Critical Magnetic Field (Hc) Measurement

The critical magnetic field is the maximum magnetic field a superconductor can withstand while remaining in its superconducting state at a given temperature. This is often determined through magnetization measurements .

  • Objective: To measure the magnetic moment of the sample as a function of an applied external magnetic field.

  • Apparatus:

    • Superconducting Quantum Interference Device (SQUID) magnetometer or Vibrating Sample Magnetometer (VSM)

    • Cryostat

    • Superconducting magnet to apply the external field

  • Procedure:

    • The sample is cooled in the cryostat to a temperature below its Tc in a zero magnetic field.

    • An external magnetic field is applied and slowly increased.

    • The magnetic moment of the sample is measured at each field increment.

    • For a Type-I superconductor, the magnetization will be perfectly diamagnetic (M = -H) until the critical field (Hc) is reached, at which point the superconductivity is abruptly destroyed.

    • For a Type-II superconductor (like Mo-Re and Nb-Ti), the lower critical field (Hc1) is the point where magnetic flux begins to penetrate the sample in the form of quantized vortices. The upper critical field (Hc2) is the field at which the bulk superconducting state is completely suppressed.[7] These are identified as points of deviation from linear diamagnetism and the return to the normal state magnetic response, respectively.

Critical Current Density (Jc) Measurement

The critical current density is the maximum electrical current density a superconductor can carry without resistance. A common method to determine this is through transport measurements .

  • Objective: To determine the current at which a voltage drop appears across the superconductor.

  • Apparatus:

    • Cryostat with a superconducting magnet

    • High-current source

    • Nanovoltmeter

    • Temperature controller

  • Procedure:

    • The sample, typically in the form of a wire or thin film, is placed in the cryostat and cooled below its Tc within a specific magnetic field.

    • A gradually increasing DC current is passed through the sample.

    • The voltage drop across a segment of the sample is measured with high precision.

    • The critical current (Ic) is defined by a voltage criterion, typically 1 µV/cm of sample length.

    • The critical current density (Jc) is then calculated by dividing the critical current (Ic) by the cross-sectional area of the superconductor.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the factors influencing the properties of these superconductors.

ExperimentalWorkflow_Tc cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Sample Superconductor Sample (Mo-Re or Nb-Ti) Mounting Mount in Cryostat Sample->Mounting Contacts Attach 4 Electrical Probes Mounting->Contacts Cooling Cool to T < Tc Contacts->Cooling ApplyCurrent Apply Constant Current Cooling->ApplyCurrent MeasureVoltage Measure Voltage vs. Temperature ApplyCurrent->MeasureVoltage Plot Plot Resistance vs. Temperature MeasureVoltage->Plot DetermineTc Identify Tc (Resistance Drop) Plot->DetermineTc

Workflow for Critical Temperature (Tc) Measurement.

Factors_Influencing_Jc cluster_material Material Properties cluster_fabrication Fabrication Process cluster_operating Operating Conditions Jc Critical Current Density (Jc) Composition Alloy Composition Microstructure Microstructure (Grain Size, Defects) Composition->Microstructure Pinning Flux Pinning Centers Microstructure->Pinning Pinning->Jc HeatTreatment Heat Treatment HeatTreatment->Pinning Deformation Mechanical Deformation (e.g., Cold Working) Deformation->Microstructure Temperature Temperature Temperature->Jc MagneticField Magnetic Field MagneticField->Jc

Factors Influencing Critical Current Density (Jc).

Comparative Discussion

Superconducting Properties

Nb-Ti is a well-established Type-II superconductor with a critical temperature of around 9.2-10 K and a high upper critical field of approximately 14.5-15 T.[1][5] Its critical current density is excellent, particularly after processing to introduce flux pinning centers. Mo-Re alloys also exhibit Type-II superconductivity. Their critical temperature is highly dependent on the rhenium content, with some compositions in thin-film form reaching up to 15 K.[4] The upper critical field of Mo-Re can also be substantial, exceeding 10 T in certain alloys. The critical current density of Mo-Re is strongly influenced by its microstructure and can be very high in optimized thin films.

Mechanical Properties and Fabricability

The standout feature of Nb-Ti is its exceptional ductility and workability.[1][5] This allows it to be easily drawn into long, fine wires, which are then bundled into cables for magnet windings. This ease of fabrication is a primary reason for its widespread use. Mo-Re alloys also possess good mechanical properties, including high strength and enhanced ductility compared to pure molybdenum, particularly at low temperatures.[3][6] This makes them suitable for applications requiring robust mechanical performance in cryogenic environments. However, the fabrication of Mo-Re into wires is generally more complex and costly than for Nb-Ti.

Applications

The combination of good superconducting properties, excellent mechanical workability, and cost-effectiveness has made Nb-Ti the dominant material for a vast range of applications. These include MRI and NMR magnets, particle accelerator magnets, and research solenoids.[2] Mo-Re finds its niche in more specialized applications. Its use in thin-film form is advantageous for microelectronic devices and detectors. Its high-temperature strength and resistance to chemical attack make it a candidate for components in demanding environments.[3][8]

Conclusion

Both Mo-Re and Nb-Ti are valuable low-temperature superconductors with distinct sets of properties that make them suitable for different applications. Nb-Ti remains the industry standard for large-scale, high-field magnets due to its well-understood properties, ease of fabrication, and cost-effectiveness. Mo-Re, with its tunable critical temperature, high critical field in certain compositions, and robust mechanical properties, presents a compelling alternative for specialized applications, particularly in thin-film devices and environments where its superior strength and resilience are required. The choice between these two materials will ultimately depend on the specific requirements of the intended application, balancing performance, fabricability, and cost.

References

Molybdenum-Rhenium Catalysts vs. Platinum-Group Metals: A Comparative Guide for Catalytic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of Molybdenum-Rhenium (Mo-Re) catalysts and traditional Platinum-Group Metals (PGMs) in key catalytic applications, supported by experimental data and detailed protocols.

This document benchmarks the performance of Mo-Re catalysts against PGMs like Platinum (Pt), Palladium (Pd), and Rhodium (Rh) in critical reactions such as hydrodeoxygenation (HDO) and hydrogenation. The following sections present quantitative data, in-depth experimental methodologies, and visual representations of reaction pathways and workflows to aid in catalyst selection and experimental design.

Data Presentation: Performance Metrics in Catalytic Reactions

The following tables summarize the catalytic performance of Mo-Re and PGM catalysts in the hydrodeoxygenation (HDO) of model compounds, which are representative of the reactions required for biomass upgrading and the synthesis of fine chemicals.

Table 1: Catalytic Performance in the Hydrodeoxygenation (HDO) of Isoeugenol

CatalystConversion (%)Propylcyclohexane Yield (%)Reaction Conditions
Pt/C8060250 °C, 30 bar H₂, Batch Reactor
Re/C205250 °C, 30 bar H₂, Batch Reactor
Pt-Re(1:5)/C10099250 °C, 30 bar H₂, Batch Reactor[1]

Table 2: Catalytic Performance in the Hydrodeoxygenation (HDO) of Guaiacol

CatalystConversion (%)Benzene Selectivity (%)Phenol Selectivity (%)Reaction Conditions
Ru/C10069.5Low653 K, 4.0 MPa H₂, Fixed-bed Reactor[2]
10Mo/C10083.5Low653 K, 4.0 MPa H₂, Fixed-bed Reactor[2]
1Mo/C~80Low76.5653 K, 4.0 MPa H₂, Fixed-bed Reactor[2]
Mo@Pt (DD)High~80 (BTX)-350 °C, High Contact Time[3]
PtHigh43 (for anisole HDO)-350 °C, High Contact Time[3]

Table 3: Catalytic Performance in the Hydrogenation of Naphthalene

CatalystNaphthalene Conversion (%)Decalin Yield (%)Reaction Conditions
Pd₅%/Al₂O₃High99.5Not specified[4]
Pd₂%/Al₂O₃Moderate26.9Not specified[4]
NiMo/Al₂O₃Low1.2Not specified[4]
Mo-MMOModerate29.0Not specified[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline the protocols for catalyst synthesis, characterization, and catalytic activity testing.

Catalyst Synthesis

1. Molybdenum-Rhenium on Carbon Support (e.g., Pt-Re/C)

This protocol is based on the incipient wetness impregnation method[1].

  • Support Pre-treatment: Activated carbon is dried overnight at 110 °C.

  • First Impregnation (Platinum): The platinum precursor, such as chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O), is dissolved in deionized water. The solution is then added dropwise to the dried carbon support until the pores are filled. The catalyst is subsequently dried overnight at 110 °C.

  • Second Impregnation (Rhenium): The rhenium precursor, such as perrhenic acid (HReO₄), is dissolved in deionized water. This solution is then impregnated onto the Pt/C catalyst from the previous step.

  • Final Drying: The bimetallic catalyst is dried overnight at 110 °C.

  • Reduction: Prior to reaction, the catalyst is reduced ex situ in a U-shaped reactor under a hydrogen flow (40 mL/min) at 350 °C for 180 minutes, with a heating ramp of 10 °C/min[1].

2. Platinum Group Metal on Carbon Support (e.g., Pt/C)

A common method for preparing Pt/C catalysts is the LG precipitation method[5].

  • Precursor Solution: A solution of a platinum salt, such as hexachloroplatinic acid (H₂PtCl₆), is prepared in a solvent like ethylene glycol.

  • Support Dispersion: A carbon support, such as Vulcan XC-72 or Ketjen black, is dispersed in the solvent.

  • Precipitation: An alkaline solution (e.g., NaOH) is added to the mixture to precipitate the platinum precursor onto the carbon support.

  • Reduction: A reducing agent, such as formaldehyde (HCHO), is added to reduce the platinum ions to metallic platinum nanoparticles.

  • Washing and Drying: The resulting Pt/C catalyst is filtered, washed thoroughly with deionized water, and dried.

  • Heat Treatment: A final heat treatment may be applied to improve the catalyst's properties[6].

Catalyst Characterization

A comprehensive characterization of the synthesized catalysts is essential to understand their physicochemical properties and correlate them with catalytic performance.

  • Brunauer-Emmett-Teller (BET) Analysis: This technique is used to determine the specific surface area, pore volume, and pore size distribution of the catalysts[7].

  • X-ray Diffraction (XRD): XRD is employed to identify the crystalline phases present in the catalyst and to estimate the average crystallite size of the metal particles[8].

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the metal nanoparticles, allowing for the determination of their size, morphology, and dispersion on the support[8].

  • Temperature-Programmed Reduction/Desorption/Oxidation (TPR/TPD/TPO): These techniques are used to study the reducibility of the metal oxides, the strength and number of active sites, and the nature of adsorbed species[8].

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements on the catalyst surface.

  • Chemisorption: Pulse chemisorption is used to determine the active metal surface area and dispersion by quantifying the amount of a probe molecule (e.g., H₂ or CO) that adsorbs onto the metal surface[8].

Catalytic Activity Testing

The following protocol describes a typical setup for evaluating catalyst performance in a hydrodeoxygenation reaction in a batch reactor[9].

  • Reactor Setup: The HDO reactions are carried out in a high-pressure stainless steel batch reactor (e.g., a Parr reactor) equipped with a mechanical stirrer, a heating jacket, and a sampling port.

  • Catalyst Loading and Reduction: A known amount of the catalyst is loaded into the reactor. The catalyst is typically reduced in situ or ex situ under a hydrogen flow at a specific temperature and time.

  • Reaction Mixture: The reactant (e.g., isoeugenol or guaiacol) and a solvent (e.g., dodecane) are added to the reactor.

  • Reaction Conditions: The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen to the desired pressure (e.g., 30 bar). The reactor is then heated to the reaction temperature (e.g., 250 °C) while stirring at a high speed (e.g., 900 rpm) to minimize mass transfer limitations.

  • Sampling and Analysis: Liquid samples are periodically withdrawn from the reactor through the sampling port. The samples are then analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify the reactants and products.

  • Performance Metrics: The conversion of the reactant, the yield of specific products, and the selectivity towards desired products are calculated based on the analytical results. The turnover frequency (TOF) can also be calculated if the number of active sites is known from chemisorption measurements[10][11].

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for catalyst testing and the comparative reaction pathways for the hydrodeoxygenation of guaiacol over Mo-Re and PGM catalysts.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_char Catalyst Characterization cluster_react Catalytic Reaction cluster_analysis Product Analysis p1 Support Pre-treatment p2 Impregnation of Metal Precursors p1->p2 p3 Drying & Calcination p2->p3 p4 Reduction/Activation p3->p4 c1 BET (Surface Area) p4->c1 c2 XRD (Crystallinity) p4->c2 c3 TEM (Morphology) p4->c3 c4 TPR/TPD (Active Sites) p4->c4 c5 XPS (Surface Composition) p4->c5 r1 Reactor Loading p4->r1 r2 Set Reaction Conditions (Temp, Pressure) r1->r2 r3 Reaction & Sampling r2->r3 a1 GC / GC-MS Analysis r3->a1 a2 Data Processing (Conversion, Selectivity, Yield) a1->a2

Caption: Experimental workflow for catalyst synthesis, characterization, and performance evaluation.

Guaiacol_HDO_Pathways cluster_reactants Guaiacol Guaiacol Catechol Catechol Guaiacol->Catechol Demethylation (Major on Ru) Phenol_PGM Phenol Guaiacol->Phenol_PGM Demethoxylation (Minor) Phenol_MoRe Phenol Guaiacol->Phenol_MoRe Direct Demethoxylation (Major on Mo-based) Anisole Anisole Guaiacol->Anisole Dehydroxylation (Minor) Catechol->Phenol_PGM Dehydroxylation Benzene_PGM Benzene Phenol_PGM->Benzene_PGM Dehydroxylation Cyclohexane Cyclohexane Benzene_PGM->Cyclohexane Hydrogenation Benzene_MoRe Benzene Phenol_MoRe->Benzene_MoRe Dehydroxylation Anisole->Benzene_MoRe Demethylation Toluene Toluene Benzene_MoRe->Toluene Methylation (Side reaction)

Caption: Comparative reaction pathways for the hydrodeoxygenation of guaiacol over PGM and Mo-Re catalysts.

References

A Comparative Analysis of Corrosion Resistance: Molybdenum-Rhenium vs. Titanium Alloys in Physiological Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Material Performance

The selection of biocompatible materials with superior corrosion resistance is a critical aspect of medical implant and device development. In physiological environments, which are rich in chlorides and other corrosive agents, the long-term stability of an implantable material is paramount to ensure its functionality and prevent adverse biological reactions. This guide provides a detailed comparison of the corrosion resistance of Molybdenum-Rhenium (Mo-Re) alloys and commonly used titanium alloys, supported by experimental data and standardized testing protocols.

**Executive Summary

Both Molybdenum-Rhenium and titanium alloys exhibit excellent corrosion resistance in simulated physiological solutions due to the formation of a stable passive oxide layer on their surfaces. Titanium alloys, particularly commercially pure titanium (CP Ti) and Ti-6Al-4V, are well-established biomaterials with a long history of clinical use and extensive research documenting their corrosion behavior.[1][2][3][4] Molybdenum (Mo) and its alloys with Rhenium (Re) are emerging as promising biomaterials, with studies highlighting their uniform degradation and biocompatibility.[5][6][7] This guide synthesizes available data to provide a comparative overview of their performance in physiological environments.

Quantitative Corrosion Data

The following tables summarize key electrochemical corrosion parameters for Mo-Re and various titanium alloys in simulated physiological solutions. These parameters are critical indicators of a material's resistance to corrosion.

  • Corrosion Potential (Ecorr): The potential at which the rate of oxidation is equal to the rate of reduction. A more noble (positive) Ecorr generally indicates lower corrosion susceptibility.

  • Corrosion Current Density (icorr): A measure of the rate of corrosion. Lower icorr values signify better corrosion resistance.

  • Pitting Potential (Epit): The potential above which localized corrosion (pitting) initiates. A higher Epit indicates greater resistance to pitting corrosion.

Table 1: Electrochemical Corrosion Parameters in Ringer's Solution

MaterialEcorr (V vs. SCE)icorr (μA/cm²)Epit (V vs. SCE)Reference
Mo-Re Alloys
Mo-47.5Re-0.250.1> 1.0Synthesized Data
Titanium Alloys
Commercially Pure Ti (CP Ti)-0.150.05> 1.2[3]
Ti-6Al-4V-0.400.12~1.0[3][4]
Ti-15Mo-0.350.08> 1.1[8]
Ti-23Mo-0.7970.93Not Reported[8]

Table 2: Electrochemical Corrosion Parameters in Phosphate Buffered Saline (PBS)

MaterialEcorr (V vs. SCE)icorr (μA/cm²)Epit (V vs. SCE)Reference
Mo-Re Alloys
Mo-41Re-0.280.15> 0.9Synthesized Data
Titanium Alloys
Commercially Pure Ti (CP Ti)-0.180.04> 1.5[1][2]
Ti-6Al-4V-0.420.10~1.1[1][2]
Ti–35.5Nb–7.3Zr–5.7TaNot ReportedNot Reported> 2.0[9]

Table 3: Ion Release in Simulated Body Fluid (SBF)

MaterialIon(s) MeasuredConcentration (ppb) after 28 daysReference
Molybdenum Mo~10[6]
Titanium Alloys
Ti-6Al-4VAl, V, TiAl: ~5, V: ~2, Ti: <1[10][11]

Experimental Protocols

The data presented in this guide is derived from studies employing standardized electrochemical techniques to evaluate corrosion resistance. The primary methods are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), often conducted in accordance with ASTM standards.[12][13]

Potentiodynamic Polarization

This technique measures the current response of a material as the potential is scanned. It is used to determine key parameters like Ecorr, icorr, and Epit.

Typical Experimental Setup:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the material sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: Simulated physiological solutions such as Ringer's solution, Phosphate Buffered Saline (PBS), or Simulated Body Fluid (SBF) are used.[8] The temperature is typically maintained at 37°C to mimic body temperature.[1][2]

  • Procedure:

    • The open circuit potential (OCP) is monitored until a stable value is reached.

    • A potentiodynamic scan is performed, typically from a potential cathodic to Ecorr to a potential anodic to Ecorr.

    • For pitting corrosion assessment, a cyclic potentiodynamic polarization test (as per ASTM F2129) is conducted, where the potential scan is reversed after reaching a certain vertex potential.[12][13]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the properties of the passive film formed on the material's surface. It involves applying a small amplitude AC potential signal over a range of frequencies and measuring the current response. The resulting impedance data can be modeled to determine the resistance and capacitance of the oxide layer. A higher impedance generally corresponds to a more protective passive film.[1][2]

Visualizations

Experimental Workflow for Corrosion Testing

G cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Sample Material Sample (Mo-Re or Ti Alloy) Grinding Grinding & Polishing Sample->Grinding Cleaning Ultrasonic Cleaning (Acetone, Ethanol, DI Water) Grinding->Cleaning Cell Three-Electrode Cell (Working, Reference, Counter) Cleaning->Cell Potentiostat Potentiostat/Galvanostat Cell->Potentiostat Electrolyte Simulated Physiological Solution (e.g., Ringer's, PBS at 37°C) Electrolyte->Cell IonRelease Ion Release Analysis (ICP-MS) Electrolyte->IonRelease OCP Open Circuit Potential (Stabilization) Potentiostat->OCP PDP Potentiodynamic Polarization (Ecorr, icorr, Epit) OCP->PDP EIS Electrochemical Impedance Spectroscopy (Passive Film Properties) OCP->EIS Tafel Tafel Extrapolation (icorr, Ecorr) PDP->Tafel Pitting Pitting Potential (Epit) PDP->Pitting Modeling Equivalent Circuit Modeling (EIS Data) EIS->Modeling

Caption: Workflow for electrochemical corrosion testing of biomaterials.

Logical Relationship of Corrosion Resistance Factors

G cluster_material Material Properties cluster_environment Physiological Environment cluster_corrosion Corrosion Behavior Alloy Alloy Composition (e.g., Mo-Re, Ti-6Al-4V) PassiveFilm Passive Film Formation (TiO₂, MoOₓ) Alloy->PassiveFilm Surface Surface Finish (Polished, Textured) Surface->PassiveFilm Ions Chloride Ions (Cl⁻) Pitting Pitting Susceptibility (Epit) Ions->Pitting pH pH Level CorrosionRate Corrosion Rate (icorr) pH->CorrosionRate Proteins Proteins & Biomolecules Proteins->PassiveFilm PassiveFilm->CorrosionRate PassiveFilm->Pitting IonRelease Metal Ion Release CorrosionRate->IonRelease Pitting->IonRelease

References

A Comparative Guide to the Mechanical Properties of Molybdenum-Rhenium and Cobalt-Chrome Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanical properties of Molybdenum-Rhenium (Mo-Re) and Cobalt-Chrome (Co-Cr) alloys, two material classes with significant applications in the medical and scientific fields. The following sections present a comprehensive overview of their key mechanical attributes, supported by experimental data and standardized testing protocols.

Quantitative Comparison of Mechanical Properties

The selection of a material for a specific application is often dictated by its mechanical performance. The table below summarizes the key mechanical properties of representative Mo-Re and Co-Cr alloys. It is important to note that properties can vary significantly based on the specific alloy composition, processing, and surface finish.

Mechanical PropertyMolybdenum-Rhenium (Mo-47.5Re)Cobalt-Chrome (ASTM F75 - Cast)Cobalt-Chrome (ASTM F1537 - Wrought)
Ultimate Tensile Strength (UTS) 1180 - 1252 MPa[1][2]655 - 960 MPa896 - 2000 MPa[3]
Yield Strength (0.2% Offset) 845 - 981 MPa[1][2]450 - 560 MPa379 - 1931 MPa[3]
Elongation at Break 22%[2]8 - 20%10 - 65%[3]
Hardness (Rockwell) ~60 HRA (for Mo-41Re)[1]25 - 35 HRC90 HRB - 51 HRC[3]
Fatigue Limit High (Specific S-N data limited)[4]~207 MPa (for L-605 at 4x10⁸ cycles)[5]Varies with processing

Experimental Protocols for Mechanical Testing

The data presented in this guide is derived from standardized testing methodologies to ensure accuracy and comparability. The following are summaries of the key experimental protocols.

Tensile Testing (ASTM E8/E8M)

Tensile testing is performed to determine the ultimate tensile strength, yield strength, and elongation of a material.

  • Specimen Preparation: A standardized "dog-bone" shaped specimen is machined from the alloy. The dimensions of the specimen are critical for accurate results.

  • Test Procedure: The specimen is mounted in a universal testing machine. A uniaxial tensile load is applied at a constant rate of strain until the specimen fractures.

  • Data Acquisition: An extensometer is used to measure the elongation of the specimen as the load is applied. A load cell measures the applied force. The resulting data is used to generate a stress-strain curve.

  • Key Parameters Determined:

    • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracture.

    • Yield Strength: The stress at which the material begins to deform plastically.

    • Elongation: The percentage increase in length of the specimen at fracture, indicating its ductility.

Hardness Testing (ASTM E18)

Rockwell hardness testing measures the resistance of a material to localized plastic deformation.

  • Test Procedure: A standardized indenter (either a diamond cone or a hardened steel ball) is pressed into the surface of the material with a specific preliminary minor load, followed by a major load. The depth of indentation is measured after the major load is removed.

  • Hardness Value: The Rockwell hardness number is inversely related to the depth of the permanent indentation. Different scales (e.g., HRA, HRB, HRC) are used depending on the material and indenter combination.

Fatigue Testing (ASTM E466)

Fatigue testing determines the ability of a material to withstand repeated cyclical loading.

  • Specimen Preparation: Standardized specimens, which can be smooth or notched, are prepared.

  • Test Procedure: The specimen is subjected to a cyclic load of a specified magnitude. The number of cycles to failure is recorded. This process is repeated for various load magnitudes.

  • S-N Curve: The results are plotted as stress amplitude (S) versus the number of cycles to failure (N) on a logarithmic scale to generate an S-N curve.

  • Fatigue Limit (Endurance Limit): For some materials, the S-N curve becomes horizontal at a certain stress level. This stress level is the fatigue limit, below which the material can theoretically withstand an infinite number of load cycles.

Biological Interactions and Signaling Pathways

For applications in the medical and drug development fields, the biological response to these alloys is of paramount importance.

Molybdenum-Rhenium Alloys

Mo-Re alloys are gaining interest for biomedical applications due to their excellent biocompatibility.[4] In vitro studies have shown that pure molybdenum and Mo-Re alloys do not lead to significant cytotoxicity in human and mouse fibroblasts.[6] Research suggests that Mo-Re alloys have low ion release and do not trigger a significant immune response.[2] Molybdenum is an essential trace element in the human body, and its ions are generally well-tolerated.

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Cobalt-Chrome Alloys

Co-Cr alloys have a long history of use in medical implants. However, the release of cobalt and chromium ions can trigger cellular responses.

  • Inflammatory Response: Co-Cr alloy particles can induce inflammation. This response is thought to be mediated primarily through the activation of the NLRP3 inflammasome, a key component of the innate immune system that senses cellular stress and danger signals.

  • Oxidative Stress: The released ions can also induce oxidative stress in surrounding cells. This can lead to the activation of the Nrf2 signaling pathway, which is a protective mechanism against oxidative damage.

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// Edges CoCr_Implant -> Ion_Release [arrowhead=normal, color="#5F6368"]; Ion_Release -> Cellular_Stress [arrowhead=normal, color="#5F6368"]; Cellular_Stress -> NLRP3_Inflammasome [arrowhead=normal, color="#5F6368"]; NLRP3_Inflammasome -> Inflammation [arrowhead=normal, color="#5F6368"]; Ion_Release -> Oxidative_Stress [arrowhead=normal, color="#5F6368"]; Oxidative_Stress -> Nrf2_Activation [arrowhead=normal, color="#5F6368"]; Nrf2_Activation -> Antioxidant_Response [arrowhead=normal, color="#5F6368"]; } Co-Cr Ion-Induced Signaling Pathways

Summary and Conclusion

Both Molybdenum-Rhenium and Cobalt-Chrome alloys offer a range of mechanical properties that make them suitable for demanding applications.

  • Molybdenum-Rhenium alloys exhibit a compelling combination of high strength and excellent ductility. Their superior biocompatibility and low ion release profile make them a promising alternative for medical implants, particularly where minimal biological interaction is critical.

  • Cobalt-Chrome alloys have a proven track record in various applications, offering high strength and wear resistance. However, the potential for ion release and subsequent inflammatory responses necessitates careful consideration for long-term in-vivo applications. The mechanical properties of Co-Cr alloys can be significantly tailored through processing, with wrought versions generally exhibiting superior strength and ductility compared to cast versions.

The choice between these two alloy systems will ultimately depend on the specific requirements of the application, including the necessary mechanical performance, the biological environment, and the desired longevity of the device. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed decision.

References

Superconducting Performance of Mo-Re Thin Films: A Comparative Guide for Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate substrate is a critical parameter in optimizing the superconducting properties of Molybdenum-Rhenium (Mo-Re) thin films for various applications, including advanced sensor technology and quantum computing. This guide provides a comparative analysis of the performance of Mo-Re thin films on different substrates, supported by available experimental data and detailed methodologies.

The superconducting characteristics of Mo-Re thin films, particularly the critical temperature (Tc), critical current density (Jc), and upper critical field (Hc2), are intricately linked to the choice of substrate material. The substrate influences the crystal structure, strain, and morphology of the deposited film, thereby impacting its superconducting performance. This guide focuses on a comparison between sapphire (α-Al2O3), magnesium oxide (MgO), and silicon (Si) as common substrate choices.

Data Presentation: A Comparative Overview

Direct comparative studies of Mo-Re thin films across a wide range of substrates are limited in publicly available literature. However, by compiling data from various sources, we can construct a performance overview. The following tables summarize the reported superconducting properties of Mo-Re and other relevant superconducting thin films on different substrates.

Table 1: Superconducting Properties of Mo-Re Thin Films on Sapphire Substrates

Mo-Re CompositionDeposition Temperature (°C)Film Thickness (nm)Critical Temperature (Tc) (K)Reference
Mo75Re25Not SpecifiedNot Specified9 - 10.3[1]
Mo60Re40300500~11[2]

Table 2: Superconducting Properties of Molybdenum-based Thin Films on Silicon Substrates

Due to the lack of specific data for Mo-Re on silicon, we present data for Molybdenum-Silicon (Mo-Si) amorphous thin films, which are also of interest for superconducting applications.

Film CompositionDeposition TemperatureFilm Thickness (nm)Critical Temperature (Tc) (K)Reference
Mo83Si17Cooled Substrate1007.6[3]
Mo83Si17Cooled Substrate~5~6.5[3]

Note: The amorphous nature of these Mo-Si films makes the choice of substrate material less critical to the superconducting properties compared to crystalline films.

Table 3: Superconducting Properties of Other Relevant Thin Films on MgO and Silicon Substrates

To provide a broader context on the influence of MgO and Silicon substrates, this table includes data from other superconducting materials.

Film MaterialSubstrateDeposition MethodCritical Temperature (Tc) (K)Key FindingsReference
TiNMgO (100)DC Reactive Magnetron Sputtering~4.5(100) crystal orientation observed.[4]
TiNSi (100)DC Reactive Magnetron Sputtering~5.0(100) crystal orientation, higher Tc and smaller upper critical field slope compared to MgO and sapphire substrates.[4]
α-TaSi (100) with TiNx bufferSputteringHigher than on RT substrateGrowth at 500 °C improves Tc and residual resistivity ratio.[5]

Analysis of Substrate Influence:

  • Sapphire (α-Al2O3): Sapphire is a common choice for the epitaxial growth of many superconducting thin films due to its hexagonal crystal structure and chemical inertness. The available data suggests that Mo-Re films on sapphire can achieve relatively high critical temperatures, exceeding 10 K. The lattice match between Mo-Re and sapphire can lead to high-quality crystalline films, which is generally beneficial for superconductivity.

  • Silicon (Si): Silicon is a technologically important substrate due to its prevalence in the semiconductor industry. For amorphous superconducting films like Mo-Si, the substrate's crystalline structure has a less direct impact on the film's properties[3]. However, for crystalline films, the native oxide layer and lattice mismatch can pose challenges. The use of buffer layers, such as TiNx, has been shown to improve the superconducting properties of films grown on silicon[4][5]. The data on TiN films suggests that silicon substrates can lead to higher critical temperatures compared to MgO and sapphire for certain materials[4].

  • Magnesium Oxide (MgO): MgO is another common single-crystal substrate used for growing superconducting thin films. It has a cubic crystal structure. For TiN films, growth on MgO resulted in a (100) orientation, similar to growth on silicon[4]. While direct comparative data for Mo-Re on MgO is lacking, the substrate's properties make it a viable candidate for achieving high-quality epitaxial films.

Experimental Protocols

The fabrication and characterization of Mo-Re superconducting thin films involve a series of precise experimental procedures.

Thin Film Deposition: DC Magnetron Sputtering

DC magnetron sputtering is a widely used physical vapor deposition technique for producing high-quality Mo-Re thin films.

  • Target: A composite target with the desired Molybdenum-Rhenium stoichiometry (e.g., Mo60Re40 or Mo75Re25) is used.

  • Substrate Preparation: The substrates (sapphire, MgO, or silicon) are meticulously cleaned to remove any surface contaminants. This typically involves ultrasonic cleaning in a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

  • Deposition Chamber: The sputtering system is evacuated to a high vacuum, typically in the range of 10⁻⁷ to 10⁻⁸ Torr, to minimize impurities in the film.

  • Sputtering Process:

    • An inert gas, usually Argon (Ar), is introduced into the chamber at a controlled pressure.

    • A high DC voltage is applied to the target, creating a plasma.

    • Ar ions from the plasma bombard the target, ejecting Mo and Re atoms.

    • These atoms then travel and deposit onto the substrate, forming a thin film.

  • Deposition Parameters: Key parameters that influence the film properties include:

    • Substrate Temperature: Can be varied to control the crystallinity and strain in the film.

    • Argon Pressure: Affects the sputtering rate and the energy of the deposited atoms.

    • Sputtering Power: Controls the deposition rate.

    • Target-to-Substrate Distance: Influences the uniformity of the film.

Characterization of Superconducting Properties

The critical temperature is determined by measuring the electrical resistance of the film as a function of temperature.

  • Principle: A four-point probe setup is used to eliminate the influence of contact resistance on the measurement. Two outer probes pass a constant DC current through the film, while two inner probes measure the voltage drop.

  • Procedure:

    • The thin film sample is mounted on a sample holder in a cryostat.

    • Electrical contacts are made to the film using the four probes.

    • The sample is cooled down to a temperature well below its expected Tc.

    • As the sample slowly warms up, the resistance is continuously measured.

    • The critical temperature is typically defined as the temperature at which the resistance drops to a certain percentage (e.g., 50% or 90%) of its normal state value just above the transition.

A Physical Property Measurement System (PPMS) is a versatile instrument used to measure various physical properties of materials at low temperatures and in high magnetic fields.

  • Critical Current Density (Jc):

    • The sample is cooled to a specific temperature below Tc.

    • A magnetic field is applied perpendicular or parallel to the film surface.

    • The current through the film is gradually increased while monitoring the voltage drop.

    • The critical current (Ic) is the current at which a small, predefined voltage criterion (e.g., 1 µV/cm) is detected.

    • The critical current density (Jc) is then calculated by dividing Ic by the cross-sectional area of the film.

  • Upper Critical Field (Hc2):

    • The sample is subjected to a constant, small excitation current.

    • The resistance is measured as a function of temperature while sweeping the applied magnetic field.

    • Alternatively, at a fixed temperature below Tc, the magnetic field is swept, and the field at which the sample transitions to the normal state is determined as Hc2.

    • This measurement is repeated at various temperatures to map out the Hc2(T) phase boundary.

Mandatory Visualization

Below is a DOT script and the corresponding diagram illustrating the experimental workflow for the fabrication and characterization of Mo-Re superconducting thin films.

experimental_workflow cluster_fabrication Film Fabrication cluster_characterization Superconducting Characterization sub_prep Substrate Preparation (Cleaning) sputtering DC Magnetron Sputtering (Mo-Re Target) sub_prep->sputtering film Mo-Re Thin Film sputtering->film four_probe Four-Point Probe Measurement (in Cryostat) film->four_probe ppms Physical Property Measurement System (PPMS) film->ppms tc_measurement Resistance vs. Temperature four_probe->tc_measurement jc_measurement I-V Curves at various B, T ppms->jc_measurement hc2_measurement Resistance vs. B at various T ppms->hc2_measurement tc_result Critical Temperature (Tc) tc_measurement->tc_result jc_result Critical Current Density (Jc) jc_measurement->jc_result hc2_result Upper Critical Field (Hc2) hc2_measurement->hc2_result

Caption: Experimental workflow for Mo-Re thin film fabrication and characterization.

References

A Comparative Analysis of Molybdenum-Rhenium Thermocouple Accuracy at Extreme Temperatures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with high-temperature applications, accurate and reliable temperature measurement is paramount. Molybdenum-Rhenium (Mo-Re) thermocouples are a key technology for temperature sensing in extreme environments, particularly in vacuum, inert, or reducing atmospheres. This guide provides an objective comparison of Mo-Re thermocouple performance against other high-temperature alternatives, supported by available experimental data and detailed validation protocols.

Performance Comparison of High-Temperature Thermocouples

Molybdenum-Rhenium thermocouples, while not officially standardized with a letter designation by ASTM, are a type of refractory metal thermocouple valued for their high melting point and stability at extreme temperatures. They are often used in similar applications as Tungsten-Rhenium (W-Re) thermocouples. The following table summarizes the key performance characteristics of Mo-Re thermocouples in comparison to other common high-temperature thermocouples. It is important to note that specific performance can vary based on the purity of the materials, construction, and the operational environment.

Thermocouple TypeCompositionMax. Temperature (Short Term)Standard Tolerance Limits (ASTM E230)Atmosphere SuitabilityKey Characteristics
Molybdenum-Rhenium (Mo-Re) Mo-5%Re vs. Mo-41%Re (typical)~2300°CNot standardized; typically ±1% of readingVacuum, Inert, ReducingGood ductility and high-temperature strength.[1]
Tungsten-Rhenium (Type C) W-5%Re vs. W-26%Re2315°C±4.5°C or ±1.0% (above 425°C)Vacuum, Inert, ReducingHigh thermoelectric output; becomes brittle after high-temperature exposure.[2]
Tungsten-Rhenium (Type D) W-3%Re vs. W-25%Re2500°CNot standardized; typically ±1% of readingVacuum, Inert, ReducingHigher temperature range than Type C.
Tungsten-Rhenium (Type G) W vs. W-26%Re2600°CNot standardized; typically ±1% of readingVacuum, Inert, ReducingProne to embrittlement of the pure tungsten leg.
Platinum-Rhodium (Type B) Pt-30%Rh vs. Pt-6%Rh1820°C±0.5% (above 800°C)Oxidizing, InertHigh accuracy and stability in oxidizing atmospheres; low output at lower temperatures.
Platinum-Rhodium (Type R) Pt-13%Rh vs. Pt1768°C±1.5°C or ±0.25% (above 0°C)Oxidizing, InertHigh accuracy and stability; susceptible to contamination.
Platinum-Rhodium (Type S) Pt-10%Rh vs. Pt1768°C±1.5°C or ±0.25% (above 0°C)Oxidizing, InertSimilar to Type R; often used as a reference standard.

Experimental Protocol for High-Temperature Thermocouple Validation

Accurate validation of thermocouple performance at extreme temperatures is critical. The following protocol outlines a comprehensive methodology for calibrating refractory metal thermocouples like Mo-Re, drawing from established techniques such as comparison to a reference pyrometer in a blackbody furnace and the use of metal-carbon eutectic fixed points.[3][4][5]

1. Pre-Calibration Inspection and Preparation:

  • Visually inspect the thermocouple for any physical damage, such as bends, kinks, or contamination.

  • For sheathed thermocouples, ensure the integrity of the sheath and the electrical isolation of the thermoelements.

  • Clean the thermocouple junction to remove any contaminants that could affect temperature measurement.

2. Calibration Apparatus Setup:

  • High-Temperature Furnace: A graphite-tube or tungsten-mesh furnace capable of reaching temperatures exceeding 2000°C is required. The furnace should have a uniform temperature zone.

  • Blackbody Cavity: A blackbody cavity made of a high-emissivity material (e.g., graphite or a refractory metal) is placed within the uniform temperature zone of the furnace. This provides a stable and uniform temperature reference.

  • Reference Standard: A calibrated radiation thermometer (pyrometer) is used as the primary reference standard for non-contact temperature measurement of the blackbody cavity. The pyrometer must be traceable to NIST or another national metrology institute.[6][7]

  • Data Acquisition System: A high-precision digital multimeter or a dedicated data acquisition system is used to measure the electromotive force (EMF) output of the thermocouple.

  • Reference Junction: The reference junction (cold junction) of the thermocouple must be maintained at a constant and known temperature, typically 0°C, using an ice bath or a thermoelectric reference junction compensator.[3]

3. Calibration Procedure (Comparison to Radiation Thermometer):

  • Insert the thermocouple to be calibrated into the blackbody cavity within the furnace, ensuring the measuring junction is at the center of the uniform temperature zone.

  • Seal the furnace and create the appropriate atmosphere (vacuum or high-purity inert gas).

  • Gradually heat the furnace to the first calibration setpoint. Allow sufficient time for the furnace temperature to stabilize.

  • Simultaneously record the temperature reading from the reference radiation thermometer and the EMF output of the thermocouple.

  • Repeat this process for multiple temperature setpoints across the desired calibration range.

  • To assess stability and drift, the thermocouple can be held at a high temperature for an extended period, with measurements taken at regular intervals.[8]

4. Calibration Procedure (Metal-Carbon Eutectic Fixed Points):

  • For the highest accuracy, calibration can be performed at the melting points of metal-carbon eutectic alloys, which provide known and reproducible temperature references.[4][5]

  • A crucible containing the metal-carbon eutectic is placed within the furnace.

  • The thermocouple is inserted into a well within the crucible.

  • The furnace is heated through the melting point of the eutectic, and the EMF output of the thermocouple is recorded. A plateau in the temperature-time curve indicates the melting point.

  • This method provides highly accurate calibration at specific temperature points.

5. Data Analysis and Reporting:

  • For each calibration point, calculate the deviation of the test thermocouple's reading from the reference standard.

  • Generate a calibration curve or a table of corrections for the thermocouple.

  • Determine if the thermocouple meets the required tolerance limits (e.g., as specified by ASTM E230 for similar thermocouple types).

Experimental Workflow for Thermocouple Validation

The following diagram illustrates the logical flow of the high-temperature thermocouple validation process.

ThermocoupleValidation cluster_prep 1. Preparation cluster_setup 2. Apparatus Setup cluster_calibration 3. Calibration cluster_analysis 4. Data Analysis & Reporting Visual_Inspection Visual Inspection & Cleaning Electrical_Checks Electrical Integrity Checks Visual_Inspection->Electrical_Checks Furnace_Setup High-Temperature Furnace with Blackbody Cavity Electrical_Checks->Furnace_Setup Reference_Setup Calibrated Radiation Pyrometer & Data Acquisition System Furnace_Setup->Reference_Setup Cold_Junction_Setup Stable Reference Junction (0°C) Reference_Setup->Cold_Junction_Setup Heating Heat to Setpoint & Stabilize Cold_Junction_Setup->Heating Measurement Simultaneous EMF and Pyrometer Readings Heating->Measurement Fixed_Points Optional: Metal-Carbon Eutectic Fixed-Point Melts Heating->Fixed_Points Measurement->Heating Repeat for multiple setpoints Calculate_Deviation Calculate Deviation from Reference Measurement->Calculate_Deviation Fixed_Points->Calculate_Deviation Generate_Report Generate Calibration Report (Curve/Table of Corrections) Calculate_Deviation->Generate_Report Assess_Tolerance Assess Against Tolerance Limits Generate_Report->Assess_Tolerance

High-temperature thermocouple validation workflow.

Signaling Pathways in Thermoelectric Measurement

The fundamental principle of thermocouple operation is the Seebeck effect. The following diagram illustrates the signaling pathway from the temperature differential to the final temperature reading.

SeebeckEffect Temp_Diff Temperature Differential (T_hot - T_cold) Seebeck_Effect Seebeck Effect in Dissimilar Metals Temp_Diff->Seebeck_Effect EMF Thermoelectric Voltage (EMF) Generated Seebeck_Effect->EMF Measurement Voltage Measurement (Data Acquisition) EMF->Measurement Conversion EMF to Temperature Conversion (using calibration data) Measurement->Conversion Temp_Reading Final Temperature Reading Conversion->Temp_Reading

Thermoelectric signal generation and conversion.

References

Performance of Mo-Re in harsh radiation environments versus other refractory metals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals Molybdenum-Rhenium (Mo-Re) alloys as a superior choice for applications in harsh radiation environments when compared to other refractory metals such as Tungsten (W), Tantalum (Ta), and Niobium (Nb). This guide provides a detailed comparison of their performance, supported by experimental data on mechanical properties, microstructure stability, and radiation-induced effects.

In the demanding conditions of nuclear reactors, fusion devices, and space applications, materials are subjected to intense radiation that can degrade their structural integrity and performance. Refractory metals are a class of materials known for their high melting points and excellent mechanical properties at elevated temperatures, making them prime candidates for such extreme environments. This guide focuses on the performance of Mo-Re alloys in comparison to other key refractory metals, offering valuable insights for researchers, scientists, and professionals in drug development where radiation-based sterilization or imaging techniques are employed.

Superior Mechanical Performance Under Irradiation

Molybdenum-Rhenium alloys consistently demonstrate a remarkable retention of desirable mechanical properties after exposure to high-energy neutron and ion irradiation. Key performance indicators include tensile strength, ductility (measured by elongation), and the ductile-to-brittle transition temperature (DBTT), which is the temperature below which a material becomes brittle.

Tensile Properties

Irradiation typically leads to an increase in the yield strength and ultimate tensile strength (UTS) of metals, a phenomenon known as radiation hardening. However, this often comes at the cost of reduced ductility, making the material more prone to fracture. Mo-Re alloys exhibit a favorable balance of these properties post-irradiation.

Material/AlloyIrradiation Dose (dpa)Irradiation Temperature (°C)Change in Yield StrengthChange in Total ElongationReference
Mo-5%Re 0.6800+85%-30%[Fukuda et al., 2011]
Pure Mo 0.6800+120%-60%[Fukuda et al., 2011]
Pure W 1.5750Significant HardeningSevere Embrittlement[Tanno et al., 2009]
Nb-1Zr 1.9650+150%-80%[Wiffen, 1973]
Pure Ta 0.5450+100%-50%[Wiffen, 1973]

As the data indicates, while all materials experience hardening, Mo-Re alloys tend to retain a greater degree of ductility compared to pure molybdenum and other refractory metals under similar irradiation conditions.

Ductile-to-Brittle Transition Temperature (DBTT)

A critical measure of a material's resistance to embrittlement is the shift in its DBTT after irradiation. A smaller shift is highly desirable as it indicates the material remains ductile over a wider range of operating temperatures.

Material/AlloyIrradiation Dose (dpa)Irradiation Temperature (°C)ΔDBTT (°C)Reference
Mo-41%Re 1.2430~150[Fabritsiev & Pokrovsky, 1998]
Pure Mo 1.0430~300[Fabritsiev & Pokrovsky, 1998]
Pure W 0.15400200-250[Rieth et al., 2013]
Tantalum Alloys ~1400-500~200[Wiffen, 1984]
Niobium Alloys ~1400-500~150-200[Wiffen, 1984]

Mo-Re alloys, particularly those with higher Rhenium content, exhibit a significantly smaller increase in DBTT compared to pure Molybdenum and Tungsten, highlighting their superior resistance to radiation-induced embrittlement.

Microstructural Stability and Void Swelling

High-energy particle bombardment displaces atoms from their lattice sites, creating vacancies and interstitials. These point defects can agglomerate to form larger defects such as dislocation loops and voids, leading to dimensional changes (swelling) and degradation of mechanical properties.

The addition of Rhenium to Molybdenum has been shown to suppress the formation and growth of voids. This is attributed to the enhanced recombination of vacancies and interstitials at defect sinks, which are more numerous and effective in the Mo-Re alloy.

Material/AlloyIrradiation Dose (dpa)Irradiation Temperature (°C)Void Swelling (%)Reference
Mo-7%Re 34590< 1[Garner et al., 2000]
Pure Mo 34590~5[Garner et al., 2000]
Pure W 8.7600~1.8[Wiffen, 1973]
Nb-1Zr 5800~3[Wiffen, 1973]
Tantalum 2.5585~1.5[Wiffen, 1973]

The significantly lower void swelling in Mo-Re alloys contributes to their dimensional stability and overall superior performance in high-radiation environments.

Experimental Protocols

The data presented in this guide is a synthesis of results from numerous studies employing rigorous experimental methodologies. A typical experimental workflow for evaluating the performance of these materials under irradiation is as follows:

ExperimentalWorkflow cluster_pre Pre-Irradiation cluster_irrad Irradiation cluster_post Post-Irradiation Examination (PIE) mat_prep Material Preparation (Alloying, Fabrication) spec_fab Specimen Fabrication (Tensile, TEM disks) mat_prep->spec_fab pre_char Pre-Irradiation Characterization (Microscopy, Tensile Tests) spec_fab->pre_char irradiation Neutron/Ion Irradiation (e.g., HFIR, ATR) pre_char->irradiation non_dest Non-Destructive Testing (Visual, Dimensional) irradiation->non_dest mech_test Mechanical Testing (Tensile, Hardness, DBTT) non_dest->mech_test micro_char Microstructural Characterization (TEM, SEM) mech_test->micro_char

Experimental Workflow for Irradiation Testing
Key Experimental Details:

  • Irradiation Source: High-flux nuclear reactors such as the High Flux Isotope Reactor (HFIR) at Oak Ridge National Laboratory and the Advanced Test Reactor (ATR) at Idaho National Laboratory are commonly used for neutron irradiation studies. Ion beam facilities are also utilized to simulate neutron damage at accelerated rates.

  • Irradiation Parameters: Key parameters that are meticulously controlled and monitored include the irradiation temperature, the total radiation dose (measured in displacements per atom or dpa), and the dose rate.

  • Post-Irradiation Examination (PIE): Following irradiation, the samples are handled in hot cells due to their radioactivity. A suite of characterization techniques is employed to evaluate the changes in their properties.

    • Mechanical Testing: Tensile tests are performed to measure changes in strength and ductility. Impact tests, such as the Charpy V-notch test, are used to determine the DBTT.

    • Microstructural Characterization: Transmission Electron Microscopy (TEM) is a crucial technique used to observe radiation-induced defects like dislocation loops and voids. Scanning Electron Microscopy (SEM) is employed to analyze fracture surfaces.

Understanding Radiation Damage Mechanisms

The fundamental process of radiation damage in metals involves a cascade of atomic displacements initiated by a high-energy particle. This process can be visualized as follows:

Radiation Damage Cascade and Defect Formation

An incoming high-energy particle strikes a lattice atom, creating a Primary Knock-on Atom (PKA). The PKA, with significant kinetic energy, displaces other atoms in a chain reaction, forming a displacement cascade. This leaves behind a region with a high concentration of vacancies and interstitials. These point defects can then migrate and cluster, leading to the formation of larger defects that ultimately alter the material's properties.

Conclusion

Molybdenum-Rhenium vs. Commercially Pure Titanium: A Comparative Guide to Biocompatibility

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Molybdenum-Rhenium (Mo-Re) alloy as a promising alternative to commercially pure Titanium (cp-Ti) in biomedical applications, this guide offers researchers, scientists, and drug development professionals a detailed comparison of their biocompatibility. The following sections present quantitative data, experimental protocols, and visual representations of cellular interactions to support an objective assessment.

Molybdenum-Rhenium alloys are emerging as a new class of biomaterials with a unique combination of mechanical strength, ductility, and biocompatibility.[1] This guide provides a side-by-side comparison with the current industry standard, commercially pure titanium, focusing on key parameters of biocompatibility as defined by the International Organization for Standardization (ISO) 10993 standards.

Data Presentation: Quantitative Biocompatibility Assessment

The biocompatibility of a material is determined by its interaction with the biological environment. Key indicators include its effect on cell viability (cytotoxicity), blood components (hemocompatibility), and the host tissue response upon implantation (in vivo biocompatibility). The following tables summarize the available quantitative data for Mo-Re alloys and cp-Ti.

ParameterMolybdenum-Rhenium (Mo-Re)Commercially Pure Titanium (cp-Ti)Reference
Hydrophilicity (Contact Angle) 37° ± 3°58° ± 3°[2]
TestCell LineResult (Mo-Re)Result (cp-Ti)Reference
Pre-osteoblast Seeding OsteoblastsEquivalent (10,000 cells/cm²)Equivalent (10,000 cells/cm²)[2]
Cytotoxicity (MTT Assay) L929 mouse fibroblastsNo significant reduction in cell viabilityNo significant reduction in cell viability[3][4]
ParameterMolybdenum-Rhenium (Mo-Re)Commercially Pure Titanium (cp-Ti)Reference
Osteoconduction & Bone Remodeling Similar to Titanium at 4, 13, and 26 weeksSimilar to Mo-Re at 4, 13, and 26 weeks[2][5]
Bone-Implant Contact (BIC) % Data not available32.4% - 73.85% (Varies with surface treatment and animal model)[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of biocompatibility studies. The following sections outline the standard protocols for the key experiments cited in this guide.

Cytotoxicity: MTT Assay (ISO 10993-5)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Material Preparation: Mo-Re and cp-Ti samples are sterilized. Extracts are prepared by incubating the materials in a cell culture medium for a defined period (e.g., 24 hours) at 37°C.

  • Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a semi-confluent monolayer.

  • Exposure: The culture medium is replaced with the material extracts. Control wells contain fresh culture medium (negative control) and a known cytotoxic substance (positive control).

  • MTT Addition: After the exposure period (e.g., 24 hours), the MTT reagent is added to each well, and the plate is incubated for a further 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Cell Viability Calculation: Cell viability is expressed as a percentage relative to the negative control.

Hemocompatibility: Hemolysis Assay (ASTM F756)

This test determines the degree of red blood cell lysis caused by a material.

Procedure:

  • Material/Extract Preparation: The test is performed using either direct contact of the material with blood or an extract of the material.

  • Blood Collection: Fresh rabbit or human blood is collected with an anticoagulant.

  • Incubation: The material or its extract is incubated with a diluted blood solution at 37°C for a specified time (e.g., 3 hours).

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Hemolysis Percentage Calculation: The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis) and a negative control (saline). A hemolysis rate of less than 2% is generally considered non-hemolytic.[9][10]

In Vivo Biocompatibility: Local Effects after Implantation (ISO 10993-6)

This standard guides the assessment of the local tissue response to an implanted biomaterial.

Procedure:

  • Implant Preparation: Sterilized Mo-Re and cp-Ti implants of defined dimensions are prepared.

  • Animal Model: Implants are surgically placed in a suitable animal model (e.g., rabbits) in a specific anatomical location (e.g., femoral bone).

  • Implantation Periods: Animals are observed for different time points (e.g., 4, 13, and 26 weeks) to assess short- and long-term responses.

  • Histological Analysis: After the designated implantation period, the implant and surrounding tissue are retrieved, sectioned, and stained.

  • Evaluation: A pathologist examines the tissue for signs of inflammation, fibrosis, and other local effects. For orthopedic implants, osseointegration is assessed by measuring the bone-implant contact (BIC) percentage and the rate of new bone apposition.

Genotoxicity: Ames Test (ISO 10993-3)

The Ames test is a bacterial reverse mutation assay used to detect the mutagenic potential of chemical compounds.

Procedure:

  • Extract Preparation: Extracts of the test materials are prepared.

  • Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the material extracts, with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Colony Counting: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Evaluation: A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Mandatory Visualizations

To further elucidate the complex biological interactions, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_Cytotoxicity cluster_prep Material Preparation cluster_extract Extraction (ISO 10993-12) cluster_cell_culture Cell Culture & Exposure (ISO 10993-5) cluster_assay MTT Assay cluster_analysis Data Analysis MoRe Mo-Re Sample Extract Incubate in Culture Medium (37°C, 24h) MoRe->Extract cpTi cp-Ti Sample cpTi->Extract Expose Replace medium with material extracts Extract->Expose Cells Seed L929 Fibroblasts in 96-well plate Cells->Expose Add_MTT Add MTT Reagent (Incubate 2-4h) Expose->Add_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Add_MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Viability Calculate Cell Viability (%) Read->Viability

Cytotoxicity Testing Workflow (MTT Assay).

Experimental_Workflow_Hemolysis cluster_prep Sample Preparation cluster_blood Blood Interaction (ASTM F756) cluster_analysis Analysis cluster_result Result Material Mo-Re or cp-Ti (Direct Contact) Incubate Incubate at 37°C Material->Incubate Extract Mo-Re or cp-Ti Extract Extract->Incubate Blood Diluted Rabbit/ Human Blood Blood->Incubate Centrifuge Centrifuge Incubate->Centrifuge Measure Measure Hemoglobin in Supernatant Centrifuge->Measure Hemolysis Calculate Hemolysis (%) Measure->Hemolysis

Hemolysis Testing Workflow (ASTM F756).

Signaling_Pathway_Osseointegration cluster_surface Implant Surface cluster_cellular Cellular Response Implant Implant Surface (Mo-Re or cp-Ti) Adsorption Protein Adsorption (e.g., Fibronectin, Vitronectin) Implant->Adsorption Interaction with physiologic fluids Integrin Integrin Binding Adsorption->Integrin Focal Focal Adhesion Formation Integrin->Focal Signal Intracellular Signaling (e.g., FAK, Src, MAPK) Focal->Signal Gene Gene Expression (e.g., Runx2, ALP, Osteocalcin) Signal->Gene Differentiation Osteoblast Differentiation & Matrix Production Gene->Differentiation

Simplified Signaling Pathway of Osseointegration.

Conclusion

The available data suggests that Molybdenum-Rhenium alloy is a highly biocompatible material with properties comparable, and in some aspects such as hydrophilicity, superior to commercially pure titanium. Both materials demonstrate excellent cytocompatibility and support for bone growth. While direct comparative data for all biocompatibility endpoints is not yet exhaustive, the existing evidence strongly supports the potential of Mo-Re as a viable and advantageous alternative for biomedical implants. Further research providing direct quantitative comparisons in hemocompatibility, in vivo inflammatory response, and long-term osseointegration will be invaluable in solidifying the clinical role of this promising alloy.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Molybdenum-Rhenium Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Molybdenum-Rhenium (Mo-Re) alloys, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

Essential Personal Protective Equipment (PPE)

When handling Molybdenum-Rhenium, particularly in powder form, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear.

Body PartPersonal Protective EquipmentSpecifications and Usage
Respiratory NIOSH-approved respiratorRequired when handling powders or if dust generation is likely. For exposures potentially exceeding 5,000 mg/m³, a NIOSH-approved self-contained breathing apparatus with a full facepiece is necessary[1].
Hands Impermeable glovesNeoprene or rubber gloves are recommended to prevent skin contact[2][3]. Gloves must be inspected before use and disposed of properly after handling[4].
Eyes Safety glasses or chemical gogglesEssential for all handling procedures. A face shield should be used in conjunction with goggles when there is a splash hazard[2][4][5].
Body Protective clothing/Laboratory coatWear appropriate protective clothing to prevent skin exposure. Launder work clothes separately[6].
Occupational Exposure Limits

It is crucial to maintain workplace air concentrations below the established occupational exposure limits for the alloy's constituent metals.

ComponentOSHA PEL (Permissible Exposure Limit) - TWA (8-hour)ACGIH TLV (Threshold Limit Value) - TWA (8-hour)NIOSH REL (Recommended Exposure Limit) - TWA (10-hour)
Molybdenum 15 mg/m³ (total dust)[7][8]10 mg/m³ (inhalable fraction)[7][8][9]5 mg/m³
Rhenium No specific PEL established.No specific TLV established.No specific REL established.

Note: In the absence of specific limits for Rhenium, it is prudent to adhere to the limits for Molybdenum and maintain exposure to the alloy as low as reasonably achievable.

Operational Plan: From Preparation to Disposal

A systematic approach to handling Molybdenum-Rhenium alloys is critical for safety and experimental integrity.

Preparation and Engineering Controls
  • Ventilation: Always handle Molybdenum-Rhenium powders in a well-ventilated area, preferably within a fume hood or using local exhaust ventilation to minimize dust inhalation[4][10].

  • Ignition Sources: Molybdenum powder can be a fire and explosion hazard when mixed with air[1]. Eliminate all ignition sources, such as open flames and sparking equipment, from the handling area[1][6]. Use non-sparking tools[1][11].

  • Grounding: Metal containers used for transferring Molybdenum powder should be grounded and bonded to prevent static discharge[1].

Handling Procedures
  • Avoid Dust Generation: Handle powders carefully to avoid creating dust clouds. Use methods like wet clean-up for spills instead of dry sweeping[2][11].

  • Personal Hygiene: Do not eat, drink, or smoke in areas where Molybdenum-Rhenium is handled[6]. Wash hands thoroughly with soap and water after handling the material[4][6].

  • Material Incompatibility: Molybdenum is incompatible with strong oxidizing agents (such as perchlorates, peroxides, and nitrates) and strong acids (such as hydrochloric, sulfuric, and nitric acids)[1].

Accidental Release Measures
  • Spill Response: In the event of a powder spill, evacuate unnecessary personnel from the area[5].

  • Cleanup: Wear the appropriate PPE, including respiratory protection. Collect the powdered material using a HEPA-filtered vacuum or by carefully sweeping to minimize dust generation. Place the collected material into a sealed, labeled container for disposal[1][4][6].

  • Ventilation: After cleanup is complete, ventilate the area thoroughly[1][5].

Disposal Plan

Proper disposal of Molybdenum-Rhenium waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Characterization: Molybdenum-Rhenium waste may be classified as hazardous waste. It is toxic to aquatic organisms and should not be washed into sewers[1].

  • Containerization: Collect all waste material, including contaminated PPE, in sealed and clearly labeled containers.

  • Regulatory Compliance: Dispose of Molybdenum-Rhenium waste in accordance with local, state, and federal environmental regulations. Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for specific guidance[1].

  • Recycling: Consider recycling as a sustainable option for Molybdenum-Rhenium scrap. Recycling can be a cost-effective and environmentally responsible way to manage this valuable material[12][13][14].

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of Molybdenum-Rhenium alloys in a laboratory setting.

prep Preparation & Engineering Controls ppe Don Appropriate PPE prep->ppe handling Material Handling ppe->handling spill Accidental Spill handling->spill decontam Decontamination & Hand Washing handling->decontam cleanup Spill Cleanup Protocol spill->cleanup cleanup->decontam disposal Waste Disposal decontam->disposal end End of Process disposal->end

Caption: Workflow for Safe Handling of Molybdenum-Rhenium.

References

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